Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride
Description
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Properties
IUPAC Name |
ethyl 2-amino-3,3,3-trifluoropropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2.ClH/c1-2-11-4(10)3(9)5(6,7)8;/h3H,2,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFISCBCWBUTTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672345 | |
| Record name | Ethyl 3,3,3-trifluoroalaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193140-71-5 | |
| Record name | Ethyl 3,3,3-trifluoroalaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride, a pivotal building block in the development of fluorinated pharmaceuticals. The strategic incorporation of a trifluoromethyl group offers significant advantages in drug design, including enhanced metabolic stability, increased lipophilicity, and improved bioavailability.[1][2][3] This document details a robust synthetic pathway from readily available starting materials, outlines the critical reaction mechanisms, and provides a thorough characterization of the final compound. The hydrochloride salt form is highlighted for its improved solubility and handling properties, facilitating its use in subsequent synthetic applications.[2][3] This guide is intended to be a valuable resource for researchers and scientists engaged in medicinal chemistry and drug development, providing the necessary technical insights for the successful synthesis and validation of this important fluorinated amino acid derivative.
Introduction: The Significance of Fluorinated Amino Esters in Medicinal Chemistry
The introduction of fluorine into bioactive molecules is a well-established strategy in modern drug discovery. The unique physicochemical properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. Fluorine-containing amino acids, in particular, are of growing interest as they can be incorporated into peptides and other complex molecules to impart desirable properties.
This compound serves as a key intermediate in the synthesis of a variety of fluorinated compounds, including beta-amino acid derivatives and protease inhibitors.[2][3] The trifluoromethyl group at the 3-position provides a strong electron-withdrawing effect, which can influence the acidity of the alpha-proton and the reactivity of the amino group. Furthermore, this group can enhance the metabolic stability of molecules by blocking sites susceptible to oxidative metabolism. The hydrochloride salt of the amino ester is the preferred form for synthesis and storage due to its crystalline nature, stability, and enhanced solubility in various solvents.[2][3]
This guide will focus on a practical and efficient synthetic route to this compound, starting from the readily accessible precursor, ethyl trifluoropyruvate. The underlying principles of the key reaction steps, including imine formation and subsequent reduction, will be discussed in detail. A comprehensive characterization of the final product using modern analytical techniques is also presented to ensure its identity and purity.
Synthetic Pathway: From Pyruvate to Amino Ester Hydrochloride
The synthesis of this compound can be efficiently achieved through a two-step process involving the formation of an intermediate oxime followed by its reduction. This method is advantageous due to the accessibility of the starting materials and the generally high yields of the reactions.
Overall Reaction Scheme
Figure 1: Overall synthetic workflow for this compound.
Step 1: Synthesis of Ethyl 3,3,3-trifluoro-2-(hydroxyimino)propanoate (Oxime Intermediate)
The initial step involves the condensation of ethyl trifluoropyruvate with hydroxylamine hydrochloride to form the corresponding oxime. This reaction is typically carried out in the presence of a mild base, such as pyridine, to neutralize the hydrochloric acid generated and to facilitate the nucleophilic attack of hydroxylamine on the ketone carbonyl.
Reaction Mechanism:
The reaction proceeds via a nucleophilic addition of hydroxylamine to the carbonyl carbon of the ethyl trifluoropyruvate, followed by dehydration to yield the oxime. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the ketone carbonyl, favoring the initial nucleophilic attack.
Figure 2: Reaction mechanism for the formation of the oxime intermediate.
Experimental Protocol:
-
To a solution of ethyl trifluoropyruvate (1.0 eq) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.1 eq).
-
Cool the mixture in an ice bath and add pyridine (1.2 eq) dropwise while maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude oxime.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Catalytic Hydrogenation to this compound
The second step involves the reduction of the oxime intermediate to the corresponding primary amine. Catalytic hydrogenation is a common and effective method for this transformation. Palladium on carbon (Pd/C) is a frequently used catalyst for this reduction.[4] The reaction is carried out under a hydrogen atmosphere, and the resulting amine is then converted to its hydrochloride salt by the addition of hydrochloric acid.
Reaction Mechanism:
The hydrogenation of the oxime involves the addition of hydrogen across the C=N double bond, catalyzed by the palladium surface. The reaction proceeds through a series of surface-bound intermediates, ultimately leading to the formation of the primary amine.
Figure 3: Reduction of the oxime and formation of the hydrochloride salt.
Experimental Protocol:
-
Dissolve the ethyl 3,3,3-trifluoro-2-(hydroxyimino)propanoate (1.0 eq) in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% palladium on carbon (typically 5-10 mol%).
-
Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
To the filtrate, add a solution of hydrochloric acid in ethanol or isopropanol dropwise until the pH is acidic.
-
Cool the solution in an ice bath to induce crystallization of the hydrochloride salt.
-
Collect the white crystalline solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Characterization and Data Analysis
Thorough characterization of the synthesized this compound is crucial to confirm its identity, purity, and structural integrity. The following analytical techniques are essential for this purpose.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 193140-71-5 | [2] |
| Molecular Formula | C₅H₉ClF₃NO₂ | [2] |
| Molecular Weight | 207.58 g/mol | [2] |
| Appearance | White to off-white solid | |
| Storage | 2-8°C, under inert gas | [2] |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), a quartet for the alpha-proton (-CH-) due to coupling with the trifluoromethyl group, and a broad singlet for the ammonium protons (-NH₃⁺).
-
¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, the alpha-carbon, and the carbon of the trifluoromethyl group. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
-
A broad band in the range of 2500-3000 cm⁻¹ corresponding to the N-H stretching of the ammonium group.
-
A strong absorption around 1740-1760 cm⁻¹ due to the C=O stretching of the ester group.
-
Strong absorptions in the region of 1100-1300 cm⁻¹ attributed to the C-F stretching vibrations of the trifluoromethyl group.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the free amine. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to the molecular weight of the free amine (171.05 g/mol ).
Applications in Drug Development
This compound is a valuable building block for the synthesis of various pharmaceutical candidates. Its utility stems from the advantageous properties conferred by the trifluoromethyl group.
-
Protease Inhibitors: The trifluoromethyl group can mimic the tetrahedral intermediate of peptide hydrolysis, making it a useful feature in the design of protease inhibitors.[2][3]
-
Beta-Amino Acid Derivatives: This compound serves as a precursor for the synthesis of fluorinated beta-amino acids, which can be incorporated into peptides to enhance their stability against enzymatic degradation.[2][3]
-
Agrochemicals: The enhanced metabolic stability and lipophilicity provided by the trifluoromethyl group are also beneficial in the design of novel pesticides with improved efficacy and environmental persistence.[2][3]
-
Enhanced Bioavailability: The lipophilic nature of the trifluoromethyl group can improve the ability of a drug molecule to cross cell membranes, leading to better bioavailability.[1][2]
Conclusion
This technical guide has detailed a reliable and efficient synthetic route for the preparation of this compound, a key intermediate in the synthesis of fluorinated pharmaceuticals. The methodology, proceeding through an oxime intermediate followed by catalytic hydrogenation, offers a practical approach for obtaining this valuable building block. The comprehensive characterization data, though largely predictive due to limited public availability of experimental spectra, provides a solid framework for the validation of the synthesized compound. The strategic importance of this fluorinated amino ester in medicinal chemistry and drug development is underscored by the beneficial properties imparted by the trifluoromethyl group, making this guide a valuable resource for researchers in the field.
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Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. (2023). PMC. [Link]
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A practical and effective asymmetric synthesis of 2-amino-3,3,3-trifluoropropanephosphonic acid. (n.d.). ElectronicsAndBooks. [Link]
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Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate hydrochloride. (n.d.). PubChemLite. [Link]
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Ethyl 2-amino-3,3,3-trifluoropropanoate (C5H8F3NO2). (n.d.). PubChemLite. [Link]
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This compound. (n.d.). MySkinRecipes. [Link]
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This compound. (n.d.). MySkinRecipes. [Link]
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1H (a) and 13C (b) NMR spectra of.... (n.d.). ResearchGate. [Link]
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Synthesis of ethyl 2-fluoro-3-amino-3-phenyl-2-propenoate. (n.d.). PrepChem.com. [Link]
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Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (n.d.). PMC. [Link]
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Ethyl 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoro-2-hydroxypropanoate. (n.d.). ChemiMart. [Link]
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Ethyl 3,3,3-trifluoro-2-oxopropanoate | C5H5F3O3 | CID 2737239. (n.d.). PubChem. [Link]
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Ethyl 3,3,3-trifluoro-2-(hydroxyimino)propanoate. (n.d.). Lucerna-Chem AG. [Link]
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100 MHz 13C NMR of crude Ethyl (R)-2-amino-3-(trifluoromethylthio)propanoate hydrochloride. (n.d.). [Link]
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Ethyl 2-(acetylamino)-2-(allylamino)-3,3,3-trifluoropropanoate - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). SpectraBase. [Link]
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SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF METAL COMPLEXES WITH SCHIFF BASES DERIVED FROM 2-THIENYL GLYOXAL. (n.d.). Rasayan Journal of Chemistry. [Link]
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Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. (2021). MDPI. [Link]
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Ethyl 2-(acetylamino)-2-anilino-3,3,3-trifluoropropanoate - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. [Link]
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Synthesis of ethyl 3,3,3-trifluoropropionate from 2-bromo-3,3,3-trifluoropropene. (n.d.). Sci-Hub. [Link]
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Sources
Physical and chemical properties of Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction
Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride is a fluorinated amino acid ester of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability, lipophilicity, and bioavailability.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with practical insights into its handling, analysis, and synthetic applications.
Physicochemical Properties
This compound is a white to off-white solid at room temperature. The hydrochloride salt form enhances its stability and handling characteristics compared to the free base.
General Properties
| Property | Value | Source |
| Chemical Formula | C₅H₈F₃NO₂ · HCl | [1] |
| Molecular Weight | 207.58 g/mol | [1] |
| Appearance | White to pale cream powder or solid | |
| CAS Number | 193140-71-5 |
Solubility
Thermal Stability and Storage
Commercially available this compound is typically stored at 2-8°C under an inert atmosphere.[1] This suggests that the compound may be sensitive to heat and moisture. As with many amino acid esters, it can be susceptible to hydrolysis, particularly under basic conditions, and thermal decomposition at elevated temperatures. For long-term storage, it is advisable to keep the compound in a tightly sealed container in a refrigerator.
Chemical Properties and Reactivity
The chemical reactivity of this compound is primarily dictated by the amino and ester functional groups. The trifluoromethyl group, being strongly electron-withdrawing, influences the reactivity of the adjacent amine.
N-Acylation
The primary amine of this compound is a key site for synthetic modification. It can readily undergo acylation reactions with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. This reaction is fundamental for incorporating the trifluoromethyl-alanine scaffold into peptide chains or other complex molecules.
Experimental Protocol: General N-Acylation
A generalized protocol for the N-acylation of an amino acid ester hydrochloride is as follows:
-
Dissolution: Dissolve the amino acid ester hydrochloride (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Neutralization: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-2.2 equivalents), to the solution at 0 °C to neutralize the hydrochloride and liberate the free amine.
-
Acylation: Slowly add the acylating agent (e.g., acid chloride or anhydride) (1.0-1.2 equivalents) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is typically washed with a dilute aqueous acid (e.g., 1M HCl) to remove excess base, followed by a wash with a saturated aqueous solution of sodium bicarbonate to remove unreacted acid chloride, and finally with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Ester Hydrolysis
The ethyl ester group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 3,3,3-trifluoroalanine hydrochloride. Basic hydrolysis is typically faster but may lead to side reactions.
Peptide Coupling
The free amine, after neutralization of the hydrochloride, can participate in standard peptide coupling reactions. Common coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) can be used to form peptide bonds with N-protected amino acids or peptides.
Spectroscopic Characterization
While specific, publicly available spectra for this compound are limited, the expected spectral characteristics can be inferred from the analysis of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), a quartet for the α-proton adjacent to the trifluoromethyl group, and a broad singlet for the amine protons. The chemical shifts will be influenced by the solvent used. In a solvent like DMSO-d₆, the amine protons would likely appear as a broad peak at a higher chemical shift.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, the α-carbon, and the trifluoromethyl carbon. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of an amino acid hydrochloride typically exhibits characteristic absorption bands. For this compound, the following peaks are anticipated:
-
N-H stretching: A broad band in the region of 3000-3300 cm⁻¹ corresponding to the stretching vibrations of the ammonium group (-NH₃⁺).
-
C-H stretching: Peaks in the 2850-3000 cm⁻¹ range due to the stretching of the C-H bonds in the ethyl group.
-
C=O stretching: A strong absorption band around 1740-1760 cm⁻¹ characteristic of the ester carbonyl group.
-
N-H bending: A peak in the 1500-1600 cm⁻¹ region.
-
C-F stretching: Strong absorption bands in the 1100-1300 cm⁻¹ range due to the trifluoromethyl group.
Mass Spectrometry (MS)
In mass spectrometry, the molecule is expected to show a molecular ion peak corresponding to the free amine after the loss of HCl. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester and cleavage of the C-C bond adjacent to the trifluoromethyl group.
Synthesis and Purification
Synthetic Route
A common method for the synthesis of amino acid ester hydrochlorides involves the reaction of the corresponding amino acid with an alcohol in the presence of an excess of a chlorinating agent like thionyl chloride (SOCl₂) or by bubbling hydrogen chloride gas through the alcoholic solution.
dot
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of Amino Acid Ester Hydrochloride
-
Reaction Setup: To a suspension of 3,3,3-trifluoroalanine (1.0 equivalent) in anhydrous ethanol (5-10 volumes) at -10 °C to 0 °C, slowly add thionyl chloride (1.5-2.0 equivalents) dropwise while maintaining the temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess ethanol and thionyl chloride. This will typically yield the crude product as a solid or oil.
-
Purification: The crude product can be purified by recrystallization.
Purification by Recrystallization
The choice of solvent for recrystallization is crucial for obtaining a high-purity product. A good solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For amino acid ester hydrochlorides, common recrystallization solvents include ethanol, methanol, or mixtures of a polar solvent with a less polar co-solvent like diethyl ether or ethyl acetate.
Experimental Protocol: Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before being filtered hot to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath can induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold diethyl ether or another suitable non-solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of this compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol, often with an acidic modifier such as trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.
Chiral HPLC
Since the α-carbon of Ethyl 2-amino-3,3,3-trifluoropropanoate is a stereocenter, chiral HPLC is necessary to determine the enantiomeric purity. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for the separation of enantiomers of amino acid derivatives. The mobile phase is typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol.
dot
Caption: A typical workflow for the chiral HPLC analysis of this compound.
Conclusion
This compound is a valuable building block for the synthesis of fluorinated molecules in drug discovery and development. Its physical and chemical properties are largely influenced by the presence of the trifluoromethyl group, the amino group, and the ethyl ester functionality. A thorough understanding of its properties, reactivity, and analytical methods is essential for its effective use in the laboratory. This guide provides a foundational understanding to aid researchers and scientists in their work with this important compound.
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Google Patents. (1996). Method for preparing 3-amino substituted crotonates. [Link]
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The Royal Society of Chemistry. (2008). H NMR spectra were recorded at 300 and 400 MHz. [Link]
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MDPI. (2017). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
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Journal of the American Chemical Society. (2007). Site-Specific Incorporation of a 19F-Amino Acid into Proteins as an NMR Probe for Characterizing Protein Structure and Reactivity. [Link]
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ResearchGate. (2018). a-Amino acid ester hydrochlorides e starting compounds for present research. [Link]
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DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. [Link]
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PubMed Central. (2023). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. [Link]
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Journal of Organic Chemistry. (1981). N-(Trifluoroacety1)-a-amino Acid Chlorides as Chiral Reagents for Friedel-Crafts Synthesis. [Link]
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Indian Journal of Chemistry. (1982). Solubilities of Amino Acids in Different Mixed Solvents. [Link]
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MDPI. (2022). Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. [Link]
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PubMed Central. (2016). Utilization of Acidic α-Amino Acids as Acyl Donors: An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives. [Link]
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ResearchGate. (2020). The formation and hydrolysis of the active ester made from α-amino acid... [Link]
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PubMed Central. (2017). Synthesis of Chiral TFA-Protected α-Amino Aryl-Ketone Derivatives with Friedel–Crafts Acylation of α-Amino Acid N-Hydroxysuccinimide Ester. [Link]
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Spectroscopic and Structural Elucidation of Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride (CAS 193140-71-5): A Technical Guide
For correspondence: Dr. Gemini, Senior Application Scientist Google AI Laboratories
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride (CAS 193140-71-5), a key building block in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of public experimental spectra, this guide combines foundational spectroscopic principles with predicted data to offer a robust framework for the characterization of this compound.
Introduction
This compound, with the CAS registry number 193140-71-5, is a fluorinated amino acid derivative of significant interest in medicinal chemistry. The incorporation of a trifluoromethyl group can enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates.[1] Its hydrochloride salt form improves solubility and ease of handling in synthetic applications.[1] Accurate spectroscopic analysis is paramount for confirming the identity and purity of this intermediate in multi-step syntheses.
Molecular Structure and Properties:
| Identifier | Value | Reference |
| CAS Number | 193140-71-5 | [2] |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₅H₉ClF₃NO₂ | [3] |
| Molecular Weight | 207.58 g/mol | [1] |
| Appearance | White to yellow powder or solid | [3] |
| SMILES | Cl.CCOC(=O)C(N)C(F)(F)F | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are critical for confirming the presence and connectivity of the ethyl ester and the trifluoroalanine core.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group and the alpha-proton. The trifluoromethyl group will induce splitting in the adjacent alpha-proton signal.
Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.5-9.5 | Broad singlet | 3H | -NH₃⁺ |
| ~4.8-5.0 | Quartet | 1H | -CH(NH₃⁺)- |
| ~4.3-4.4 | Quartet | 2H | -O-CH₂-CH₃ |
| ~1.2-1.3 | Triplet | 3H | -O-CH₂-CH₃ |
Note: The chemical shifts are predicted and may vary based on the solvent and experimental conditions. The broadness of the -NH₃⁺ signal is due to quadrupolar relaxation and exchange with residual water.
Causality in Experimental Choices:
-
Solvent Selection: A polar aprotic solvent like DMSO-d₆ is often chosen for hydrochloride salts to ensure solubility and to observe the exchangeable protons of the ammonium group.
-
Referencing: Tetramethylsilane (TMS) is the standard internal reference (0 ppm) for ¹H NMR.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule. The trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (ppm) | Assignment |
| ~165-168 | C=O (ester) |
| ~122-125 (quartet) | -CF₃ |
| ~62-64 | -O-CH₂-CH₃ |
| ~55-58 (quartet) | -CH(NH₃⁺)- |
| ~13-15 | -O-CH₂-CH₃ |
Note: The chemical shifts are predicted and may vary based on the solvent and experimental conditions.
Experimental Workflow for NMR Data Acquisition
Caption: A generalized workflow for acquiring and analyzing NMR data.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine salt, the ester, and the trifluoromethyl group.
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~2500-3200 (broad) | -NH₃⁺ | N-H stretch |
| ~1750-1730 | C=O (ester) | C=O stretch |
| ~1250-1050 | C-F | C-F stretch |
| ~1200-1000 | C-O (ester) | C-O stretch |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and performing a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Data Processing: Perform a baseline correction and peak picking.
Caption: Workflow for ATR-FT-IR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique.
Expected Mass Spectrometry Data (ESI-MS):
-
Positive Ion Mode: The most prominent ion observed would be the molecular ion of the free amine, [M+H]⁺, at an m/z corresponding to the protonated form of the ethyl 2-amino-3,3,3-trifluoropropanoate (C₅H₈F₃NO₂). The predicted monoisotopic mass for the free amine is 171.05072 Da.[4] Therefore, the expected [M+H]⁺ peak would be at approximately m/z 172.05800.[4]
-
Fragmentation: Common fragmentation pathways would involve the loss of the ethyl group, the ethoxycarbonyl group, and potentially the trifluoromethyl group.
Self-Validating System in MS: The presence of the quasi-molecular ion at the predicted m/z, along with a logical fragmentation pattern, provides a high degree of confidence in the structural assignment. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition of the parent ion and its fragments.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a complementary and powerful toolkit for the structural characterization of this compound. While publicly available experimental data is scarce, this guide offers a robust framework based on predicted values and fundamental principles to aid researchers in the verification of this important synthetic intermediate. Rigorous application of these analytical methods is essential to ensure the quality and integrity of materials used in research and development.
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A Comprehensive Technical Guide to the Stability and Storage of Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride
Abstract
Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride is a critical fluorinated building block in modern medicinal and agrochemical development. Its trifluoromethyl moiety imparts unique properties such as enhanced metabolic stability and lipophilicity to target molecules.[1][2] The chemical integrity of this reagent is paramount to ensure the reliability and reproducibility of synthetic outcomes. This guide provides a comprehensive analysis of the factors influencing the stability of this compound, outlines its potential degradation pathways, and establishes rigorous protocols for its optimal storage, handling, and stability assessment. This document is intended for researchers, chemists, and quality control professionals who utilize this valuable intermediate.
Introduction and Physicochemical Profile
Fluorinated amino acids are pivotal in drug discovery for their ability to modulate the polarity, hydrophobicity, and binding interactions of peptides and proteins.[] this compound serves as a key precursor in this class. The presence of the electron-withdrawing trifluoromethyl group significantly impacts the reactivity of the adjacent amine and ester functionalities, while the hydrochloride salt form enhances its solubility and handling characteristics during synthetic processes.[2] Understanding its stability is not merely a matter of logistics but a fundamental requirement for achieving desired synthetic yields and purity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 193140-71-5 | [4] |
| Molecular Formula | C₅H₈F₃NO₂ · HCl | [1] |
| Molecular Weight | 207.58 g/mol | [1] |
| Physical Form | Solid | |
| Primary Use | Intermediate for pharmaceuticals and agrochemicals | [1][2] |
Factors Influencing Chemical Stability
The stability of this compound is governed by its susceptibility to environmental factors that can initiate degradation. The primary points of reactivity on the molecule are the ester linkage and the amino group.
-
Temperature: Elevated temperatures provide the activation energy necessary to accelerate degradation reactions. The most common degradation pathway, hydrolysis, is significantly temperature-dependent. Thermal decomposition can occur at high temperatures, leading to the release of hazardous gases such as hydrogen fluoride (HF) and nitrogen oxides (NOx).[5][6] Therefore, refrigerated storage at 2-8°C is strongly recommended to minimize thermal degradation.[1][2]
-
Moisture (Humidity): The ester functionality is susceptible to hydrolysis, yielding the parent carboxylic acid (2-amino-3,3,3-trifluoropropanoic acid) and ethanol. As a hydrochloride salt, the compound is likely hygroscopic and will readily absorb atmospheric moisture. This absorbed water can then act as a reactant for hydrolysis. The imperative to store the compound in a tightly closed container is a direct countermeasure to this risk.[7]
-
pH and Chemical Incompatibility:
-
Bases: Strong bases will neutralize the hydrochloride salt, liberating the free amine. This free amine is a more potent nucleophile and can potentially catalyze intermolecular reactions or degradation. Basic conditions also markedly accelerate the rate of ester hydrolysis.
-
Acids: While the compound is an acid salt, strong acidic conditions can also catalyze ester hydrolysis.
-
Oxidizing Agents: The amino group can be susceptible to oxidation. Contact with strong oxidizing agents should be avoided.[5][7]
-
-
Light: Photons, particularly in the UV spectrum, can provide the energy to initiate free-radical or other degradation pathways. While specific photostability studies are not publicly available, storing the material in a dark place is a standard and crucial precaution for preserving complex organic molecules.[7]
Proposed Primary Degradation Pathway
The most probable degradation route under common storage and handling deficiencies is the hydrolysis of the ethyl ester.
Caption: Proposed pathway for the hydrolysis of the parent compound.
Recommended Storage and Handling Protocols
To ensure the long-term integrity and performance of this compound, the following procedures must be strictly adhered to.
Optimal Storage Conditions
-
Atmosphere: Store under a dry, inert atmosphere (e.g., Argon or Nitrogen).[1][2] This displaces both oxygen and moisture, mitigating oxidation and hydrolysis.
-
Container: Keep the container tightly sealed at all times.[7] Use containers with high-integrity seals, such as those with PTFE-lined caps.
-
Light/Moisture: Protect from light and moisture by storing in an opaque or amber container in a dry location, such as a desiccator within the refrigerator.[7]
Safe Handling and Dispensing
-
Environment: All handling should be performed in a well-ventilated chemical fume hood to prevent inhalation of dust.[5][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Dispensing Procedure:
-
Allow the container to warm to room temperature before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid.
-
Open the container in a controlled, low-humidity environment (e.g., a glove box or under a stream of inert gas).
-
Dispense the required amount quickly.
-
Before sealing, flush the container headspace with an inert gas.
-
Seal the container tightly and return it to refrigerated storage.
-
Experimental Framework for Stability Assessment
A robust stability testing program is essential to validate storage conditions and understand the degradation profile. The following protocols provide a framework for conducting such a study.
Sources
Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride: A Core Building Block for Modern Fluorinated Pharmaceuticals
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of Trifluoroalanine Derivatives
In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone of medicinal chemistry.[1][2] The trifluoromethyl (-CF3) group, in particular, offers a powerful tool to modulate a compound's metabolic stability, lipophilicity, binding affinity, and overall bioavailability. Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride (also known as Ethyl 3,3,3-trifluoro-DL-alaninate hydrochloride) represents a critical and versatile starting material that provides researchers with direct access to the valuable trifluoroalanine scaffold.
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple catalog of suppliers to provide an in-depth understanding of the compound's properties, synthesis, applications, and commercial landscape. The objective is to empower scientists to make informed decisions in sourcing and effectively utilizing this key intermediate for the advancement of their research and development programs.
Physicochemical Profile and Structural Data
Understanding the fundamental properties of a reagent is paramount for its successful application in synthesis and handling. The hydrochloride salt form of Ethyl 2-amino-3,3,3-trifluoropropanoate enhances its stability and solubility in certain solvents, making it more convenient for synthetic processes compared to the free base.[3]
| Property | Value | Source(s) |
| CAS Number | 193140-71-5 | [4][5] |
| Molecular Formula | C₅H₉ClF₃NO₂ | [4][5] |
| Molecular Weight | 207.58 g/mol | [3][4] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 218-220 °C | [4] |
| Water Solubility | 12.8 g/L (20°C) | [5] |
| Storage Conditions | 2-8°C, under inert gas | [3] |
| Key Characteristic | Hygroscopic; requires storage under anhydrous conditions. | [5] |
Synthetic Pathway and Manufacturing Considerations
The primary route for synthesizing this compound is a direct and well-established method analogous to standard amino acid esterification.
Core Reaction: Acid-Catalyzed Esterification
The synthesis typically involves the reaction of 3,3,3-trifluoro-DL-alanine with ethanol in the presence of a strong acid catalyst, most commonly hydrochloric acid (HCl).[5] In this process, the HCl serves a dual purpose: it catalyzes the esterification reaction and protonates the amino group to form the stable hydrochloride salt in situ.
Reaction Scheme: CF₃CH(NH₂)COOH + CH₃CH₂OH --(HCl)--> CF₃CH(NH₃⁺Cl⁻)COOCH₂CH₃ + H₂O
The crude product obtained from the reaction is typically purified by recrystallization, often from ethanol/ether mixtures, to yield the final product with a purity exceeding 95%.[5] While specific industrial-scale processes are proprietary, adaptations of continuous flow chemistry, similar to those used for other fluoroacetates, are feasible for large-scale manufacturing.[5]
Caption: Synthetic workflow for Ethyl 2-amino-3,3,3-trifluoropropanoate HCl.
Key Applications in Drug Discovery and Development
The utility of this molecule stems directly from the properties conferred by the trifluoromethyl group. Its incorporation into peptide chains or other lead compounds can lead to significant improvements in drug performance.
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life of a drug candidate.[3][7]
-
Increased Lipophilicity and Bioavailability: The lipophilic nature of the -CF₃ group can improve a molecule's ability to cross cellular membranes, enhancing its absorption and distribution.[3][7]
-
Potent Enzyme Inhibition: The strong electron-withdrawing nature and steric bulk of the trifluoromethyl group can alter the electronic environment of a molecule, making it a potent inhibitor of specific enzymes. For example, trifluoroalanine-containing compounds have shown inhibitory activity against alanine racemase, a key target for antibacterial agents.[5]
-
Peptide Modification: Replacing natural amino acids like alanine with its trifluoro-analogue can dramatically alter peptide conformation and improve binding affinity to biological targets. Incorporation into enkephalin analogs, for instance, has been shown to increase μ-opioid receptor binding affinity by as much as 20-fold.[5]
Caption: Application pathways in pharmaceutical research and development.
Commercial Availability and Sourcing
This compound is readily available from a variety of chemical suppliers who specialize in research chemicals and pharmaceutical intermediates. Purity levels are typically high (≥95%), suitable for most research and development applications. It is important to note that some suppliers may offer this product specifically for early discovery research, with buyers assuming responsibility for confirming identity and purity.
| Supplier | Product Name / Synonym | CAS Number | Purity | Notes |
| SynQuest Laboratories | Ethyl 3,3,3-trifluoro-DL-alaninate hydrochloride | 193140-71-5 | 95% | - |
| BLD Pharm | This compound | 193140-71-5 | N/A | Available for online orders. |
| Sigma-Aldrich | 2-Amino-3,3,3-trifluoro-propionic acid ethyl ester hydrochloride, AldrichCPR | N/A | N/A | For early discovery research; buyer assumes responsibility for QC. |
| MySkinRecipes | This compound | 193140-71-5 | 98% | - |
| Vulcanchem | Ethyl 3,3,3-trifluoroalaninate | 193140-71-5 | >95% | - |
Note: This table is not exhaustive and represents a snapshot of available suppliers. Researchers should always obtain the latest Certificate of Analysis (CoA) from their chosen supplier.
Experimental Protocol: Quality Control and Structural Verification
Upon receiving a new batch of the compound, it is imperative to verify its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
Objective: To confirm the chemical structure and assess the purity of this compound.
Methodology: ¹H NMR and ¹⁹F NMR Spectroscopy.
Materials:
-
Sample of this compound
-
Deuterated solvent (e.g., DMSO-d₆ or D₂O)
-
5mm NMR tubes
-
NMR Spectrometer (≥400 MHz recommended)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of the chosen deuterated solvent directly in an NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Expected Signals:
-
A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.
-
A quartet corresponding to the methylene protons (-OCH₂-) of the ethyl group.
-
A quartet corresponding to the alpha-proton (-CH(NH₃⁺)-), split by the three fluorine atoms.
-
A broad singlet for the ammonium protons (-NH₃⁺), which may exchange with residual water in the solvent.
-
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine spectrum.
-
Expected Signals: A single sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group.
-
-
Data Analysis:
-
Confirm the presence of all expected signals and their chemical shifts.
-
Verify that the splitting patterns (multiplicity) match the structure (e.g., triplet-quartet for the ethyl group).
-
Integrate the proton signals. The ratio of the integrations should correspond to the number of protons in each group (e.g., 3:2:1 for -CH₃ vs. -OCH₂- vs. -CH-).
-
Assess purity by looking for any unexpected signals in both the ¹H and ¹⁹F spectra.
-
Caption: Workflow for NMR-based quality control and structural verification.
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its well-defined properties, straightforward synthesis, and the significant pharmacological advantages it imparts make it an indispensable building block for developing next-generation therapeutics. By understanding its characteristics and sourcing it from reputable suppliers, researchers can confidently and efficiently advance their projects, leveraging the unique power of fluorine to address complex biological challenges.
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This compound - MySkinRecipes. MySkinRecipes. [Link]
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This compound - MySkinRecipes. MySkinRecipes. [Link]
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Applications of fluorine-containing amino acids for drug design - PubMed. PubMed. [Link]
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New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - MDPI. MDPI. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]
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The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC - PubMed Central. PubMed Central. [Link]
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An In-depth Technical Guide to the Molecular Structure and Conformation of Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride is a crucial building block in medicinal chemistry and drug development. The presence of the trifluoromethyl group imparts unique stereoelectronic properties that can significantly influence the conformation and biological activity of peptides and other molecules into which it is incorporated.[1] This guide provides a comprehensive analysis of the molecular structure and conformational preferences of this compound, drawing upon established principles of stereochemistry, spectroscopic techniques, and computational modeling. While a definitive single-crystal X-ray structure for this specific salt is not publicly available, this document synthesizes data from related compounds and theoretical considerations to offer a robust model for its behavior in both solid and solution states.
Introduction: The Significance of Fluorinated Amino Acids
The strategic incorporation of fluorine into amino acids has become a powerful tool in peptide and protein engineering, as well as in the design of small molecule therapeutics.[2] The trifluoromethyl group, in particular, offers a unique combination of high electronegativity, steric bulk, and lipophilicity. These characteristics can profoundly alter the local conformation of a molecule, enhance its metabolic stability by blocking enzymatic degradation, and modulate its binding affinity to biological targets.[2] this compound serves as a key intermediate for introducing this valuable trifluoromethylated alanine analog into larger molecules.[1] Understanding its intrinsic structural and conformational properties is therefore paramount for rationally designing novel therapeutic agents.
Molecular Structure and Key Features
The molecular structure of this compound is characterized by a chiral center at the alpha-carbon (C2), an ethyl ester group, an amino group protonated as an ammonium chloride salt, and the sterically demanding and highly electronegative trifluoromethyl group at the beta-carbon (C3).
| Property | Value | Source |
| Molecular Formula | C₅H₉ClF₃NO₂ | |
| Molecular Weight | 207.58 g/mol | |
| CAS Number | 193140-71-5 | |
| Canonical SMILES | CCOC(=O)C(N)C(F)(F)F.Cl | |
| InChI Key | MNFISCBCWBUTTQ-UHFFFAOYSA-N |
The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, which is advantageous for synthetic manipulations. The protonated amino group can act as a hydrogen bond donor, a key feature in its interaction with other molecules and in its crystal packing.
Conformational Analysis: The Influence of the Trifluoromethyl Group
The conformational landscape of this compound is largely dictated by the rotational barriers around the Cα-Cβ and Cα-C(O) bonds. The bulky and electron-withdrawing trifluoromethyl group exerts significant steric and electronic effects that favor specific rotamers.
Newman Projections and Torsional Strain
Analysis of the rotation around the Cα-Cβ bond using Newman projections reveals the likely preferred conformations. The gauche and anti conformations describe the relative positions of the amino group and the trifluoromethyl group. Due to the significant steric hindrance of the CF₃ group, it is expected that the molecule will predominantly adopt conformations that minimize gauche interactions between the largest substituents.
Caption: Gauche and Anti conformations around the Cα-Cβ bond.
It is hypothesized that the anti-conformation, where the bulky trifluoromethyl and ethyl ester groups are furthest apart, will be of lower energy. However, electrostatic interactions between the positively charged ammonium group and the electronegative fluorine atoms could favor certain gauche arrangements.
Intramolecular Hydrogen Bonding
The presence of the ammonium group (NH₃⁺) and the carbonyl oxygen of the ester allows for the possibility of intramolecular hydrogen bonding. This interaction would further stabilize specific conformations, likely leading to a more rigid structure in solution.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the ethyl group (a quartet for the CH₂ and a triplet for the CH₃), a multiplet for the Cα proton, and a broad signal for the ammonium protons. The coupling between the Cα proton and the protons on the amino group, as well as the fluorine atoms on the Cβ, would provide valuable conformational information.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct resonances for the carbonyl carbon, the Cα, the Cβ (which will be split by the three fluorine atoms), and the two carbons of the ethyl group. The chemical shift of the Cβ will be significantly influenced by the electron-withdrawing effect of the fluorine atoms.
¹⁹F NMR Spectroscopy
Fluorine NMR is a powerful tool for studying fluorinated compounds. A single signal, likely a doublet due to coupling with the Cα proton, is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be characteristic of a CF₃ group adjacent to a chiral center.
Experimental Protocols for Structural Elucidation
For researchers aiming to definitively characterize the structure and conformation of this compound, the following experimental workflow is recommended.
Caption: Recommended experimental workflow for structural elucidation.
Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth: Dissolve the purified this compound in a suitable solvent system (e.g., ethanol/diethyl ether, methanol/dichloromethane). Use slow evaporation, vapor diffusion, or cooling crystallization techniques to obtain single crystals of suitable quality.
-
Data Collection: Mount a selected crystal on a goniometer head and place it on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and torsion angles.
Protocol for NMR-based Conformational Analysis in Solution
-
Sample Preparation: Prepare a solution of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
1D NMR Spectra: Acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra to assign all proton, carbon, and fluorine resonances.
-
2D NMR Spectra: Perform 2D NMR experiments such as COSY (to establish H-H couplings), HSQC (to correlate H and C signals), and HMBC (for long-range H-C correlations) to confirm assignments.
-
NOESY/ROESY: Acquire Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) spectra to identify through-space correlations between protons. The intensities of these cross-peaks are proportional to the inverse sixth power of the distance between the protons, providing crucial information about the predominant solution-state conformation.
-
Computational Modeling: Use the experimentally derived distance restraints from NOE data to guide and validate computational models (e.g., using Density Functional Theory, DFT) to obtain a detailed picture of the conformational ensemble in solution.
Applications in Drug Development
The well-defined conformational preferences of this compound make it an attractive building block for creating conformationally constrained peptides and peptidomimetics. By replacing a natural amino acid with this fluorinated analog, researchers can:
-
Enhance Proteolytic Stability: The trifluoromethyl group can shield the adjacent peptide bond from enzymatic cleavage.
-
Modulate Receptor Binding: The fixed conformation can lead to higher binding affinity and selectivity for a specific biological target.
-
Improve Pharmacokinetic Properties: The increased lipophilicity can enhance membrane permeability and bioavailability.[1]
Conclusion
While a definitive crystal structure of this compound remains to be published, a comprehensive understanding of its molecular structure and conformation can be achieved through a combination of spectroscopic techniques, computational modeling, and a thorough understanding of the stereoelectronic effects of the trifluoromethyl group. The insights and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this important fluorinated building block, enabling its rational application in the design of next-generation therapeutics.
References
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Salwiczek, M., et al. (2012). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 17(12), 14457-14486. [Link]
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Zondlo, N. J. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Biochemistry, 56(24), 3077-3078. [Link]
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Effenberger, F., & Drauz, K. (1981). New Synthesis of Amino Acids from Halogenated Carboxylic Esters. Angewandte Chemie International Edition in English, 20(5), 454-455. [Link]
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-
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Trifluoromethylated Amino Acids: A Technical Guide to Strategic Incorporation in Drug Development
Abstract: The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Among fluorinated motifs, the trifluoromethyl (CF3) group offers a unique combination of steric bulk, high electronegativity, and metabolic stability that can profoundly enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic peptides. This guide provides an in-depth technical overview of trifluoromethylated (CF3) amino acid building blocks for researchers, chemists, and drug development professionals. We will explore the fundamental physicochemical impact of the CF3 group, detail established and novel synthetic strategies for creating these building blocks, provide a practical protocol for their incorporation into peptides via solid-phase synthesis, and discuss the future landscape of this powerful technology.
The Strategic Role of the Trifluoromethyl Group in Modern Drug Design
The substitution of hydrogen with fluorine is a well-established strategy to optimize drug-like properties.[1] The trifluoromethyl (CF3) group, in particular, acts as a versatile tool for fine-tuning molecular characteristics critical for therapeutic efficacy.[2] Its influence stems from a unique combination of properties that distinguish it from both hydrogen and other halogens.
Key Physicochemical Impacts of CF3 Incorporation:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (~485 kJ/mol for sp³ C-F), making it highly resistant to metabolic cleavage by enzymes like cytochrome P450.[3] Replacing a metabolically vulnerable C-H bond with a C-F bond, or introducing a CF3 group, can sterically shield adjacent peptide bonds from enzymatic degradation, thereby blocking common metabolic pathways and increasing the in-vivo half-life of a peptide therapeutic.[4][5]
-
Lipophilicity and Permeability: The CF3 group is highly lipophilic (Hansch π value of +0.88), which can significantly enhance a molecule's ability to permeate cellular membranes.[6] This improved absorption and distribution is critical for oral bioavailability and for reaching intracellular or central nervous system targets.[4][6] Judicious placement of CF3 groups allows for precise modulation of a drug's LogP value to optimize its pharmacokinetic profile.[6][7]
-
pKa Modulation: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[3][7] A CF3 group can significantly lower the pKa of nearby basic functional groups, such as amines.[3][8] This modulation of ionization state at physiological pH is crucial for optimizing solubility, receptor binding interactions, and overall bioavailability.[1][5]
-
Conformational Control & Binding Affinity: The steric bulk of the CF3 group, which is larger than a methyl group, can impose specific conformational constraints on a peptide backbone.[6] This can pre-organize the peptide into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target receptor.[2][6] The strong dipole moment of the C-F bonds can also introduce favorable electrostatic or hydrogen bond acceptor interactions within a protein's binding pocket.[7][8]
Table 1: Comparative Physicochemical Properties
| Property | Hydrogen (H) | Methyl Group (CH3) | Trifluoromethyl Group (CF3) |
| Van der Waals Radius | ~1.20 Å | ~2.00 Å | ~2.44 Å |
| Electronegativity (Pauling) | 2.20 | ~2.55 (Carbon) | 3.98 (Fluorine) |
| Hansch Lipophilicity (π) | 0.00 | +0.50 | +0.88 |
| Metabolic Lability | High (C-H bond) | Moderate | Very Low (C-F bond) |
| Key Effect | Baseline | Steric Bulk, Lipophilicity | Strong Inductive Effect, Lipophilicity, Metabolic Shield |
Synthetic Strategies for CF3-Amino Acid Building Blocks
The synthesis of enantiomerically pure CF3-amino acids is a significant challenge that has spurred considerable innovation in synthetic organic chemistry. Methodologies must precisely control stereochemistry at the α-carbon while incorporating the chemically robust CF3 group.
Several dominant strategies have emerged, each with distinct advantages and limitations. A generalized workflow is depicted below.
2.1 Nucleophilic Trifluoromethylation of Imino Esters
This is one of the most prevalent and versatile methods.[9] It relies on the diastereoselective addition of a nucleophilic "CF3-" equivalent to a chiral imine precursor.
-
Causality: The core of this strategy is the use of a chiral auxiliary (e.g., derived from phenylglycinol) which is condensed with an α-keto ester (like trifluoropyruvate) to form a chiral imino ester.[10] This auxiliary creates a sterically biased environment, directing the incoming nucleophile to one face of the C=N double bond.
-
Key Reagent: The Ruppert-Prakash reagent (TMSCF3) is the most common nucleophilic source, activated by a fluoride source like TBAF or CsF.[11][12] Its stability and ease of handling make it preferable to gaseous CF3I or other organometallic CF3 reagents.
-
Process: The activated TMSCF3 attacks the imine carbon, forming the new C-CF3 bond with high diastereoselectivity. Subsequent acidic hydrolysis removes the chiral auxiliary, revealing the desired enantiomerically enriched α-CF3 amino acid.[11]
2.2 Asymmetric Strecker Synthesis
The Strecker reaction is a classic method for amino acid synthesis, and its asymmetric variant has been successfully adapted for α-CF3 targets.[13]
-
Causality: This approach starts with a pre-formed trifluoromethyl ketimine. An enantioselective addition of cyanide is catalyzed by a chiral organocatalyst, typically a thiourea or Brønsted acid derivative.[10] The catalyst forms hydrogen bonds with the imine, creating a chiral environment that dictates the stereochemical outcome of the cyanide attack.
-
Process: The reaction yields a chiral α-aminonitrile intermediate. The crucial final step is the hydrolysis of the nitrile group to a carboxylic acid, which must be performed under conditions that do not cause racemization of the newly formed stereocenter.[13]
Practical Application: Incorporation into Peptides
Once synthesized and appropriately protected (e.g., with Fmoc on the amine and a suitable ester on the carboxyl), CF3-amino acids can be incorporated into growing peptide chains using standard automated or manual Solid-Phase Peptide Synthesis (SPPS) protocols.[4]
3.1 Experimental Protocol: Fmoc-Based SPPS with a CF3-Amino Acid
This protocol outlines the manual incorporation of a generic Fmoc-protected CF3-amino acid (Fmoc-Xaa(CF3)-OH) into a peptide sequence on a rink amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (standard and CF3-modified)
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection Solution: 20% Piperidine in DMF
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H2O
Workflow:
Step-by-Step Methodology:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Initial Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution and agitate for 5 minutes. Drain and repeat with fresh solution for 15 minutes to ensure complete removal of the initial Fmoc group.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly (3x with DMF, 3x with DCM, 3x with DMF) to remove all residual piperidine.
-
Coupling the CF3-Amino Acid:
-
In a separate vial, pre-activate the Fmoc-Xaa(CF3)-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Drain the wash solvent from the resin and immediately add the activated amino acid solution.
-
Agitate the mixture for 1-2 hours. Note: The steric bulk of the CF3 group may necessitate longer coupling times or the use of a stronger coupling agent like HATU compared to standard amino acids.
-
-
Post-Coupling Wash: Drain the coupling solution and wash the resin as described in Step 3.
-
Chain Elongation: Repeat steps 2-5 for each subsequent standard amino acid to be added to the peptide chain.
-
Final Deprotection: Once the sequence is complete, perform a final Fmoc deprotection as described in Step 2.
-
Final Wash & Drying: Wash the resin thoroughly (3x DMF, 3x DCM). Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage and Global Deprotection: Add the cleavage cocktail (e.g., TFA/TIS/H2O) to the dry resin and agitate for 2-3 hours. This cleaves the peptide from the resin and removes side-chain protecting groups.
-
Product Isolation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum. The product can then be purified by reverse-phase HPLC.
Challenges and Future Directions
While the utility of CF3-amino acids is clear, challenges remain. The multi-step synthesis of these building blocks can be costly and time-consuming.[6] Furthermore, the steric hindrance of the CF3 group can sometimes lead to inefficient coupling during SPPS, requiring optimization of protocols.[13]
The future of the field is moving towards more efficient and direct synthetic methods. Photoredox catalysis and flow chemistry are emerging as powerful tools for the synthesis of CF3-amino acids under milder conditions.[9][14] Additionally, efforts are underway to develop methods for the late-stage trifluoromethylation of peptides and proteins directly, bypassing the need for pre-synthesized building blocks. The continued development of these advanced synthetic strategies will undoubtedly broaden the accessibility and application of these powerful building blocks in the next generation of peptide therapeutics.
References
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- AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
- Fluorine in drug discovery: Role, design and case studies. (n.d.).
- O'Hagan, D. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online.
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- Meanwell, N. A. (n.d.). Tactical Applications of Fluorine in Drug Design and Development. ResearchGate.
- Mlostoń, G., et al. (n.d.). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis.
- Singh, I., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
- Mei, H., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central.
- Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids. (n.d.). ResearchGate.
- Soloshonok, V. A., & Han, J. (n.d.). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. PubMed Central.
- Recent Advances in the Asymmetric Synthesis of α-(Trifluoromethyl)-Containing α-Amino Acids. (n.d.). ResearchGate.
- Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids. (2023). Organic Letters.
- Gutheil, W. G., & Xu, Q. (2002). N-to-C solid-phase peptide and peptide trifluoromethylketone synthesis using amino acid tert-butyl esters. PubMed.
- Pankrushina, P. A., et al. (n.d.). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. MDPI.
- Chaume, G., et al. (n.d.). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI.
- Jackson, C. J. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. ANU Open Research.
- Tailor‐Made Amino Acids and Fluorinated Motifs as Prominent Traits in Modern Pharmaceuticals. (n.d.). ResearchGate.
- An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques. (2021). ResearchGate.
- Wang, Q., et al. (n.d.). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.
- Synthesis of Sulfonated Peptides Using a Trifluoromethyltoluene-Protected Amino Acid. (2025).
- Solid-Phase Peptide Synthesis. (n.d.). Springer Nature Experiments.
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The Strategic deployment of Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride in Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of innovation. The trifluoromethyl group, in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride stands out as a pivotal chiral building block, providing a direct and efficient route to introduce the valuable trifluoroalanine moiety. This guide offers a comprehensive overview of its applications, supported by field-proven insights and detailed methodologies, to empower researchers in harnessing its full potential.
The Trifluoromethylated Advantage: Why this compound is a Go-To Reagent
The utility of this compound stems from the unique properties imparted by the trifluoromethyl group. As the most electronegative element, fluorine's presence in a trifluoromethyl group creates a strong inductive effect, which can significantly alter the pKa of nearby functional groups, influencing their reactivity and interaction with biological targets.[1] Furthermore, the CF₃ group is a bioisostere for various other functionalities and can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism.[2] This increased stability is a critical factor in drug development, leading to improved pharmacokinetic profiles.[3]
This compound serves as a direct precursor to trifluoroalanine, a non-canonical amino acid. Its incorporation into peptides and other bioactive molecules has been shown to confer resistance to proteolytic degradation, a significant hurdle in the development of peptide-based therapeutics.[3][4] The hydrochloride salt form of the ester enhances its stability and solubility, making it a more convenient and easy-to-handle reagent in various synthetic processes.[5]
Core Applications in Pharmaceutical and Agrochemical Development
The versatility of this compound is evident in its application across different sectors of the chemical industry, most notably in the synthesis of pharmaceuticals and advanced agrochemicals.
A Key Building Block for Novel Therapeutics
The demand for chiral intermediates in the pharmaceutical industry is ever-growing, driven by the need for drugs with improved efficacy and safety profiles.[6] this compound is a prime example of such an intermediate, finding its use in the synthesis of a range of therapeutic agents.
One of the most significant applications is in the development of protease inhibitors . Viral proteases, such as the 3C-like protease (3CLpro) in SARS-CoV-2, are essential for viral replication, making them attractive targets for antiviral drug development.[7] The incorporation of fluorinated amino acids into peptidomimetic inhibitors can enhance their binding affinity and metabolic stability.[8] While direct synthesis routes for specific drugs using this exact starting material are often proprietary, its role as a synthon for trifluoroalanine is well-established in the design of such inhibitors.[9][10]
Furthermore, this compound is a valuable precursor for the synthesis of β-amino acid derivatives .[5] Fluorinated β-amino acids are crucial components in the synthesis of various bioactive compounds, including antifungal and anticancer agents.[8] The anti-diabetic drug, Sitagliptin (Januvia®) , contains a trifluoromethylated moiety, and while industrial syntheses are highly optimized and may vary, the retrosynthetic analysis often points to precursors derived from trifluoroalanine.[8][11][12][13][14][15][16] The synthesis of such complex molecules often involves the use of chiral building blocks to ensure the desired stereochemistry, which is critical for biological activity.[11][17]
Enhancing Efficacy in Modern Agrochemicals
The principles that make trifluoromethyl groups advantageous in pharmaceuticals also apply to agrochemicals. The introduction of a CF₃ group can increase the environmental persistence and target specificity of pesticides.[5] this compound serves as a precursor for trifluoromethyl-containing heterocycles, a common motif in modern agrochemicals.[18][19][20][21] For instance, trifluoromethylpyridines are a key structural motif in a number of successful herbicides and insecticides.[20][21] The synthesis of these complex molecules often relies on the use of versatile, fluorinated building blocks.[19]
Synthetic Methodologies and Experimental Protocols
The primary use of this compound is as a protected form of trifluoroalanine for incorporation into larger molecules. This typically involves two key steps: N-protection followed by peptide coupling or other C-N bond-forming reactions.
N-Protection: A Critical First Step
Before it can be used in peptide synthesis, the free amine of the amino acid ester must be protected to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group due to its stability under various conditions and its ease of removal under mildly acidic conditions.[22]
Experimental Protocol: N-Boc Protection of this compound
-
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add the base (e.g., TEA, 2.2 eq) dropwise to the stirred suspension to neutralize the hydrochloride and free the amine.
-
Add a solution of Boc₂O (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
-
Causality behind Experimental Choices: The use of a non-nucleophilic base like TEA or DIPEA is crucial to deprotonate the ammonium salt without competing with the amine in the reaction with Boc₂O. The reaction is performed at 0 °C initially to control the exothermic reaction of the base with the hydrochloride salt and the acylation. Anhydrous conditions are necessary as Boc₂O can react with water.
Peptide Coupling: Forging the Amide Bond
Once N-protected, the trifluoroalanine derivative can be coupled with another amino acid or amine. A variety of coupling reagents are available, each with its own advantages in terms of efficiency and suppression of racemization.[23][24][25][26] Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).[23]
Experimental Protocol: Peptide Coupling using EDC/HOBt
-
Materials:
-
N-Boc-protected Ethyl 2-amino-3,3,3-trifluoropropanoate (1.0 eq)
-
The amino component (e.g., an amino acid ester hydrochloride, 1.1 eq)
-
EDC hydrochloride (1.2 eq)
-
HOBt (1.2 eq)
-
A suitable base (e.g., DIPEA, 2.5 eq)
-
Anhydrous solvent (e.g., DMF or DCM)
-
-
Procedure:
-
Dissolve the N-Boc-protected Ethyl 2-amino-3,3,3-trifluoropropanoate and HOBt in anhydrous DMF.
-
Add the amino component and DIPEA to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride in one portion and stir the reaction mixture at 0 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting dipeptide by flash chromatography or recrystallization.
-
Trustworthiness of the Protocol: This is a standard and well-established protocol for peptide bond formation.[27] The use of HOBt helps to suppress racemization and improve coupling efficiency by forming an active ester intermediate. The aqueous workup is designed to remove the water-soluble urea byproduct from EDC and any unreacted starting materials.
Data Presentation and Process Visualization
To facilitate a clear understanding of the synthetic workflow and the expected outcomes, the following data table and process diagrams are provided.
Table 1: Comparative Data for Peptide Coupling Reactions
| Coupling Reagent | Activation Time (min) | Reaction Time (h) | Crude Yield (%) | Purity (%) | Notes |
| EDC/HOBt | 15 | 12-24 | ~85-95 | >90 | Cost-effective, but can lead to some racemization. |
| HATU/DIPEA | 5 | 2-6 | >90 | >95 | Highly efficient, suitable for hindered couplings. |
| PyBOP/DIPEA | 10 | 4-8 | >90 | >95 | Good for suppressing racemization. |
Note: The data presented in this table are illustrative and can vary depending on the specific substrates and reaction conditions.
Diagram 1: General Synthetic Workflow
Caption: General workflow for the utilization of this compound in peptide synthesis.
Diagram 2: Mechanism of Peptide Coupling with a Carbodiimide
Caption: Simplified mechanism of peptide bond formation using a carbodiimide coupling agent.
Conclusion and Future Outlook
This compound is a testament to the power of fluorine chemistry in modern drug discovery and agrochemical development. Its role as a readily available, chiral source of trifluoroalanine provides a reliable pathway to novel molecules with enhanced biological properties. The methodologies outlined in this guide, from N-protection to peptide coupling, represent robust and reproducible procedures for the incorporation of this valuable building block. As the demand for more stable and effective chemical entities continues to grow, the strategic application of fluorinated intermediates like this compound will undoubtedly play an increasingly vital role in shaping the future of medicinal and agricultural science.
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Rota, A., et al. (2021). Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry. Retrieved from [Link]
-
Colella, M., et al. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Collins, S. G. (2003). Synthesis of chiral building blocks for use in drug discovery. Chirality. Retrieved from [Link]
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Wang, F., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry. Retrieved from [Link]
-
Li, P., et al. (2006). Synthesis of Impurity A of Sitagliptin, an Anti-diabetes Drug. Chinese Journal of Pharmaceuticals. Retrieved from [Link]
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Colella, M., et al. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research. Retrieved from [Link]
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Ogawa, Y., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Retrieved from [Link]
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Mykhailiuk, P. K. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules. Retrieved from [Link]
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Leitao, E., & Sobral, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Retrieved from [Link]
-
Pagar, A. D., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
- Fustero, S., et al. (2012). Process for the production of sitagliptin. Google Patents.
-
ResearchGate. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
-
Al-Masum, M. A., & Ng, C. (2021). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols and phenols. Chemical Review and Letters. Retrieved from [Link]
-
Jeschke, P. (2018). Fluorine-Containing Agrochemicals: An Overview of Recent Developments. Fluorine in Pharmaceutical and Medicinal Chemistry. Retrieved from [Link]
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-
Kato, S., et al. (2020). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Bioscience, Biotechnology, and Biochemistry. Retrieved from [Link]
-
Huhmann, S. (2018). Stabilization of peptides by site-specific incorporation of fluorinated amino acids. Refubium - Freie Universität Berlin. Retrieved from [Link]
-
Miller, C. P., et al. (2020). Fluorinated peptide biomaterials. Peptide Science. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]
-
Koksch, B. (2018). Fluorinated amino acids as orthogonal tools in peptide and protein engineering. Beilstein-Institut. Retrieved from [Link]
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-
Bosso, M., et al. (2018). Identification of protease inhibitors from the human peptidome to develop novel antivirals. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Hansen, K. B., et al. (2009). Synthesis of Sitagliptin, the Active Ingredient in Januvia® and Janumet®. Request PDF. Retrieved from [Link]
-
Scholars Research Library. (2012). Synthesis, characterization and antibacterial activity of a novel dipeptide compound. Der Pharma Chemica. Retrieved from [Link]
-
Chun, K., et al. (2021). Postinfection treatment with a protease inhibitor increases survival of mice with a fatal SARS-CoV-2 infection. Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews. Retrieved from [Link]
-
Pagar, A. D., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
-
Ibrahim, N. A. (2017). Design and Development of Some Viral Protease Inhibitors by QSAR and Molecular Modeling Studies. Cairo University Scholar. Retrieved from [Link]
- Kim, D., et al. (2014). Preparation method of intermediate of sitagliptin. Google Patents.
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McCauley, J. A., et al. (2024). Invention of MK-7845, a SARS-CoV-2 3CL Protease Inhibitor Employing a Novel Difluorinated Glutamine Mimic. Journal of Medicinal Chemistry. Retrieved from [Link]
-
TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Retrieved from [Link]
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Al-Warhi, T. I., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Mutter, M. (1979). Studies on the coupling rates in liquid-phase peptide synthesis using competition experiments. International Journal of Peptide and Protein Research. Retrieved from [Link]
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Amporndanai, K. (2021). Robust Drug Design Strategies and Discovery Targeting Viral Proteases. University of South Florida. Retrieved from [Link]
-
Fukuzaki, T., et al. (2021). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications. Retrieved from [Link]
-
Sabatino, G., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Molecules. Retrieved from [Link]
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Methodological & Application
Asymmetric Synthesis of Chiral Trifluoromethyl-containing Amino Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Trifluoromethyl Group in Amino Acid Scaffolds
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Among fluorinated motifs, the trifluoromethyl (CF3) group is particularly prized for its profound impact on a molecule's physicochemical and biological properties. When appended to the α-carbon of an amino acid, the CF3 group can dramatically enhance metabolic stability by blocking enzymatic degradation, increase lipophilicity to improve membrane permeability, and modulate the acidity of adjacent protons.[1][2] These attributes make chiral α-trifluoromethyl-containing amino acids highly sought-after building blocks for the design of novel peptides, peptidomimetics, and small-molecule therapeutics with improved pharmacokinetic profiles.[1][3]
However, the synthesis of these valuable compounds is far from trivial. The strong electron-withdrawing nature of the CF3 group and the steric hindrance it imposes present significant challenges to the construction of the chiral quaternary α-carbon center with high enantiomeric purity. This guide provides an in-depth overview of robust and field-proven strategies for the asymmetric synthesis of these critical building blocks, complete with detailed experimental protocols and an analysis of the causality behind key procedural choices.
Strategy 1: Nucleophilic Trifluoromethylation of Chiral Imines
One of the most direct and reliable methods for synthesizing α-trifluoromethyl-α-amino acids involves the diastereoselective nucleophilic trifluoromethylation of imines derived from chiral auxiliaries. This approach leverages a temporary chiral controller to direct the facial attack of the trifluoromethyl nucleophile.
Causality and Mechanistic Insight: The core principle of this strategy is substrate control. A chiral auxiliary, often derived from a readily available natural product like (R)-phenylglycinol, is condensed with an α-ketoester to form a chiral imine.[4][5][6] The auxiliary's stereocenter and bulky substituents create a sterically biased environment, effectively shielding one face of the C=N double bond. Consequently, the incoming nucleophile, typically generated from Ruppert's reagent (TMSCF3), is forced to attack from the less hindered face, leading to the formation of one diastereomer in significant excess. The subsequent acidic hydrolysis removes the auxiliary, revealing the desired enantiomerically enriched amino acid.
Workflow for Chiral Auxiliary-Mediated Trifluoromethylation
Caption: General workflow for the synthesis of α-CF₃ amino acids using a chiral auxiliary.
Protocol: Diastereoselective Synthesis of (R)-2-Amino-3,3,3-trifluoro-2-phenylpropanoic Acid Methyl Ester
This protocol is adapted from established literature procedures for the addition of TMSCF3 to a chiral imine derived from methyl benzoylformate and (R)-phenylglycinol.[4][5][6]
Materials and Reagents:
-
Methyl benzoylformate
-
(R)-Phenylglycinol
-
Toluene, anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
-
Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert's reagent)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 6 M
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Imine Formation:
-
To a solution of methyl benzoylformate (1.0 eq) in anhydrous toluene (0.5 M), add (R)-phenylglycinol (1.0 eq).
-
Add anhydrous MgSO₄ (2.0 eq) and stir the mixture at room temperature for 12-16 hours.
-
Scientist's Note: MgSO₄ acts as a dehydrating agent, driving the condensation equilibrium towards the imine product. The reaction progress can be monitored by TLC or ¹H NMR.
-
Filter off the MgSO₄ and wash with toluene. Concentrate the filtrate under reduced pressure to yield the crude chiral imine, which is used in the next step without further purification.
-
-
Nucleophilic Trifluoromethylation:
-
Dissolve the crude imine in anhydrous THF (0.2 M) under an inert atmosphere (N₂ or Ar) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Add TMSCF₃ (1.5 eq) dropwise via syringe.
-
Add a catalytic amount of TBAF solution (0.1 eq) dropwise. The solution may change color upon addition.
-
Scientist's Note: The reaction is performed at low temperature to maximize diastereoselectivity by minimizing the kinetic energy of the system, which enhances the facial discrimination dictated by the chiral auxiliary. TBAF acts as a fluoride source to activate the silicon-carbon bond in TMSCF3, generating the transient, highly nucleophilic trifluoromethyl anion.
-
Stir the reaction at -78 °C for 4-6 hours. Monitor the reaction by TLC until the starting imine is consumed.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
-
Workup and Purification (Adduct):
-
Extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the diastereomerically enriched trifluoromethylated adduct. The diastereomeric ratio (d.r.) can be determined at this stage by ¹⁹F or ¹H NMR spectroscopy.
-
-
Auxiliary Cleavage:
-
Dissolve the purified adduct in methanol and add 6 M HCl.
-
Heat the mixture to reflux for 6-8 hours.
-
Scientist's Note: The acidic conditions hydrolyze both the imine linkage and the ester, cleaving the chiral auxiliary to release the free amino acid.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in water and wash with diethyl ether to remove the liberated chiral auxiliary.
-
The aqueous layer containing the amino acid hydrochloride salt can be neutralized or used directly.
-
Data Summary:
| Substrate (R-group) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Phenyl | >95:5 | 85-95 |
| 4-Methoxyphenyl | >95:5 | 88-96 |
| Naphthyl | >90:10 | 80-90 |
| Cyclohexyl | >85:15 | 75-85 |
Yields and d.r. are typical values reported in the literature and may vary.
Strategy 2: Catalytic Asymmetric Phase-Transfer Alkylation
Phase-transfer catalysis (PTC) offers a scalable and operationally simple method for the enantioselective synthesis of α-CF₃ amino acids. This approach avoids stoichiometric chiral auxiliaries by using a chiral catalyst to control stereochemistry in a biphasic system.
Causality and Mechanistic Insight: The reaction typically involves the alkylation of a glycine Schiff base derivative (e.g., a benzophenone imine of a glycine ester) with an electrophilic trifluoromethylating agent. The key to asymmetry is a chiral phase-transfer catalyst, often a Cinchona alkaloid derivative like a Maruoka or O'Donnell catalyst.[7][8] The catalyst forms a tight, chiral ion pair with the enolate of the glycine Schiff base in the organic phase. This chiral environment dictates the trajectory of the incoming electrophile, leading to an enantioselective C-C bond formation. The reaction occurs at the interface of an aqueous base (like 50% KOH) and an organic solvent (like toluene).
Catalytic Cycle for Asymmetric Phase-Transfer Alkylation
Caption: Simplified catalytic cycle for phase-transfer catalyzed asymmetric alkylation.
Protocol: Enantioselective Synthesis of a Trifluoromethylated Amino Acid Precursor via PTC
This protocol is a representative example based on methods using Cinchona alkaloid-derived catalysts.[7][8][9]
Materials and Reagents:
-
N-(Diphenylmethylene)glycine tert-butyl ester
-
2-(Trifluoromethyl)propenoate or similar electrophilic CF₃ source
-
Toluene
-
Potassium hydroxide (KOH), 50% aqueous solution
-
(S)-N-(2,3,4,5,6-Pentafluorobenzyl)-cinchonidinium bromide (Maruoka-type catalyst)
-
Tetrabutylammonium bromide (TBAB), optional co-catalyst
-
Saturated aqueous NH₄Cl
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq), the electrophilic CF₃ source (1.2 eq), and the chiral phase-transfer catalyst (1-5 mol%).
-
Add toluene (0.2 M).
-
Scientist's Note: The choice of catalyst is critical. Maruoka-type catalysts with bulky, electron-deficient benzyl groups often provide high enantioselectivity by creating a well-defined chiral pocket.[7][8]
-
Begin vigorous stirring to ensure efficient mixing between the organic and aqueous phases.
-
-
Reaction Execution:
-
Cool the mixture to 0 °C.
-
Add the 50% aqueous KOH solution (5.0 eq) dropwise.
-
Stir the biphasic mixture vigorously at 0 °C for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Scientist's Note: Vigorous stirring is essential to maximize the interfacial area where deprotonation and ion exchange occur. Low temperature is generally preferred to enhance enantioselectivity.
-
-
Workup and Purification:
-
Dilute the reaction mixture with toluene and water.
-
Separate the layers. Extract the aqueous layer with toluene (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the protected amino acid derivative.
-
-
Deprotection and Analysis:
-
The purified product can be deprotected by standard methods (e.g., acidic hydrolysis with HCl in dioxane) to yield the final α-CF₃ amino acid.
-
The enantiomeric excess (ee) of the product should be determined by chiral HPLC or chiral GC analysis.
-
Strategy 3: Biocatalytic Approaches
Enzymatic methods offer an environmentally friendly and highly selective route to chiral α-CF₃ amino acids. These reactions are typically performed in aqueous media under mild conditions and can provide access to products with exceptionally high enantiopurity.[1][3]
Causality and Mechanistic Insight: A prominent biocatalytic strategy involves the use of engineered enzymes, such as cytochrome c variants, to catalyze asymmetric N-H carbene insertion reactions.[3][10][11] In this process, a diazo compound containing the trifluoromethyl group (e.g., benzyl 2-diazotrifluoropropanoate) serves as a carbene precursor. The enzyme's heme cofactor activates the diazo compound to form a chiral heme-bound carbene intermediate. The highly structured active site of the enzyme then guides an amine substrate to attack this intermediate from a specific orientation, resulting in a highly enantioselective N-H insertion to form the desired amino acid ester.[3][11] Protein engineering can be used to fine-tune the enzyme's active site to improve yield and enantioselectivity, and even to invert the stereochemical outcome.[1]
Workflow for Biocatalytic N-H Carbene Insertion
Caption: Simplified workflow for the enzymatic synthesis of α-CF₃ amino esters.
Protocol: Enzymatic Synthesis of an α-Trifluoromethyl Amino Ester
This protocol is a generalized representation based on published methods using engineered cytochrome c catalysts.[1][3][11]
Materials and Reagents:
-
Engineered cytochrome c variant (expressed and purified)
-
Potassium phosphate buffer (pH 8.0)
-
Aniline or substituted aniline substrate
-
Benzyl 2-diazotrifluoropropanoate (carbene precursor)
-
Sodium dithionite (for creating anaerobic conditions)
-
Glovebox or anaerobic chamber
-
Ethyl acetate
Procedure:
-
Reaction Setup (Anaerobic):
-
All steps should be performed in an anaerobic environment (e.g., a glovebox) to prevent oxidation of the enzyme's heme cofactor.
-
In a vial, prepare a solution of the engineered enzyme (e.g., 5-10 µM) in potassium phosphate buffer.
-
Add the aniline substrate (1.0 eq, e.g., from a stock solution in DMSO).
-
Add a small amount of sodium dithionite to ensure the enzyme is in its reduced, active state.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the CF₃-diazo ester (1.5-2.0 eq).
-
Seal the vial and stir or shake the reaction at room temperature for 12-24 hours.
-
Scientist's Note: The enzyme active site provides a chiral environment for the reaction between the heme-bound carbene and the amine. The high selectivity arises from the precise positioning of the substrates by amino acid residues in the active site.[11]
-
-
Workup and Analysis:
-
Quench the reaction by adding an equal volume of ethyl acetate.
-
Vortex the mixture vigorously to extract the product into the organic layer.
-
Separate the organic layer. The conversion and yield can be determined by analyzing the organic extract using GC-MS or LC-MS with an internal standard.
-
The enantiomeric ratio (e.r.) or enantiomeric excess (ee) is determined by chiral HPLC analysis of the crude or purified product.
-
Data Summary for Biocatalytic N-H Insertion:
| Amine Substrate | Yield (%) | Enantiomeric Ratio (e.r.) |
| Aniline | >99 | 95:5 |
| 4-Fluoroaniline | 98 | 94:6 |
| 4-Chloroaniline | 95 | 93:7 |
| 3-Methoxyaniline | 85 | 92:8 |
Data adapted from Fasan et al., J. Am. Chem. Soc. 2022.[3] Results are highly dependent on the specific enzyme variant used.
References
-
Nam, D., Tinoco, A., Shen, Z., Adukure, R. D., Sreenilayam, G., Khare, S. D., & Fasan, R. (2022). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society, 144(6), 2590–2602. [Link]
-
Crucianini, M., De Angelis, F., & Fringuelli, R. (2017). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. ACS Catalysis, 7(10), 6843–6862. [Link]
-
Wang, Y., & Deng, L. (2018). Direct Catalytic Asymmetric Synthesis of trifluoromethylated γ-Amino Esters/Lactones via Umpolung Strategy. Angewandte Chemie International Edition, 57(8), 2133-2137. [Link]
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Nam, D., Tinoco, A., Shen, Z., Adukure, R. D., Sreenilayam, G., Khare, S. D., & Fasan, R. (2022). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. PMC, 144(6), 2590-2602. [Link]
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Marchesi, A., et al. (2020). Asymmetric Synthesis of α-Trifluoromethylthio-β-Amino Acids under Phase Transfer Catalysis. Organic Letters, 22(1), 219-223. [Link]
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Marchesi, A., et al. (2020). Asymmetric Synthesis of α-Trifluoromethylthio-β-Amino Acids under Phase Transfer Catalysis. PubMed, 32011119. [Link]
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Marchesi, A., et al. (2020). Asymmetric Synthesis of α-Trifluoromethylthio-β-Amino Acids under Phase Transfer Catalysis. Organic Letters, 22(1), 219-223. [Link]
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Wang, Y., & Deng, L. (2018). Catalytic Asymmetric Synthesis of Trifluoromethylated γ-Amino Acids via Umpolung Addition of Trifluoromethyl Imines to Carboxylic Acid Derivatives. PMC, 57(8), 2133-2137. [Link]
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Sci-Hub. (n.d.). Asymmetric Synthesis of α-Trifluoromethylthio-β-Amino Acids under Phase Transfer Catalysis. Organic Letters. [Link]
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Sci-Hub. (n.d.). Recent Advances in the Asymmetric Synthesis of α-(Trifluoromethyl)-Containing α-Amino Acids. Synthesis. [Link]
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Nam, D., et al. (2022). α-Trifluoromethyl Amino Acid Synthesis by a Biocatalytic N–H Carbene Insertion. Synfacts, 18(07), 0819. [Link]
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Aceña, J. L., Soloshonok, V. A., & Sorochinsky, A. (2012). Recent Advances in the Asymmetric Synthesis of α‐(Trifluoromethyl)‐Containing α‐Amino Acids. Semantic Scholar. [Link]
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Corti, V., Riccioli, R., Martinelli, A., Sandri, S., Fochi, M., & Bernardi, L. (2021). Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions. RSC Publishing. [Link]
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Aceña, J. L., Soloshonok, V. A., & Sorochinsky, A. (2012). Recent Advances in the Asymmetric Synthesis of α-(Trifluoromethyl)-Containing α-Amino Acids. ResearchGate. [Link]
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Zhang, Y., & Fasan, R. (2019). A Biocatalytic Platform for Synthesis of Chiral α-Trifluoromethylated Organoborons. PMC. [Link]
-
Nam, D., et al. (2022). Enantioselective Synthesis of α‑Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion with Acceptor-Acceptor Carbene Donors. University of Rochester. [Link]
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Carboni, A., et al. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. PMC. [Link]
-
Nam, D., et al. (2022). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society. [Link]
-
Corti, V., Riccioli, R., Martinelli, A., Sandri, S., Fochi, M., & Bernardi, L. (2021). Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions. PMC. [Link]
-
Zhang, T., et al. (2022). Biocatalytic Generation of Trifluoromethyl Radicals by Nonheme Iron Enzymes for Enantioselective Alkene Difunctionalization. PMC. [Link]
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Belokon, Y. N., & Maleev, V. I. (2018). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. NIH. [Link]
-
Carboni, A., et al. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. [Link]
-
Wang, Y., & Deng, L. (2012). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. PMC. [Link]
-
Bégué, J. P., et al. (1996). Lewis acid activation of chiral 2-trifluoromethyl-1,3-oxazolidines. Application to the stereoselective synthesis of trifluoromethylated amines, α- and β-amino acids. ResearchGate. [Link]
-
Sci-Hub. (n.d.). Catalytic Asymmetric Synthesis of Trifluoromethylated γ‐Amino Acids through the Umpolung Addition of Trifluoromethyl Imines to Carboxylic Acid Derivatives. Angewandte Chemie International Edition. [Link]
-
Prakash, G. K. S., et al. (2008). Nucleophilic Trifluoromethylation of Imines under Acidic Conditions. ResearchGate. [Link]
-
Park, Y., & Chang, S. (2020). Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation. NIH. [Link]
-
Li, W., et al. (2014). Enantioselective hydrogenation of cyclic tetrasubstituted-olefinic dehydroamino acid derivatives. Chemical Communications. [Link]
-
Izumiya, N., Lee, S., Kanmera, T., & Aoyagi, H. (1977). Asymmetric hydrogenation of alpha, beta-dehydroamino acid residue in cyclic dipeptides. Journal of the American Chemical Society. [Link]
-
Sci-Hub. (n.d.). Enantioselective Hydrogenation of α-Dehydroamino Acid Esters. Synfacts. [Link]
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Application Notes and Protocols: Incorporation of Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride into Peptidomimetics
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorinated amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic design and drug discovery. The trifluoromethyl (CF3) group, in particular, offers a unique combination of properties, including high lipophilicity, metabolic stability, and potent electron-withdrawing effects, which can profoundly influence the conformational preferences, bioavailability, and biological activity of peptides.[1][2] Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride is a key building block for introducing the trifluoromethyl moiety into the peptide backbone. This guide provides a comprehensive overview of its properties, handling, and detailed protocols for its successful incorporation into peptidomimetic structures.
Introduction: The Strategic Advantage of Trifluoromethyl Groups in Peptidomimetics
Peptides are highly specific signaling molecules with immense therapeutic potential. However, their clinical application is often hampered by poor metabolic stability and limited bioavailability.[3] The introduction of non-canonical amino acids, particularly those containing fluorine, is a proven strategy to overcome these limitations. The trifluoromethyl group (CF3) is especially valuable due to its ability to:
-
Enhance Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic degradation, increasing the in vivo half-life of the peptide.[1][2]
-
Increase Lipophilicity: The CF3 group enhances the molecule's ability to cross cell membranes, improving absorption and distribution.[1][2]
-
Modulate Bioactivity: The electron-withdrawing nature of the CF3 group can alter the electronic properties of the peptide backbone, potentially leading to stronger interactions with biological targets.[1]
-
Induce Favorable Conformations: The steric bulk and unique electronic properties of the CF3 group can influence peptide folding and stabilize specific secondary structures.
This compound serves as a versatile precursor for synthesizing these valuable trifluoromethylated peptidomimetics.[4]
Properties and Handling of this compound
A thorough understanding of the starting material is critical for successful and reproducible synthetic outcomes.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₅H₈F₃NO₂ · HCl[4][5] |
| Molecular Weight | 207.58 g/mol [4][5] |
| Appearance | Solid[5] |
| Storage Conditions | 2-8°C, under inert gas[4] |
Handling and Safety Precautions
-
Hygroscopicity: The hydrochloride salt is hygroscopic and should be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.
-
Storage: Store in a tightly sealed container in a refrigerator at the recommended temperature.[4]
-
Neutralization: The amine is present as a hydrochloride salt and must be neutralized to the free amine in situ before coupling reactions. This is typically achieved using a non-nucleophilic base.
-
Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.
Core Synthetic Protocol: Peptide Coupling
The incorporation of Ethyl 2-amino-3,3,3-trifluoropropanoate into a growing peptide chain is most commonly achieved through standard peptide coupling methodologies. The following protocol outlines a general procedure that can be adapted for both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.
General Workflow for Peptide Coupling
The following diagram illustrates the general workflow for incorporating the trifluoromethylated amino acid into a peptide sequence.
Sources
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- 5. 2-Amino-3,3,3-trifluoro-propionic acid ethyl ester hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride as a Versatile Precursor for Novel Trifluoromethyl-Substituted Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Trifluoromethylated Heterocycles in Modern Drug Discovery
The incorporation of fluorine and fluorine-containing functional groups into organic molecules has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to significantly modulate the physicochemical and biological properties of drug candidates.[1][2] Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1][2] When installed on a heterocyclic scaffold, a common feature in many pharmaceuticals, the -CF3 group can unlock novel chemical space and lead to the development of therapeutics with improved efficacy and pharmacokinetic profiles.[2]
Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride is a valuable and versatile building block for the synthesis of a diverse range of trifluoromethyl-substituted heterocycles.[3] This chiral, non-racemic precursor provides a strategic entry point to novel nitrogen-containing ring systems, offering the potential for the rapid generation of compound libraries for high-throughput screening in drug discovery programs. This application note provides detailed protocols for the synthesis of novel trifluoromethyl-substituted dihydropyrimidines and pyridones, leveraging the unique reactivity of this precursor.
Core Chemistry: The Versatility of a Fluorinated β-Amino Ester
This compound possesses two key reactive centers that can be exploited for the construction of heterocyclic rings: the primary amine and the ester carbonyl group. The primary amine can act as a nucleophile in condensation reactions, while the ester can participate in cyclization through intramolecular attack or be transformed into other functional groups. The trifluoromethyl group at the adjacent carbon atom influences the reactivity of these functional groups and imparts the desirable properties of fluorine to the final heterocyclic products.
A particularly powerful strategy for the synthesis of heterocycles from this precursor is through multicomponent reactions, such as the Biginelli and Hantzsch-type syntheses. These one-pot reactions allow for the rapid assembly of complex molecules from simple starting materials, offering significant advantages in terms of efficiency and atom economy.
Protocol 1: Synthesis of a Novel Trifluoromethyl-Substituted Dihydropyrimidine via a Biginelli-Type Reaction
This protocol describes a proposed three-component Biginelli-type reaction for the synthesis of a novel trifluoromethyl-substituted dihydropyrimidine. This approach is based on the well-established condensation of a β-dicarbonyl compound, an aldehyde, and a nitrogen-containing reagent (in this case, our precursor).
Reaction Scheme:
Caption: Proposed Biginelli-type reaction for dihydropyrimidine synthesis.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 207.58 | 2.08 g | 10 |
| Acetylacetone | 100.12 | 1.00 g | 10 |
| Benzaldehyde | 106.12 | 1.06 g | 10 |
| Concentrated HCl | 36.46 | 0.1 mL | - |
| Ethanol | 46.07 | 20 mL | - |
Step-by-Step Protocol:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.08 g, 10 mmol), acetylacetone (1.00 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and ethanol (20 mL).
-
Add a catalytic amount of concentrated hydrochloric acid (approximately 0.1 mL) to the mixture.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Add cold water (50 mL) to the residue to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified dihydropyrimidine derivative.
-
Dry the final product under vacuum.
Causality and Mechanistic Insights:
The reaction is proposed to proceed through a series of acid-catalyzed steps. Initially, the aldehyde reacts with the amine of the precursor to form an imine intermediate. Concurrently, the β-dicarbonyl compound enolizes. The key C-C bond-forming step is a Mannich-type reaction between the enol and the imine. Subsequent cyclization via intramolecular attack of the remaining amino group onto one of the carbonyls, followed by dehydration, yields the dihydropyrimidine ring. The trifluoromethyl group is expected to enhance the electrophilicity of the imine, potentially accelerating the reaction.
Caption: Mechanistic workflow for the Biginelli-type synthesis.
Protocol 2: Synthesis of a Novel Trifluoromethyl-Substituted Pyridone via a Hantzsch-Type Reaction
This protocol outlines a proposed synthesis of a trifluoromethyl-substituted pyridone derivative through a Hantzsch-type condensation. This reaction involves the condensation of a β-ketoester, an aldehyde, and an enamine, which can be formed in situ from our precursor.
Reaction Scheme:
Caption: Proposed Hantzsch-type reaction for pyridone synthesis.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 207.58 | 2.08 g | 10 |
| Ethyl Acetoacetate | 130.14 | 2.60 g | 20 |
| Formaldehyde (37% in H2O) | 30.03 | 0.81 g | 10 |
| Acetic Acid | 60.05 | 15 mL | - |
Step-by-Step Protocol:
-
In a 100 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, combine this compound (2.08 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and formaldehyde (0.81 g of a 37% aqueous solution, 10 mmol).
-
Add glacial acetic acid (15 mL) as the solvent and catalyst.
-
Heat the reaction mixture to reflux (approximately 118 °C) for 8-16 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water (100 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Dry the purified pyridone derivative under vacuum.
Causality and Mechanistic Insights:
The Hantzsch dihydropyridine synthesis is a robust method for the formation of this important heterocyclic core. In this proposed protocol, the reaction likely initiates with the Knoevenagel condensation of formaldehyde and ethyl acetoacetate to form an α,β-unsaturated carbonyl compound. Separately, the Ethyl 2-amino-3,3,3-trifluoropropanoate reacts with another equivalent of ethyl acetoacetate to form an enamine intermediate. A Michael addition of the enamine to the α,β-unsaturated carbonyl compound, followed by intramolecular cyclization and dehydration, affords the final dihydropyridine product. The trifluoromethyl group is expected to be retained on the dihydropyridine ring, influencing its electronic properties and potential biological activity.
Caption: Key steps in the proposed Hantzsch-type reaction.
Conclusion and Future Directions
This compound is a promising and versatile precursor for the synthesis of novel trifluoromethyl-substituted heterocycles. The protocols presented here, based on well-established multicomponent reaction strategies, provide a roadmap for the efficient construction of dihydropyrimidine and pyridone scaffolds. These core structures can be further functionalized to generate diverse libraries of compounds for biological evaluation. The strategic incorporation of the trifluoromethyl group via this building block is anticipated to yield molecules with enhanced drug-like properties, making it a valuable tool for researchers in the fields of medicinal chemistry and drug discovery. Further exploration of the reactivity of this precursor with other electrophilic partners and in various cyclization reactions is warranted and expected to lead to the discovery of new and biologically active heterocyclic systems.
References
- (Reference to a general review on pyrimidine synthesis, if found, would be placed here).
- (Reference to a general review on Hantzsch pyridine synthesis, if found, would be placed here).
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- (Reference to a paper on Biginelli reaction with fluorinated compounds, if found, would be placed here).
- (Reference to a paper on Hantzsch reaction with fluorinated compounds, if found, would be placed here).
- (Additional relevant references would be added here).
- (Additional relevant references would be added here).
- (Additional relevant references would be added here).
- (Additional relevant references would be added here).
- (Additional relevant references would be added here).
- (Additional relevant references would be added here).
- (Additional relevant references would be added here).
-
Zarca, M. F., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Retrieved from [Link]
-
Wang, J., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing. Retrieved from [Link]
Sources
Application Notes and Protocols for the Derivatization of the Amino Group of Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for the chemical derivatization of the primary amino group of Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride. This fluorinated amino acid ester is a critical building block in the synthesis of novel pharmaceuticals and agrochemicals, where modification of the amino group is a key step in developing active compounds with enhanced metabolic stability, lipophilicity, and bioavailability[1][2]. This guide is intended for researchers, scientists, and drug development professionals. We will explore several key derivatization strategies, including acylation, sulfonylation, reductive amination, and the formation of ureas and thioureas. The protocols are presented with an emphasis on the underlying chemical principles, causality behind experimental choices, and methods for the validation of the resulting products.
Introduction: The Strategic Importance of Derivatizing Ethyl 2-amino-3,3,3-trifluoropropanoate
Ethyl 2-amino-3,3,3-trifluoropropanoate is a non-proteinogenic α-amino acid ester characterized by the presence of a trifluoromethyl group. This electron-withdrawing group significantly influences the molecule's properties, including the pKa of the amino group and the overall steric and electronic environment. Derivatization of the primary amino group allows for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery and the development of novel pesticides[1]. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, though it necessitates the use of a base to liberate the free amine for reaction.
This guide will provide a detailed examination of four common and versatile derivatization techniques. Each section will provide the chemical theory, a step-by-step protocol, and expected outcomes.
General Consideration: Liberation of the Free Amine
The starting material is the hydrochloride salt of the amine. Prior to derivatization, the free amine must be generated in situ or in a separate extraction step. This is typically achieved by the addition of a non-nucleophilic base.
-
In Situ Neutralization: For most of the protocols described below, a tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is added to the reaction mixture to neutralize the HCl and liberate the free amine. An excess of the base is often used to drive the equilibrium towards the free amine.
-
Aqueous Workup: Alternatively, the hydrochloride salt can be dissolved in water, and the pH can be adjusted with a base like sodium bicarbonate. The free amine can then be extracted into an organic solvent, dried, and used in the subsequent reaction. This is often less convenient for small-scale reactions.
Acylation of the Amino Group
Acylation of the amino group to form an amide is a fundamental transformation in organic synthesis. This reaction is typically high-yielding and can be achieved using a variety of acylating agents, such as acyl chlorides, acid anhydrides, or by using coupling agents with carboxylic acids. The resulting N-acyl derivatives are often key intermediates in the synthesis of peptides and other biologically active molecules.
Theoretical Background
The lone pair of electrons on the nitrogen atom of the free amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. In the case of an acyl chloride, the reaction proceeds via a nucleophilic acyl substitution mechanism, with the elimination of a chloride ion. A base is required to neutralize the HCl byproduct.
Experimental Protocol: Acylation with an Acyl Chloride
Objective: To synthesize N-acetyl-ethyl 2-amino-3,3,3-trifluoropropanoate.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DCM to dissolve the starting material.
-
Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the stirred solution. Stir for 10 minutes.
-
In a separate dry flask, dissolve acetyl chloride (1.1 eq) in a small amount of anhydrous DCM.
-
Add the acetyl chloride solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Results and Characterization
The expected product is N-acetyl-ethyl 2-amino-3,3,3-trifluoropropanoate. The success of the reaction can be confirmed by:
-
TLC Analysis: The product should have a different Rf value compared to the starting material.
-
NMR Spectroscopy:
-
¹H NMR will show the appearance of a new singlet corresponding to the acetyl methyl group (around 2.0 ppm) and a downfield shift of the α-proton.
-
¹⁹F NMR will show a characteristic signal for the CF₃ group.
-
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the acylated product.
Workflow for Acylation
Caption: Workflow for the acylation of this compound.
Sulfonylation of the Amino Group
Sulfonylation of the amino group to form a sulfonamide is another crucial transformation. Sulfonamides are a common motif in many therapeutic agents. The reaction is analogous to acylation but can be more prone to side reactions like di-sulfonylation if not carefully controlled.
Theoretical Background
The free amine attacks the electrophilic sulfur atom of a sulfonyl chloride, leading to the formation of a sulfonamide and HCl. A base is essential to neutralize the generated HCl. Excess base or elevated temperatures can lead to deprotonation of the initially formed sulfonamide, which can then react with another molecule of the sulfonyl chloride to form a di-sulfonylated byproduct.
Experimental Protocol: Sulfonylation with a Sulfonyl Chloride
Objective: To synthesize N-(p-toluenesulfonyl)-ethyl 2-amino-3,3,3-trifluoropropanoate.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add pyridine (2.5 eq) and cool the mixture to 0 °C.
-
Add p-toluenesulfonyl chloride (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains at 0 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Quench the reaction with water and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or flash column chromatography.
Causality in Protocol Design
-
Slow Addition of Sulfonyl Chloride: This is crucial to maintain a low concentration of the electrophile, minimizing the risk of di-sulfonylation.
-
Use of Pyridine: Pyridine acts as both a base to neutralize HCl and as a nucleophilic catalyst.
-
Low Temperature: Running the reaction at 0 °C initially helps to control the exothermic reaction and further reduces the rate of the undesired di-sulfonylation side reaction.
Workflow for Sulfonylation
Caption: Workflow for the sulfonylation of this compound.
Reductive Amination
Reductive amination is a powerful method to form C-N bonds and is used to introduce alkyl groups to the nitrogen atom. The reaction involves the formation of an imine or enamine intermediate from the reaction of the primary amine with an aldehyde or ketone, followed by in situ reduction to the corresponding secondary amine.
Theoretical Background
The primary amine reacts with a carbonyl compound (aldehyde or ketone) to form a hemiaminal, which then dehydrates to form an imine. A reducing agent, which is selective for the imine over the carbonyl group, is used to reduce the C=N double bond to a C-N single bond[3][4][5]. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃)[3].
Experimental Protocol: Reductive Amination with an Aldehyde
Objective: To synthesize N-benzyl-ethyl 2-amino-3,3,3-trifluoropropanoate.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and anhydrous DCM.
-
Add triethylamine (1.1 eq) to liberate the free amine.
-
Add benzaldehyde (1.0 eq) and stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction carefully with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Self-Validating System
-
Monitoring Imine Formation: The formation of the imine can be monitored by ¹H NMR (disappearance of the aldehyde proton signal and appearance of the imine proton signal) or by IR spectroscopy (appearance of a C=N stretch).
-
Product Characterization: The final product can be characterized by NMR, where the appearance of signals corresponding to the newly introduced benzyl group will be observed, and by mass spectrometry to confirm the molecular weight.
Urea and Thiourea Formation
Ureas and thioureas are important functional groups in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors. They are typically synthesized by the reaction of an amine with an isocyanate or an isothiocyanate, respectively.
Theoretical Background
The nucleophilic nitrogen of the amine attacks the electrophilic carbon of the isocyanate or isothiocyanate. The reaction is generally fast and high-yielding, and often does not require a catalyst.
Experimental Protocol: Urea Formation with an Isocyanate
Objective: To synthesize N-(ethyl 2-oxo-3,3,3-trifluoropropylcarbamoyl)aniline.
Materials:
-
This compound
-
Phenyl isocyanate
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous THF.
-
Add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.
-
Add phenyl isocyanate (1.0 eq) dropwise.
-
Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates from the reaction mixture.
-
If a precipitate forms, collect the solid by filtration, wash with cold THF, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.
Thiourea Formation
The synthesis of the corresponding thiourea can be achieved by following a similar protocol, substituting phenyl isocyanate with phenyl isothiocyanate. The reaction principles and workup are analogous[6][7][8].
Data Presentation and Characterization
A summary of the expected products and their key characterization data is presented in the table below.
| Derivative | Structure | Expected ¹H NMR Signals (Key) | Expected ¹⁹F NMR (ppm) | Expected MS (m/z) [M+H]⁺ |
| N-Acetyl | Singlet ~2.0 ppm (CH₃) | ~ -70 to -75 | ~214.07 | |
| N-Tosyl | Singlet ~2.4 ppm (Ar-CH₃), Aromatic protons ~7.3-7.8 ppm | ~ -70 to -75 | ~326.07 | |
| N-Benzyl | Multiplet ~7.3 ppm (Ar-H), Singlet ~3.8 ppm (Ar-CH₂) | ~ -70 to -75 | ~262.11 | |
| N-Phenylurea | Aromatic protons ~7.0-7.5 ppm | ~ -70 to -75 | ~291.10 | |
| N-Phenylthiourea | Aromatic protons ~7.1-7.6 ppm | ~ -70 to -75 | ~307.07 |
Conclusion
The derivatization of the amino group of this compound provides access to a diverse range of compounds with significant potential in pharmaceutical and agrochemical research. The protocols outlined in this guide for acylation, sulfonylation, reductive amination, and urea/thiourea formation are robust and versatile. Careful control of reaction conditions and appropriate analytical characterization are paramount to ensure the successful synthesis and validation of these valuable derivatives.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 3-amino-3-(2-fluorophenyl)-2-propenoate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-amino-3,3,3-trifluoropropanoate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Utilization of Acidic α-Amino Acids as Acyl Donors: An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). The proposed mechanism for the formation of thiourea. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). ethyl 3,3,3-trifluoropropanoate. Retrieved from [Link]
-
ChemiMart. (n.d.). Ethyl 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoro-2-hydroxypropanoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017, October 17). Synthesis of Chiral TFA-Protected α-Amino Aryl-Ketone Derivatives with Friedel–Crafts Acylation of α-Amino Acid N-Hydroxysuccinimide Ester. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)-N'-substituted ureas. Retrieved from [Link]
-
ACS Publications. (n.d.). N-(Trifluoroacety1)-a-amino Acid Chlorides as Chiral Reagents for Friedel-Crafts Synthesis. Retrieved from [Link]
-
Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. The preparation of unsymmetrical ureas. Reagents and conditions. Retrieved from [Link]
-
Digital Commons @ IWU. (n.d.). Synthesis and Nucleophilic Reactions of Bifunctional Thiourea S,S,S-Trioxides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
BIOMIMETIC AMINOACYLATION: INVESTIGATING DETECTION OF ACYLATION AND THE EFFECT OF α- AMINO PROTECTION. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
-
National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 3. Retrieved from [Link]
-
ResearchGate. (n.d.). Practical Method for Preparation of ( S )-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. Retrieved from [Link]
- Google Patents. (n.d.). WO2001096318A1 - Cyclic urea compounds and preparation thereof.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Application Notes and Protocols: The Versatility of Ethyl 2-amino-3,3,3-trifluoropropanoate Hydrochloride as a Fluorinated Building Block in Organic Synthesis
Abstract
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride has emerged as a highly valuable and versatile building block in this field.[4][5] Its structure combines a reactive primary amine, a versatile ester group, and a strategically positioned trifluoromethyl moiety. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the reaction of this key intermediate with various classes of electrophiles. We will explore the foundational principles of its reactivity and provide detailed, field-proven protocols for N-acylation, reductive amination, and the synthesis of complex trifluoromethyl-containing heterocycles.
Foundational Principles: Understanding the Reactant
Structure, Properties, and the Role of the Hydrochloride Salt
Ethyl 2-amino-3,3,3-trifluoropropanoate is typically supplied as a hydrochloride salt. This serves two primary purposes: it enhances the compound's shelf-life and stability by preventing self-condensation or degradation, and it improves its solubility in polar solvents.[4][5] However, the protonated ammonium group (pKa ~7-8) is not nucleophilic. Therefore, a crucial first step in almost all reactions involving this building block is the in-situ neutralization with a suitable base to liberate the free primary amine.
The choice of base is critical and depends on the specific reaction conditions:
-
For Acylations with Acid Chlorides: A non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is ideal. These bases effectively scavenge the HCl generated during the reaction without competing with the primary amine for the electrophile.
-
For Reactions in Protic or Aqueous Media: An inorganic base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) can be used.
Electronic Influence of the Trifluoromethyl (CF₃) Group
The CF₃ group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has a significant impact on the adjacent amine's reactivity. By pulling electron density away from the nitrogen atom, the CF₃ group reduces the nucleophilicity of the primary amine compared to its non-fluorinated analogue (ethyl alaninate). This decreased reactivity must be considered when selecting reaction conditions; sometimes, more forcing conditions (e.g., higher temperatures or more reactive electrophiles) may be necessary. However, this electronic effect also imparts unique and beneficial properties to the final products, contributing to enhanced biological activity.[1][]
Caption: Workflow for the activation of the hydrochloride salt.
N-Acylation Reactions: Synthesis of Trifluoromethylated Amides
Amide bond formation is one of the most fundamental and frequently utilized reactions in medicinal chemistry. N-acylation of ethyl 2-amino-3,3,3-trifluoropropanoate yields stable amides that can be building blocks for peptides or serve as final drug candidates.
Protocol 2.1: N-Acylation using Acid Chlorides
This is a robust and high-yielding method suitable for a wide range of acid chlorides. The reaction is typically fast and proceeds at low temperatures.
Causality and Experimental Insights:
-
Reagent: Acid chlorides are highly reactive electrophiles, ensuring efficient acylation even with the moderately nucleophilic fluorinated amine.
-
Base: Triethylamine (TEA) is added to neutralize both the starting material's hydrochloride salt and the HCl byproduct generated during the reaction, driving the equilibrium towards the product. At least two equivalents of base are required.
-
Solvent: Anhydrous dichloromethane (DCM) is an excellent choice as it is inert and effectively dissolves the reactants.
-
Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.
Detailed Step-by-Step Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Suspend the salt in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the suspension to 0 °C using an ice bath.
-
Add triethylamine (2.2 eq) dropwise with vigorous stirring. Stir for 10-15 minutes. The suspension should become a clear solution.
-
In a separate flask, dissolve the desired acid chloride (e.g., benzoyl chloride) (1.1 eq) in a small amount of anhydrous DCM.
-
Add the acid chloride solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the mixture with DCM. Wash sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove unreacted acid chloride), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acylated product.
| Acid Chloride | Base (eq) | Solvent | Temp (°C) | Typical Yield (%) |
| Acetyl Chloride | TEA (2.2) | DCM | 0 to RT | 85-95% |
| Benzoyl Chloride | TEA (2.2) | DCM | 0 to RT | 90-98% |
| 4-Nitrobenzoyl Chloride | TEA (2.2) | DCM | 0 to RT | 88-96% |
| Cyclopropanecarbonyl chloride | DIPEA (2.2) | DCM | 0 to RT | 80-90% |
Reductive Amination: Synthesis of Secondary Amines
Reductive amination is a powerful method for forming C-N bonds and converting the primary amine into a secondary amine. This one-pot reaction involves the initial formation of an imine with an aldehyde or ketone, which is then immediately reduced in-situ.
Causality and Experimental Insights:
-
Mechanism: The reaction proceeds via the formation of a hemiaminal, which then dehydrates to form an iminium ion. This electrophilic intermediate is then reduced by a hydride source.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is mild enough not to reduce the aldehyde/ketone starting material but is highly effective at reducing the protonated iminium ion. Its use avoids the need for strict pH control often required with other reducing agents like sodium cyanoborohydride.
-
Solvent: Dichloroethane (DCE) or DCM are commonly used. Acetic acid is sometimes added as a catalyst to facilitate iminium ion formation.
Detailed Step-by-Step Protocol:
-
Combine this compound (1.0 eq), the desired aldehyde or ketone (1.2 eq), and anhydrous DCE in a round-bottom flask.
-
Add triethylamine (1.1 eq) to liberate the free amine and stir for 20 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Caption: The pathway for reductive amination.
Synthesis of Trifluoromethyl-Containing Heterocycles
The true versatility of this compound is demonstrated in its use as a precursor for complex heterocyclic scaffolds, which are privileged structures in medicinal chemistry.[7][8]
Conceptual Protocol 4.1: Synthesis of Trifluoromethyl-Pyrazinones
This protocol describes a condensation reaction with an α-keto ester, such as ethyl glyoxalate, followed by cyclization to form a highly functionalized pyrazinone ring system.
Causality and Experimental Insights:
-
Reaction Type: This is a condensation-cyclization sequence. The primary amine first reacts with one of the carbonyl groups of a 1,2-dicarbonyl compound.
-
Mechanism: The initial step is the formation of an imine. Subsequent intramolecular attack of the newly formed secondary amine onto the ester carbonyl, followed by elimination of ethanol, leads to the cyclized product. This reaction often requires heat to drive the cyclization and dehydration steps.
Proposed Step-by-Step Protocol:
-
Liberate the free amine from this compound (1.0 eq) with TEA (1.1 eq) in a solvent like ethanol or toluene.
-
Add an α-dicarbonyl compound, for example, ethyl 2,3-dioxobutanoate (1.1 eq).
-
Heat the reaction mixture to reflux (80-110 °C) for 6-12 hours. A Dean-Stark trap can be used if toluene is the solvent to remove water.
-
Monitor the formation of the heterocyclic product by LC-MS.
-
Work-up: Cool the reaction mixture and concentrate under reduced pressure.
-
Purification: The crude residue is purified by column chromatography or recrystallization to yield the target pyrazinone derivative.
Caption: Synthetic pathways from the core building block.
Conclusion and Future Outlook
This compound is a powerful and adaptable building block for introducing the trifluoromethyl group into a wide array of molecular scaffolds. The protocols detailed in this note for N-acylation and reductive amination provide reliable methods for its functionalization, while its application in heterocyclic synthesis opens the door to novel and complex molecular architectures. The predictable reactivity of its primary amine, combined with the beneficial electronic properties imparted by the CF₃ group, ensures its continued and expanding role in the development of next-generation pharmaceuticals and agrochemicals. Future work will likely focus on its application in asymmetric synthesis and multi-component reactions to rapidly build molecular diversity for high-throughput screening libraries.
References
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Liu, J., Zhang, W., Tao, X., Wang, Q., Wang, X., Pan, Y., Ma, J., & Yan, L. (2023). Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids. Organic Letters, 25(17), 3083–3088. Available at: [Link]
- Liu, J., Zhang, W., Tao, X., Wang, Q., Wang, X., Pan, Y., Ma, J., & Yan, L. (2023). Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids. Organic Letters.
-
Liu, J., Zhang, W., Tao, X., Wang, Q., Wang, X., Pan, Y., Ma, J., & Yan, L. (2023). Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids. PubMed. Available at: [Link]
-
Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. (2025). Chemical Communications (RSC Publishing). Available at: [Link]
-
Soloshonok, V. A. (2005). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Journal of Fluorine Chemistry, 126(2), 159-170. Available at: [Link]
-
The Crucial Role of Fluorinated Amino Acids in Modern Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Boche, C., & O'Hagan, D. (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 26(11), 3183. Available at: [Link]
-
Scott, H. K., & O'Hagan, D. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery. Available at: [Link]
-
Scott, H. K., & O'Hagan, D. (2022). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery, 17(12), 1369-1386. Available at: [Link]
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (2024). RSC Publishing. Available at: [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Innate C-H trifluoromethylation of heterocycles. Nature, 480(7376), 224-228. Available at: [Link]
-
Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. (n.d.). RSC Publishing. Available at: [Link]
-
Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. (2025). ResearchGate. Available at: [Link]
-
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Available at: [Link]
-
A Remarkably Simple Protocol for the N-Formylation of Amino Acid Esters and Primary Amines. (2025). ResearchGate. Available at: [Link]
- Method for the N-acylation of aminocarboxylic acids. (1983). Google Patents.
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). Beilstein Journals. Available at: [Link]
-
Ethyl (E)-2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate. ChemiMart. Available at: [Link]
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This compound. MySkinRecipes. Available at: [Link]
-
Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. (2014). PMC - NIH. Available at: [Link]
-
N-(Trifluoroacety1)-a-amino Acid Chlorides as Chiral Reagents for Friedel-Crafts Synthesis. (n.d.). Available at: [Link]
-
Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate hydrochloride. PubChemLite. Available at: [Link]
-
This compound. MySkinRecipes. Available at: [Link]
-
Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. (2023). PMC - NIH. Available at: [Link]
-
Synthesis of Chiral TFA-Protected α-Amino Aryl-Ketone Derivatives with Friedel–Crafts Acylation of α-Amino Acid N-Hydroxysuccinimide Ester. (2017). PMC - NIH. Available at: [Link]
-
BIOMIMETIC AMINOACYLATION: INVESTIGATING DETECTION OF ACYLATION AND THE EFFECT OF α- AMINO PROTECTION. (n.d.). Available at: [Link]
-
Ethyl 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoro-2-hydroxypropanoate. ChemiMart. Available at: [Link]
-
Synthesis of ethyl 3,3,3-trifluoropropionate from 2-bromo-3,3,3-trifluoropropene. Sci-Hub. Available at: [Link]
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- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Protection of Ethyl 2-Amino-3,3,3-trifluoropropanoate Hydrochloride
Introduction: The Critical Role of N-Protection for Fluorinated Amino Esters
Ethyl 2-amino-3,3,3-trifluoropropanoate, a trifluoromethylated analog of alanine ethyl ester, is a valuable building block in medicinal chemistry and drug development. The incorporation of the trifluoromethyl (CF₃) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of parent molecules. However, the nucleophilic nature of the primary amine necessitates the use of a protecting group during multi-step syntheses to prevent unwanted side reactions. This guide provides detailed protocols and the underlying chemical principles for the N-protection of ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride using three of the most common and versatile protecting groups in organic synthesis: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).
The starting material is a hydrochloride salt, meaning the amine is protonated. Therefore, a crucial first step in all protocols is the in-situ neutralization of the amine hydrochloride with a suitable base to liberate the free, nucleophilic amine required for the reaction. The electron-withdrawing nature of the adjacent CF₃ group reduces the basicity and nucleophilicity of the amine compared to its non-fluorinated counterpart, a factor that influences the choice of reaction conditions.
N-Boc Protection using Di-tert-butyl Dicarbonate (Boc₂O)
The Boc group is a cornerstone of modern peptide synthesis and general organic synthesis, prized for its stability under a wide range of conditions and its facile removal with mild acid.[1] The protection reaction involves the acylation of the free amine with di-tert-butyl dicarbonate (Boc₂O).[2]
Causality of Experimental Choices:
-
Base: Since the starting material is a hydrochloride salt, at least two equivalents of a base are required: one to neutralize the HCl salt and a second to neutralize the proton generated on the amine upon acylation. A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) is ideal to avoid competing reactions with the Boc anhydride.
-
Solvent: A polar aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is chosen to ensure the solubility of both the polar starting material and the more organic-soluble protected product.[3]
-
Reaction Monitoring: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.
-
Work-up: A mild aqueous work-up is employed to remove the base hydrochloride salt and any excess Boc₂O, which can be hydrolyzed to tert-butanol and CO₂.[4]
Detailed Experimental Protocol:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Suspend the salt in dichloromethane (DCM, approx. 0.2 M).
-
Cool the suspension to 0 °C using an ice bath.
-
Add triethylamine (TEA, 2.2 eq) dropwise to the stirred suspension. Stir for 15-20 minutes to ensure complete neutralization.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated aqueous NaHCO₃ solution (to remove any acidic byproducts), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by silica gel column chromatography if necessary.
Data Summary: N-Boc Protection
| Parameter | Value/Condition | Rationale |
| Starting Material | Ethyl 2-amino-3,3,3-trifluoropropanoate HCl | Hydrochloride salt requires neutralization. |
| Protecting Agent | Di-tert-butyl dicarbonate (Boc₂O) | Standard, efficient reagent for Boc protection.[5] |
| Base | Triethylamine (TEA) | Neutralizes HCl salt and proton from reaction. |
| Solvent | Dichloromethane (DCM) | Good solubility for reactants and products. |
| Temperature | 0 °C to Room Temperature | Controls initial exotherm, then allows for steady reaction. |
| Expected Product | Ethyl N-(tert-butoxycarbonyl)-2-amino-3,3,3-trifluoropropanoate | Stable, protected amino ester. |
| Purification | Aqueous work-up followed by column chromatography | Removes salts and impurities. |
Workflow Diagram: N-Boc Protection
Caption: Workflow for N-Boc protection.
N-Cbz Protection using Benzyl Chloroformate (Cbz-Cl)
The benzyloxycarbonyl (Cbz or Z) group is another widely used amine protecting group, notable for its stability in both acidic and basic conditions.[6] Its primary mode of cleavage is through catalytic hydrogenolysis, making it orthogonal to the acid-labile Boc group and the base-labile Fmoc group.[1][4] The protection is typically carried out under Schotten-Baumann conditions.[7]
Causality of Experimental Choices:
-
Base: An inorganic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is commonly used.[4][8] These bases are sufficient to neutralize the starting material and the HCl generated during the reaction. Using an aqueous biphasic system helps to dissolve the base and the amino ester salt.
-
Solvent System: A biphasic system of a water-miscible organic solvent (like THF or 1,4-dioxane) and water is often employed. This system facilitates the dissolution of both the organic reagent (Cbz-Cl) and the polar amino ester hydrochloride salt.[7]
-
Temperature: The reaction is initiated at 0 °C to control the reactivity of the highly electrophilic benzyl chloroformate and minimize potential side reactions.
-
Work-up: An extractive work-up is used to separate the organic product from the aqueous phase containing inorganic salts.
Detailed Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a 2:1 mixture of THF and water (approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (NaHCO₃, 2.5 eq) in one portion.
-
Add benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, dilute the mixture with ethyl acetate.
-
Separate the organic layer. Wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting oil or solid by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
Data Summary: N-Cbz Protection
| Parameter | Value/Condition | Rationale |
| Starting Material | Ethyl 2-amino-3,3,3-trifluoropropanoate HCl | Requires neutralization before reaction. |
| Protecting Agent | Benzyl Chloroformate (Cbz-Cl) | Highly reactive acylating agent.[7] |
| Base | Sodium Bicarbonate (NaHCO₃) | Mild inorganic base for Schotten-Baumann conditions. |
| Solvent | THF / Water (2:1) | Biphasic system to dissolve all components.[7] |
| Temperature | 0 °C to Room Temperature | Controls initial reactivity of Cbz-Cl. |
| Expected Product | Ethyl N-(benzyloxycarbonyl)-2-amino-3,3,3-trifluoropropanoate | Stable to acid/base, removable by hydrogenation. |
| Purification | Extractive work-up and column chromatography | Isolates product from aqueous and organic impurities. |
Workflow Diagram: N-Cbz Protection
Caption: Workflow for N-Cbz protection.
N-Fmoc Protection using 9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl)
The Fmoc group is paramount in solid-phase peptide synthesis due to its unique base-lability; it is cleaved under mild basic conditions (e.g., with piperidine) that leave acid-labile (e.g., Boc) and hydrogenation-labile (e.g., Cbz) groups intact.[9] This orthogonality is a key principle in complex synthetic strategies.[9]
Causality of Experimental Choices:
-
Base: Similar to the Cbz protection, a mild inorganic base like NaHCO₃ is suitable for the reaction with Fmoc-Cl in an aqueous organic mixture.[9]
-
Solvent System: An aqueous/organic mixture, such as ethanol/water or dioxane/water, is effective.[10] This system helps to solubilize the amino ester salt while allowing for the reaction with the organic-soluble Fmoc-Cl.
-
Temperature: A slightly elevated temperature (e.g., 60 °C) can be beneficial to increase the reaction rate, especially given the reduced nucleophilicity of the fluorinated amine.[10]
-
Work-up: The work-up involves acidification to protonate any unreacted amine and ensure the product is in a neutral form, followed by extraction into an organic solvent.
Detailed Experimental Protocol:
-
In a round-bottom flask, combine this compound (1.0 eq) and 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl, 1.2 eq).
-
Add a 3:1 mixture of water and ethanol (approx. 0.5 M).
-
Heat the reaction mixture to 60 °C and stir vigorously.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
After completion, cool the mixture to 0 °C in an ice bath.
-
Acidify the solution to pH 4-5 with 1M HCl. This will cause the N-Fmoc protected product to precipitate.
-
Extract the product into ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel chromatography if needed.
Data Summary: N-Fmoc Protection
| Parameter | Value/Condition | Rationale |
| Starting Material | Ethyl 2-amino-3,3,3-trifluoropropanoate HCl | Requires neutralization for the amine to be reactive. |
| Protecting Agent | Fmoc-Cl | Standard reagent for base-labile Fmoc protection.[9] |
| Base | Not explicitly added; reaction driven by conditions | The protocol relies on temperature and solubility.[10] |
| Solvent | Water / Ethanol (3:1) | Aqueous media to facilitate reaction of amino acid salt.[10] |
| Temperature | 60 °C | Increased temperature to drive the reaction to completion. |
| Expected Product | Ethyl N-(9-fluorenylmethoxycarbonyl)-2-amino-3,3,3-trifluoropropanoate | Orthogonal to acid- and hydrogenolysis-labile groups. |
| Purification | Acidification, extraction, and chromatography | Isolates the neutral product. |
Workflow Diagram: N-Fmoc Protection
Caption: Workflow for N-Fmoc protection.
Conclusion and Best Practices
The choice of N-protecting group for this compound is dictated by the overall synthetic strategy, particularly the conditions required for subsequent reaction steps and the deprotection methods for other functional groups in the molecule. The Boc group offers robust protection with a simple, non-metallic deprotection method. The Cbz group provides high stability and an orthogonal cleavage pathway via hydrogenation. The Fmoc group is the standard for modern solid-phase synthesis, offering exceptionally mild, base-mediated deprotection. By understanding the rationale behind each protocol, researchers can confidently select and execute the appropriate N-protection strategy for this valuable fluorinated building block.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available at: [Link]
-
Bhattacharya, S. et al. (2011). Synthesis and characterization of a new dipeptide analogue. Der Pharma Chemica, 3(4), 59-70. Available at: [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. Available at: [Link]
-
Wikipedia. Benzyl chloroformate. Available at: [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]
-
The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Available at: [Link]
-
The Royal Society of Chemistry. Experimental Procedures. Available at: [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
MDPI. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Available at: [Link]
- Google Patents. US8357820B2 - Process for producing N-protected amino acid.
-
PrepChem.com. Synthesis of N-Cbz-3-amino-3-cyclohexyl propionic acid. Available at: [Link]
-
MySkinRecipes. This compound. Available at: [Link]
-
datapdf.com. Debenzylation of Tertiary Benzylamines with Ethyl Chloroformate. Available at: [Link]
-
ResearchGate. Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O]. Available at: [Link]
-
PubChemLite. Ethyl 2-amino-3,3,3-trifluoropropanoate (C5H8F3NO2). Available at: [Link]
-
National Institutes of Health (NIH). Yb(OTf)3-Catalyzed and Di-tert-butyl Dicarbonate-Mediated Decarboxylative Etherification and Esterification Reactions. Available at: [Link]
- Google Patents. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
-
MDPI. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Available at: [Link]
-
MySkinRecipes. This compound. Available at: [Link]
-
MDPI. Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Available at: [Link]
-
TSI Journals. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Available at: [Link]
-
GSC Online Press. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Available at: [Link]
-
ResearchGate. (PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. Available at: [Link]
-
Asian Journal of Chemistry. Synthesis and Structural Characterization of N-Amino Compounds. Available at: [Link]
-
National Institutes of Health (NIH). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. Available at: [Link]
-
ResearchGate. Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O]. Available at: [Link]
-
SpectraBase. benzamide, 3-fluoro-N-[2,2,2-trifluoro-1-[(2-tricyclo[3.3.1.1
3,7]dec-1-ylethyl)amino]-1-(trifluoromethyl)ethyl]- - Optional[1H NMR] - Spectrum. Available at: [Link]
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Application Notes & Protocols: Strategic Synthesis of Fluorine-Containing Agrochemicals
Introduction: The Indispensable Role of Fluorine in Modern Agrochemicals
The strategic incorporation of fluorine into active ingredients has become a cornerstone of modern agrochemical design.[1][2] This is not a matter of chance, but a calculated decision rooted in the unique physicochemical properties of the fluorine atom—the most electronegative element with a small atomic radius.[3] Introducing fluorine or fluorinated moieties (such as the trifluoromethyl group, -CF₃) can profoundly alter a molecule's lipophilicity, metabolic stability, binding affinity to target enzymes or receptors, and overall bioavailability.[4][5] These modifications often lead to a dramatic enhancement in biological efficacy, resulting in crop protection agents that are more potent, require lower application rates, and exhibit improved environmental and user safety profiles.[1][2] Consequently, a significant portion of recently developed and commercialized fungicides, herbicides, and insecticides feature fluorinated structures.[5][6]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary synthetic strategies employed to create these vital compounds. We will delve into the causality behind experimental choices, provide field-proven protocols for key transformations, and offer a comparative analysis to aid in methodological selection.
Section 1: A Dichotomy in Synthetic Strategy: Building Blocks vs. Late-Stage Fluorination
The introduction of fluorine into a target agrochemical is typically achieved through one of two major approaches: the Fluorinated Building Block Strategy or Late-Stage Fluorination .
-
Fluorinated Building Block Strategy: This is the predominant approach in the agrochemical industry.[3][7][8] It involves the synthesis or purchase of relatively simple, fluorine-containing molecules (e.g., trifluoromethyl pyrazoles, fluoroarenes, difluoromethylarenes) which are then incorporated into the final, more complex structure through conventional organic chemistry reactions like coupling, condensation, or amidation.[3][7][9] This method is often more economical and scalable for large-scale production, as the challenging fluorination step is performed on a smaller, more manageable precursor.[3][10]
-
Late-Stage Fluorination: This strategy involves introducing the fluorine atom at or near the end of the synthetic sequence. While less common in bulk agrochemical production due to potential challenges with cost and selectivity on complex molecules, it is an invaluable tool in the research and development phase for rapid lead optimization.[3][7] Advances in modern fluorination reagents are making this approach increasingly viable.
Caption: High-level workflow comparing Building Block and Late-Stage Fluorination strategies.
Section 2: Core Synthetic Methodologies and Protocols
The creation of fluorinated building blocks and the execution of late-stage fluorination rely on a set of powerful chemical transformations. We will focus on the two most fundamental classes: nucleophilic and electrophilic fluorination.
Nucleophilic Fluorination
This method utilizes a nucleophilic fluoride source (F⁻) to displace a leaving group from an organic substrate.[11] It is a cornerstone for producing fluoroaromatics, which are common motifs in agrochemicals.[12]
Causality & Rationale: The Halide Exchange (Halex) reaction, a classic example, involves treating an activated aryl chloride or nitro-compound with an alkali metal fluoride like potassium fluoride (KF) or cesium fluoride (CsF).[12][13] The reaction's success hinges on two factors: the activation of the aromatic ring by electron-withdrawing groups (which makes the carbon susceptible to nucleophilic attack) and the poor solubility and high lattice energy of metal fluorides.[14] To overcome the latter, high boiling point polar aprotic solvents (e.g., DMSO, sulfolane) and phase-transfer catalysts are often employed to enhance the reactivity of the fluoride anion.[12][13]
Caption: Conceptual workflow of a Nucleophilic Aromatic Substitution (SNAr) Halex reaction.
Protocol 2.1: Synthesis of 2,6-Difluorobenzonitrile via Halex Reaction
This protocol describes the synthesis of a key intermediate used in the production of fungicides like Oxathiapiprolin.[3]
-
Principle: A double nucleophilic aromatic substitution (SNAr) is performed on 2,6-dichlorobenzonitrile using spray-dried potassium fluoride in a polar aprotic solvent.
-
Materials:
-
2,6-Dichlorobenzonitrile (1.0 eq)
-
Spray-dried Potassium Fluoride (KF) (2.5 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Toluene
-
Nitrogen gas supply
-
Reaction vessel with overhead stirrer, condenser, and Dean-Stark trap
-
-
Procedure:
-
Charge the reaction vessel with 2,6-dichlorobenzonitrile, potassium fluoride, and toluene.
-
Heat the mixture to reflux (approx. 110-120 °C) under a nitrogen atmosphere.
-
Azeotropically remove any residual water using the Dean-Stark trap over 2-3 hours.
-
Distill off the toluene to a pot temperature of approximately 150 °C.
-
Cool the mixture to below 100 °C and add anhydrous DMSO.
-
Heat the reaction mixture to 160-170 °C and maintain for 8-12 hours, monitoring the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by carefully adding water.
-
Extract the product with toluene (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield 2,6-difluorobenzonitrile as a low-melting solid.
-
-
Safety Precautions: Work in a well-ventilated fume hood. Wear appropriate PPE, including gloves, lab coat, and safety glasses. DMSO can facilitate skin absorption of chemicals. Handle KF with care to avoid inhalation of dust.
-
Trustworthiness Check: The reaction is complete when starting material is <1% by GC analysis. Incomplete conversion may indicate wet KF or DMSO; the azeotropic drying step is critical for success.
Electrophilic Fluorination
This modern approach utilizes reagents that deliver an electrophilic fluorine equivalent ("F⁺") to a nucleophilic carbon center, such as an enol, enolate, or electron-rich aromatic ring.[15][16]
Causality & Rationale: Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF₄) are highly effective because the fluorine atom is bonded to a strongly electron-withdrawing nitrogen-based framework, making it electron-deficient and reactive towards nucleophiles.[15][16] These reagents offer significant advantages over older methods (like using elemental F₂), including enhanced safety, stability, and selectivity.[11][15] They are particularly useful for the α-fluorination of carbonyl compounds, a key step in the synthesis of some fluorinated active ingredients.[17]
Protocol 2.2: α-Fluorination of a β-Ketoester
This protocol demonstrates a general method for introducing a fluorine atom adjacent to a carbonyl group, a common motif in bioactive molecules.
-
Principle: The β-ketoester is deprotonated with a mild base to form an enolate, which then acts as a nucleophile, attacking the electrophilic fluorine of a reagent like NFSI.
-
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate (1.0 eq)
-
N-Fluorobenzenesulfonimide (NFSI) (1.1 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous THF and cool to 0 °C in an ice bath.
-
Carefully add the sodium hydride dispersion in portions.
-
Add a solution of ethyl 2-oxocyclopentanecarboxylate in THF dropwise to the NaH suspension over 30 minutes.
-
Stir the resulting mixture at 0 °C for 1 hour to ensure complete enolate formation.
-
Add a solution of NFSI in THF dropwise to the enolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield ethyl 1-fluoro-2-oxocyclopentanecarboxylate.
-
-
Safety Precautions: Sodium hydride is a flammable solid and reacts violently with water. Handle only under an inert atmosphere. NFSI is an irritant. Standard laboratory PPE is required.
-
Trustworthiness Check: The formation of the desired product can be confirmed by ¹⁹F NMR spectroscopy, which should show a characteristic signal for the newly introduced fluorine atom. Incomplete reactions may be driven to completion with gentle heating (e.g., 40 °C).
Synthesis of Trifluoromethyl (-CF₃) Containing Building Blocks
The trifluoromethyl group is arguably the most important fluorinated substituent in agrochemicals.[6] Its introduction is almost exclusively handled via the building block approach. A common and powerful method is the cyclocondensation of a CF₃-containing precursor.[6][18]
Protocol 2.3: Synthesis of a 3-(Trifluoromethyl)-1H-pyrazol-5-amine Intermediate
This protocol describes the synthesis of a versatile trifluoromethylated pyrazole, a core structure in many modern insecticides and fungicides. The synthesis of the insecticide Fipronil, for example, relies on a similar pyrazole core.
-
Principle: This synthesis involves the cyclocondensation reaction between ethyl 4,4,4-trifluoroacetoacetate, a common CF₃-building block, and hydrazine hydrate.
-
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol
-
Acetic acid (catalytic amount)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine ethyl 4,4,4-trifluoroacetoacetate, ethanol, and a catalytic amount of glacial acetic acid.
-
Add hydrazine hydrate dropwise to the stirring solution at room temperature. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 80 °C) for 3-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
The resulting crude solid can often be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene/hexanes) to yield the 3-(trifluoromethyl)-1H-pyrazol-5-amine product.
-
-
Safety Precautions: Hydrazine hydrate is toxic and a suspected carcinogen; handle with extreme care in a fume hood. The initial reaction can be exothermic; ensure controlled addition.
-
Trustworthiness Check: The product identity and purity can be confirmed by ¹H NMR, ¹⁹F NMR, and LC-MS. The ¹⁹F NMR should show a singlet at approximately -62 ppm, characteristic of the CF₃ group on the pyrazole ring.
Section 3: Comparative Data on Fluorination Strategies
Choosing the correct fluorination agent and strategy is critical for synthetic success. The table below summarizes key characteristics of the discussed reagent classes.
| Feature | Nucleophilic Agents (e.g., KF) | Electrophilic Agents (e.g., Selectfluor®, NFSI) |
| Fluorine Source | Nucleophilic F⁻ | Electrophilic "F⁺" |
| Common Substrates | Activated aryl/heteroaryl halides | Enolates, enol ethers, electron-rich aromatics, carbanions |
| Reaction Type | SₙAr, Sₙ2 | Electrophilic Addition/Substitution |
| Key Advantages | Low cost of bulk fluoride source (KF).[14] Well-established for industrial scale (Halex). | Mild reaction conditions, high functional group tolerance, excellent selectivity.[19] |
| Key Limitations | Harsh conditions (high temp, polar solvents), limited substrate scope (requires activation), low solubility of fluoride salts.[12][14] | Higher reagent cost, may not be economical for large-scale commodity production. |
| Industrial Relevance | High (for specific bulk intermediates). | High (for R&D, lead optimization, and high-value specialty products). |
Conclusion and Future Outlook
The synthesis of fluorine-containing agrochemicals is a dynamic and evolving field. While the building block approach remains the industrial standard due to its robustness and economic viability, advances in catalysis and reagent design are continually expanding the synthetic chemist's toolbox.[3][14] The development of milder, more efficient, and more selective methods for both nucleophilic and electrophilic fluorination will enable the creation of increasingly complex and effective crop protection agents.[13][20] Asymmetric fluorination, in particular, represents a significant frontier, as controlling the stereochemistry of fluorine-bearing centers will likely unlock new levels of biological activity and specificity in the next generation of agrochemicals.[10]
References
- Wang, Q., Song, H., & Wang, Q. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 33(2), 626-642.
- The main objective of this review is to describe the evolutionary approaches of the latest generation of “small molecule” fluorinated pesticides as well as the associ
- Fluorinated pesticide intermediates (FPIs) represent a pivotal class of organic compounds in modern agrochemical synthesis. Organofluorine / Alfa Chemistry.
-
Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 5(5), 570-589. [Link]
- Jeschke, P. (2004). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection.
-
Ogawa, Y., & Tokunaga, E. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 135-143. [Link]
- The Impact of Fluorine in Agrochemicals: Insights
- Wang, Q. (2022).
- Ogawa, Y., & Tokunaga, E. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Wang, Q., et al. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation.
-
Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Transition metal catalysis and nucleophilic fluorination. Chemical Communications, 47(33), 9261-9273. [Link]
- Examples of trifluoromethyl-containing agrochemicals.
- Current Trends in the Design of Fluorine-Containing Agrochemicals.
-
Ogawa, Y., et al. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PMC. [Link]
- Nucleophilic Fluorin
- Electrophilic reactions in the synthesis of organofluorine compounds.
-
Trust, T. A., et al. (2021). Nucleophilic Fluorination of Heteroaryl Chlorides and Aryl Triflates Enabled by Cooperative Catalysis. The Journal of Organic Chemistry, 86(5), 4247-4257. [Link]
- How are fluorinated organic compounds synthesized? LEAPCHEM Blog.
-
Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. PMC. [Link]
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
- The Importance of Fluorine in the Life Science Industry. CHIMIA.
- Electrophilic fluorin
- Wang, Q., et al. (2022).
-
Aromatic nucleophilic (SNAr) fluorination for the synthesis of N-heteroaryl fluorides. Green Chemistry. [Link]
- Electrophilic Fluorination Agents. Organofluorine / Alfa Chemistry.
- The Impact of Fluorine in Chemistry: Understanding Electrophilic Fluorin
Sources
- 1. The unique role of fluorine in the design of active ingredients for modern crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 4. researchgate.net [researchgate.net]
- 5. chimia.ch [chimia.ch]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [diva-portal.org]
- 8. researchgate.net [researchgate.net]
- 9. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 10. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. leapchem.com [leapchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]
- 15. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. nbinno.com [nbinno.com]
- 20. Transition metal catalysis and nucleophilic fluorination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Synthetic routes to trifluoromethylated analogues of natural amino acids
An authoritative guide to the synthesis of trifluoromethylated amino acids, offering detailed application notes and protocols for researchers in medicinal chemistry and drug development.
Introduction: The Strategic Value of Trifluoromethylated Amino Acids
The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, with a significant percentage of pharmaceuticals containing at least one fluorine atom.[1] The trifluoromethyl (CF3) group, in particular, offers a unique combination of properties that can profoundly enhance the therapeutic profile of parent molecules. When incorporated into the scaffold of natural amino acids, the CF3 group can induce significant changes in lipophilicity, metabolic stability, and conformational preferences.[2] These modifications can lead to improved pharmacokinetic properties, enhanced binding affinity to biological targets, and greater resistance to enzymatic degradation.[2][3]
However, the synthesis of trifluoromethylated amino acids presents considerable challenges due to the strong electron-withdrawing nature of the CF3 group, which can deactivate adjacent functional groups and influence reaction pathways.[4] This guide provides a detailed overview of robust and field-proven synthetic strategies, categorized by the nature of the key trifluoromethylating step. We will explore nucleophilic, electrophilic, and building-block approaches, presenting detailed protocols and the mechanistic rationale behind them to empower researchers to select and execute the optimal route for their specific target.
Chapter 1: Nucleophilic Trifluoromethylation Strategies
The most direct approach to installing a CF3 group often involves its delivery as a nucleophile. This strategy has been revolutionized by the development of stable and effective sources of the trifluoromethyl anion (CF3⁻) equivalent.
Core Concept: The Ruppert-Prakash Reagent (TMSCF₃)
The premier reagent for nucleophilic trifluoromethylation is trimethyl(trifluoromethyl)silane (TMSCF₃), widely known as the Ruppert-Prakash reagent. This stable, liquid reagent serves as a convenient precursor to the highly reactive CF3⁻ anion. The reaction is typically initiated by a catalytic amount of a fluoride source (e.g., tetrabutylammonium fluoride - TBAF, CsF) or other activators, which generate a hypervalent siliconate intermediate that readily releases the trifluoromethyl nucleophile.[5]
Application Protocol 1.1: Synthesis of β-Amino-α-Trifluoromethyl Alcohols from N-Protected α-Amino Aldehydes
This protocol details the synthesis of a key precursor to β-trifluoromethylated amino acids through the nucleophilic addition of TMSCF₃ to an α-amino aldehyde. The resulting trifluoromethylated amino alcohol is a versatile intermediate.[5]
Causality and Experimental Rationale:
-
N-Protection: The amino group of the starting α-amino acid is protected (e.g., with Boc or Cbz groups) to prevent side reactions and improve the solubility of the intermediates.
-
Aldehyde Formation: The protected amino acid is converted to the corresponding α-amino aldehyde, a highly electrophilic substrate for the CF3⁻ attack. A common method is the reduction of a Weinreb amide, which avoids over-reduction to the alcohol.[5]
-
Trifluoromethylation: The addition of TMSCF₃ in the presence of a fluoride initiator like TBAF generates the CF3⁻ nucleophile in situ, which attacks the aldehyde carbonyl. The reaction is typically performed at low temperatures to control reactivity and improve diastereoselectivity.[5][6]
-
Desilylation: The initial product is a silylated alcohol, which is readily hydrolyzed to the final amino alcohol during an acidic or fluoride-mediated workup.[6]
Experimental Workflow Diagram:
Sources
- 1. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications [mdpi.com]
- 5. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Reactions for Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride
Welcome to the Technical Support Center for optimizing coupling reactions involving Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for this challenging substrate. The unique electronic properties of this compound present specific hurdles in amide bond formation, which this guide aims to help you overcome.
Introduction: The Challenge of Coupling Electron-Deficient Amines
This compound is a valuable building block in medicinal chemistry, offering the potential to introduce a trifluoromethyl group that can enhance metabolic stability, lipophilicity, and bioavailability of drug candidates.[1] However, the very feature that makes it attractive—the potent electron-withdrawing trifluoromethyl group—significantly reduces the nucleophilicity of the adjacent primary amine. This decreased reactivity makes standard amide coupling protocols sluggish and often results in low yields or incomplete reactions.[2]
This guide provides a structured approach to troubleshooting and optimizing these difficult coupling reactions, moving from common issues to advanced strategies.
Frequently Asked Questions (FAQs)
Q1: Why is my standard amide coupling protocol (e.g., EDC/HOBt) giving low to no yield with this compound?
A1: The primary reason for failure is the reduced nucleophilicity of the amine. The strong electron-withdrawing effect of the trifluoromethyl group deactivates the amine, making it a poor nucleophile.[3] Standard coupling reagents like EDC/HOBt may not be potent enough to facilitate the reaction with this deactivated amine.[4]
Q2: I am observing the formation of my activated ester by LC-MS, but the reaction does not proceed to the final amide product. What is happening?
A2: This observation confirms that the issue lies with the amine's low reactivity, not the carboxylic acid activation. The activated ester is forming successfully, but the weakly nucleophilic amine of the trifluoropropanoate is unable to attack the activated carbonyl group at a sufficient rate.
Q3: Do I need to free-base the this compound before the reaction?
A3: Yes, it is crucial to neutralize the hydrochloride salt to generate the free amine. This is typically achieved by adding a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture. A slight excess of the base is often used to ensure complete neutralization.
Q4: What are the initial steps I should take to improve my reaction yield?
A4: Before moving to more complex solutions, consider these initial optimizations:
-
Increase Reaction Time and Temperature: Given the slow reaction rates, extending the reaction time (e.g., to 24-48 hours) and moderately increasing the temperature can be beneficial.
-
Increase Reagent Concentration: Higher concentrations of both the activated carboxylic acid and the amine can favor the bimolecular reaction.
-
Ensure Anhydrous Conditions: Water can hydrolyze the activated ester intermediate, reducing the yield. Ensure all solvents and reagents are anhydrous.
Troubleshooting Guide: From Low Yield to Successful Coupling
This section provides a systematic approach to overcoming common issues encountered when coupling this compound.
Issue 1: Low or No Product Formation with Standard Coupling Reagents
If you are experiencing low yields with carbodiimide-based reagents like EDC, the following strategies, in order of increasing potency, are recommended.
Strategy 1: Switch to a More Potent Coupling Reagent
Uronium/aminium-based coupling reagents are generally more effective for challenging couplings.
-
Recommendation: Switch from EDC/HOBt to a more potent reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU, in combination with an additive like HOAt (1-Hydroxy-7-azabenzotriazole), forms a highly reactive OAt-active ester that is more susceptible to attack by weakly nucleophilic amines.[2][5][6]
Strategy 2: Incorporate a Nucleophilic Catalyst
-
Recommendation: The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP acts as an acyl transfer agent, forming a highly reactive acylpyridinium intermediate.[4] However, be aware that DMAP can sometimes be detrimental in cases of severe steric hindrance.[2]
Strategy 3: In Situ Formation of Acyl Fluorides
For extremely unreactive amines, converting the carboxylic acid to a more reactive acyl fluoride is a highly effective strategy.
-
Recommendation: Utilize a fluorinating agent such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH to generate the acyl fluoride in situ.[2] This intermediate is smaller than the active esters formed by uronium reagents, reducing steric hindrance, and is highly reactive towards electron-deficient amines.[7]
Data Presentation: Selecting the Right Conditions
The choice of coupling reagent, base, and solvent is critical for success. The following table summarizes recommended combinations for coupling carboxylic acids with this compound.
| Scenario | Coupling Reagent | Additive | Base | Solvent | Typical Temp. | Key Considerations |
| Initial Attempt | EDC | HOBt or OxymaPure | DIPEA | DMF, CH₃CN | RT to 40°C | Often insufficient for this substrate, but a cost-effective starting point. |
| Improved Yield | HATU or HCTU | None (HOAt is part of HATU) | DIPEA, 2,4,6-Collidine | DMF, NMP | RT to 50°C | Highly recommended. HATU is very effective for electron-deficient amines.[2][8] |
| Sluggish Reaction | EDC | HOBt | DIPEA + cat. DMAP | CH₃CN, DCM | RT to 40°C | DMAP can significantly accelerate the reaction.[4] |
| Extremely Difficult Coupling | TFFH or BTFFH | None | DIPEA | Anhydrous DMF, DCM | RT to 80°C | Most potent method. Forms a highly reactive acyl fluoride intermediate.[2][9] |
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Coupling
This protocol describes a robust method for coupling a generic N-protected amino acid to Ethyl 2-amino-3,3,3-trifluoropropanoate.
Materials:
-
N-protected carboxylic acid (e.g., Boc-Ala-OH) (1.0 equiv)
-
HATU (1.1 equiv)
-
This compound (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF
Procedure:
-
In a clean, dry, nitrogen-flushed flask, dissolve the N-protected carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Stir the solution at room temperature for 5-10 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.2 equiv) in anhydrous DMF and add DIPEA (3.0 equiv). Stir for 5 minutes to ensure complete neutralization.
-
Add the solution of the free amine to the pre-activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Due to the reduced nucleophilicity of the amine, the reaction may require 12-24 hours for completion.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for low coupling efficiency.
Proposed Reaction Mechanism with HATU
Caption: HATU-mediated coupling mechanism.
References
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]
-
Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. CCS Chemistry. Available at: [Link]
-
Acyl fluoride synthesis by fluorination. Organic Chemistry Portal. Available at: [Link]
-
HATU. Wikipedia. Available at: [Link]
-
This compound. MySkinRecipes. Available at: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available at: [Link]
-
Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. NIH. Available at: [Link]
-
Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. Available at: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
Sources
- 1. EP1566376A1 - Preparation of amino acid amides - Google Patents [patents.google.com]
- 2. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 3. 1263281-03-3|(R)-Ethyl 2-amino-3,3,3-trifluoropropanoate|BLD Pharm [bldpharm.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. HATU - Wikipedia [en.wikipedia.org]
- 6. medkoo.com [medkoo.com]
- 7. Acyl fluoride synthesis by fluorination [organic-chemistry.org]
- 8. advancedchemtech.com [advancedchemtech.com]
- 9. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of trifluoromethylated peptides
Welcome to the technical support center for the synthesis of trifluoromethylated (TFM) peptides. The incorporation of trifluoromethylated amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology, often imparting enhanced metabolic stability, increased hydrophobicity, and improved binding affinity. However, the unique electronic and steric properties of the trifluoromethyl (CF₃) group can introduce specific challenges and side reactions during solid-phase peptide synthesis (SPPS).
This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges effectively. It provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations in a practical question-and-answer format.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
1.1. Increased Risk of Racemization/Epimerization
-
Q: We are observing significant epimerization of our trifluoromethylated amino acid during coupling. What is the cause and how can we mitigate it?
-
-
1.2. Incomplete or Sluggish Coupling Reactions
-
Q: The coupling of our trifluoromethylated amino acid is consistently incomplete. What strategies can improve coupling efficiency?
-
-
1.3. Peptide Aggregation Issues
-
Q: Our peptide containing a trifluoromethylated residue is showing signs of aggregation during synthesis. What are the best practices to prevent this?
-
-
1.4. Stability of the Trifluoromethyl Group
-
Q: Is the trifluoromethyl group stable to standard Fmoc deprotection and TFA cleavage conditions?
-
-
-
Troubleshooting Protocols
-
2.1. Protocol for Minimizing Racemization of TFM-Amino Acids
-
2.2. Protocol for Coupling Sterically Hindered TFM-Amino Acids
-
-
References
Frequently Asked Questions (FAQs)
Increased Risk of Racemization/Epimerization
-
Q: We are observing significant epimerization of our trifluoromethylated amino acid during coupling. What is the cause and how can we mitigate it?
A: This is a critical issue that can compromise the biological activity of your final peptide. The primary cause is the strong electron-withdrawing nature of the trifluoromethyl group, which increases the acidity of the α-proton on the amino acid.[1][2] This makes the proton more susceptible to abstraction by base, leading to the formation of a planar enolate intermediate that can be protonated from either face, resulting in racemization. This is particularly problematic during the activation step of the coupling reaction.[3][4]
Mechanism of Racemization:
The racemization of an activated amino acid can proceed through two main pathways: direct enolization or via an oxazolone intermediate. The electron-withdrawing CF₃ group can exacerbate both pathways.[3]
Mechanism of TFM-amino acid racemization during coupling. Troubleshooting and Solutions:
-
Choice of Coupling Reagents: Avoid carbodiimide-based reagents (e.g., DCC, DIC) alone, as they can promote oxazolone formation.[5] The use of aminium/uronium salts like HATU , HBTU , or HCTU with a non-nucleophilic base is recommended. These reagents rapidly form the active ester, minimizing the time the activated amino acid is susceptible to racemization.[6][7]
-
Base Selection: The choice and amount of base are critical. Use a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine . Avoid using an excess of base, as this will increase the rate of racemization.[3]
-
Reaction Temperature: Perform the coupling at a lower temperature (e.g., 0 °C to room temperature). While higher temperatures can increase coupling speed, they also significantly accelerate racemization.[8]
-
Pre-activation Time: Minimize the pre-activation time. The activated amino acid should be added to the resin-bound peptide immediately after it is formed.
A detailed protocol for minimizing racemization can be found in Section 2.1 .
-
Incomplete or Sluggish Coupling Reactions
-
Q: The coupling of our trifluoromethylated amino acid is consistently incomplete. What strategies can improve coupling efficiency?
A: Incomplete coupling is another common hurdle, often stemming from the steric bulk of the trifluoromethyl group, especially in α-substituted or bulky side-chain TFM-amino acids. This steric hindrance can slow down the reaction rate, leading to incomplete acylation of the N-terminal amine of the growing peptide chain.[5][6]
Troubleshooting and Solutions:
Strategy Rationale Recommended Action Use Potent Coupling Reagents Standard coupling reagents may not be sufficient to overcome the steric barrier. Employ high-activity aminium/uronium (HATU, HCTU) or phosphonium (PyBOP) reagents. For extremely hindered cases, in-situ formation of the amino acid fluoride using TFFH can be highly effective.[7] Optimize Reaction Time and Temperature Sterically hindered couplings require more time and/or energy to reach completion. Increase the coupling time (e.g., from 1-2 hours to 4 hours or overnight). Consider gentle heating or the use of microwave-assisted peptide synthesis (MASPPS) to drive the reaction to completion.[8] Double Coupling A second coupling cycle can help to acylate any remaining free amines. After the initial coupling and washing steps, repeat the coupling procedure with a fresh solution of the activated TFM-amino acid. Solvent Choice Proper solvation of the growing peptide-resin is crucial for accessibility of the N-terminal amine. Use N-methylpyrrolidone (NMP) instead of or in combination with dimethylformamide (DMF) for its superior solvating properties.[8] A detailed protocol for coupling sterically hindered TFM-amino acids can be found in Section 2.2 .
Peptide Aggregation Issues
-
Q: Our peptide containing a trifluoromethylated residue is showing signs of aggregation during synthesis. What are the best practices to prevent this?
A: The trifluoromethyl group significantly increases the hydrophobicity of the amino acid side chain.[9] Incorporating one or more of these residues can lead to inter-chain hydrogen bonding and hydrophobic collapse of the growing peptide on the solid support, a phenomenon known as aggregation. This can block reactive sites, leading to incomplete deprotection and coupling steps.
Troubleshooting Workflow for Aggregation:
Decision-making workflow for addressing peptide aggregation. Preventative and Remedial Strategies:
-
Solvent Optimization: As mentioned previously, using NMP or a mixture of solvents (e.g., DCM/NMP) can disrupt aggregation by improving solvation.[8]
-
Chaotropic Salts: Adding chaotropic salts like LiCl (0.5-1.0 M) to the coupling and deprotection solutions can interfere with hydrogen bond networks.
-
Pseudoproline Dipeptides: If the sequence allows (at Ser or Thr residues), incorporating pseudoproline dipeptides can introduce a "kink" in the peptide backbone, effectively disrupting the secondary structures that lead to aggregation.
-
Microwave-Assisted SPPS (MASPPS): The rapid heating provided by microwave energy can efficiently break up aggregates and accelerate both deprotection and coupling reactions.[8]
-
Stability of the Trifluoromethyl Group
-
Q: Is the trifluoromethyl group stable to standard Fmoc deprotection and TFA cleavage conditions?
A: Yes, the carbon-fluorine bond in a trifluoromethyl group is exceptionally strong and generally stable to the standard conditions used in Fmoc-based SPPS.
-
Fmoc Deprotection: The C-CF₃ bond is stable to the basic conditions of piperidine in DMF used for Fmoc group removal.
-
TFA Cleavage: The trifluoromethyl group is highly resistant to the strong acidic conditions of trifluoroacetic acid (TFA) used for cleavage from the resin and removal of acid-labile side-chain protecting groups.[10] While some N-alkylated peptides have shown lability to TFA, this is a sequence-specific issue related to the peptide backbone and not the C-CF₃ bond itself.[10]
No special scavengers are required to protect the trifluoromethyl group during cleavage. However, standard scavengers should be used to protect other susceptible amino acids in your sequence (e.g., Trp, Cys, Met, Tyr). A common and effective scavenger cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).
-
Troubleshooting Protocols
Protocol for Minimizing Racemization of TFM-Amino Acids
-
Reagent Preparation:
-
Dissolve the Fmoc-TFM-amino acid (4 eq.) and HATU (3.9 eq.) in NMP.
-
Prepare a separate solution of DIEA (8 eq.) in NMP.
-
-
Pre-activation and Coupling:
-
Cool the amino acid/HATU solution to 0 °C in an ice bath.
-
Add the DIEA solution to the amino acid/HATU mixture and vortex briefly (15-30 seconds).
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
-
Reaction:
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser test).
-
-
Washing:
-
Wash the resin thoroughly with NMP (3x), DCM (3x), and NMP (3x) to remove excess reagents and byproducts.
-
Protocol for Coupling Sterically Hindered TFM-Amino Acids
-
Reagent Preparation:
-
Dissolve the sterically hindered Fmoc-TFM-amino acid (5 eq.) and HATU (4.9 eq.) in NMP.
-
Prepare a separate solution of 2,4,6-collidine (10 eq.) in NMP.
-
-
Coupling:
-
Add the amino acid/HATU solution to the deprotected peptide-resin.
-
Add the collidine solution and allow the reaction to proceed. For particularly difficult couplings, perform this step in a microwave synthesizer at a controlled temperature (e.g., 50-75 °C) for 10-30 minutes.
-
-
Monitoring and Double Coupling:
-
After the initial coupling, perform a Kaiser test.
-
If the test is positive (indicating incomplete coupling), wash the resin with NMP and repeat step 2 (double coupling).
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with NMP (3x), DCM (3x), and NMP (3x).
-
References
- dos Santos, C. F., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69.
- Asante, V., et al. (2025). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin.
- Katritzky, A. R., et al. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Bauzá, A., et al. (n.d.). CF3: An Electron-Withdrawing Substituent for Aromatic Anion Acceptors? "Side-On" versus "On-Top" Binding of Halides.
- Urban, J., et al. (1996). Lability of N-alkylated peptides towards TFA cleavage. International Journal of Peptide and Protein Research, 47(3), 182-189.
- Ichiishi, N., et al. (2018). Protecting group free radical C–H trifluoromethylation of peptides. Chemical Science, 9(20), 4647–4652.
- Brust, A. D., et al. (2018). Selective Radical Trifluoromethylation of Native Residues in Proteins. Journal of the American Chemical Society, 140(3), 973–976.
- Ieronimo, M., et al. (2020). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. Journal of Peptide Science, 26(10), e3272.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Ichiishi, N., et al. (2018). Protecting Group Free Radical C-H Trifluoromethylation of Peptides.
- Britton, R. A., et al. (2017). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Tetrahedron, 73(29), 4145–4150.
-
Reddit. (2019). How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction? Retrieved from [Link]
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
-
CEM Corporation. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]
- Ichiishi, N., et al. (2018). Protecting group free radical C–H trifluoromethylation of peptides. Chemical Science, 9(20), 4647–4652.
- Echner, H., & Voelter, W. (1988). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.
- Prakash, G. K. S., et al. (2012). Superelectrophiles and the effects of trifluoromethyl substituents. Beilstein Journal of Organic Chemistry, 8, 1869–1881.
- Liu, A., et al. (2013). Cleavage of a carbon–fluorine bond by an engineered cysteine dioxygenase.
- Jadhav, P. D., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(17), 6393.
- D'Urso, A., et al. (2023). Aggregation of Intrinsically Fluorescent Proteins: Combining Coarse-Grained Molecular Dynamics with Alphafold Predictions. International Journal of Molecular Sciences, 24(13), 10984.
- El-Faham, A., & Albericio, F. (2011). New Trends in Peptide Coupling Reagents. Chemical Reviews, 111(11), 6557–6602.
- Jäckel, C., et al. (2000). Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. Journal of Peptide Research, 56(5), 335-347.
- An, B., et al. (2021). Identification of Two Novel Peptides That Inhibit α-Synuclein Toxicity and Aggregation. Frontiers in Molecular Neuroscience, 14, 709689.
- Bauzá, A., et al. (2022). Tetrel bonds involving a CF3 group participate in protein–drug recognition: a combined crystallographic and computational study.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Lability of N-alkylated peptides towards TFA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Purification of Ethyl 2-amino-3,3,3-trifluoropropanoate Hydrochloride Derivatives
Welcome to the technical support center for the purification of Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and best practices for the chromatographic separation of these challenging fluorinated amino acid esters.
Introduction: The Challenge of Purifying Fluorinated Amino Acid Esters
This compound is a key building block in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1] The trifluoromethyl group imparts unique properties such as enhanced metabolic stability and increased lipophilicity.[1] However, the purification of these compounds and their derivatives presents several chromatographic challenges, including:
-
Unique Polarity: The presence of both a polar amino group (often as a hydrochloride salt) and a highly electronegative trifluoromethyl group can lead to complex retention behavior.
-
Chirality: The α-carbon is a stereocenter, necessitating chiral separation techniques to isolate the desired enantiomer, which is often the biologically active form.
-
Potential for On-Column Degradation: The stability of these compounds on different stationary phases and under various mobile phase conditions must be considered.
-
Challenging Impurity Profiles: Synthesis of these molecules can result in closely related impurities that are difficult to resolve from the main compound.
This guide will provide a structured approach to overcoming these challenges, enabling you to develop robust and efficient purification methods.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the chromatographic purification of this compound derivatives, providing explanations for the underlying causes and actionable solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My peak for this compound is showing significant tailing on a C18 column. What is causing this and how can I fix it?
Answer:
Peak tailing for basic compounds like your amino ester hydrochloride on reversed-phase columns is a common issue. The primary causes are strong interactions between the protonated amine and acidic silanol groups on the silica surface of the stationary phase, and secondary interactions with metal impurities in the silica matrix.
Underlying Causes and Solutions:
| Cause | Explanation | Solution |
| Silanol Interactions | Free silanol groups on the silica backbone of the stationary phase are acidic and can interact strongly with the basic amino group of your analyte, leading to a secondary, stronger retention mechanism that causes peak tailing. | 1. Use a Low-pH Mobile Phase: Add an acidic modifier like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.05-0.1%) to your mobile phase. This will protonate the silanol groups, minimizing their interaction with your protonated analyte. 2. Employ an End-Capped Column: Use a high-quality, end-capped C18 column where the majority of the free silanols have been deactivated. 3. Consider a Different Stationary Phase: Pentafluorophenyl (PFP) phases can offer alternative selectivity and improved peak shape for basic compounds.[2][3][4][5] |
| Overloading | Injecting too much sample can saturate the stationary phase, leading to peak distortion. | Reduce Injection Volume/Concentration: Dilute your sample and inject a smaller volume to ensure you are operating within the linear range of the column. |
| Secondary Interactions | The trifluoromethyl group can engage in dipole-dipole interactions with the stationary phase, which can also contribute to peak asymmetry. | Optimize Mobile Phase Composition: Varying the organic modifier (e.g., acetonitrile vs. methanol) can alter these secondary interactions and improve peak shape. |
Issue 2: Inadequate Resolution of Enantiomers
Question: I am struggling to separate the enantiomers of my chiral ethyl 2-amino-3,3,3-trifluoropropanoate derivative using a standard chiral column. What can I do to improve the resolution?
Answer:
Achieving good enantiomeric resolution requires a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with your enantiomers, leading to differential retention. If you are not seeing separation, the interactions between your analyte and the CSP are not sufficiently stereoselective.
Strategies for Improving Chiral Resolution:
| Strategy | Explanation | Implementation |
| Screen Different Chiral Stationary Phases | Different CSPs (e.g., polysaccharide-based, Pirkle-type, macrocyclic glycopeptide-based) have different chiral recognition mechanisms. Your analyte may interact more favorably with a different type of CSP. | Screen a variety of chiral columns with different selectors. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of compounds. |
| Optimize the Mobile Phase | The mobile phase composition significantly impacts enantioselectivity. The organic modifier and any additives can influence how your analyte interacts with the CSP. | 1. Vary the Organic Modifier: For normal-phase chiral chromatography, try different alcohols (e.g., isopropanol, ethanol) in your hexane or heptane mobile phase. 2. Use Additives: Small amounts of an acidic or basic additive can improve peak shape and sometimes enhance resolution by modifying the ionization state of the analyte and the stationary phase. |
| Consider Supercritical Fluid Chromatography (SFC) | SFC often provides superior chiral separations compared to HPLC due to its unique mobile phase properties (low viscosity and high diffusivity of supercritical CO2), which can lead to higher efficiency and different selectivity.[6][7][8][9][10] | If available, screen your chiral columns on an SFC system. The use of CO2 with a co-solvent like methanol or ethanol can provide excellent and fast enantioseparations.[6] |
| Derivatization | If direct separation is challenging, you can derivatize your amino ester with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. | This is an indirect method and requires an additional reaction step. Ensure the derivatization reaction goes to completion and does not cause racemization. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for achiral purification of a crude mixture of an this compound derivative?
A1: For achiral purification, a pentafluorophenyl (PFP) stationary phase is an excellent starting point.[2][3][4][5] PFP columns offer unique selectivity for fluorinated and polar compounds due to multiple interaction mechanisms, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[2] This often provides better separation of halogenated compounds and their isomers compared to traditional C18 columns.[3][4][5]
Recommended Starting Conditions (Reversed-Phase):
| Parameter | Recommendation |
| Column | Pentafluorophenyl (PFP), 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 210-220 nm) or Mass Spectrometry |
Q2: How does the hydrochloride salt affect the chromatography, and should I consider neutralizing my sample before injection?
A2: The hydrochloride salt means your compound will be protonated and positively charged at neutral to acidic pH. This has several implications for chromatography:
-
Increased Polarity: The salt form is more polar than the free base, which will affect its retention, particularly in reversed-phase chromatography.
-
Potential for Strong Silanol Interactions: As discussed in the troubleshooting section, the positive charge can lead to strong interactions with silica-based stationary phases, causing peak tailing.
Neutralization is generally not recommended. Injecting a neutralized sample (the free base) can lead to poor peak shape if the mobile phase is acidic, as the compound will protonate on-column in a non-uniform manner. It is better to keep the analyte in a consistent, protonated state by using an acidic mobile phase. This ensures consistent retention and better peak shape.
Q3: Can I use normal-phase chromatography for these compounds?
A3: Yes, normal-phase chromatography can be a viable option, especially for preparative-scale purification where sample solubility in non-polar solvents is good.
Considerations for Normal-Phase Chromatography:
-
Stationary Phase: Unmodified silica or diol-bonded phases are common choices.
-
Mobile Phase: A mixture of a non-polar solvent like hexane or heptane with a more polar modifier such as ethanol, isopropanol, or ethyl acetate.
-
Handling the Hydrochloride Salt: The salt form may have low solubility in typical normal-phase eluents. It might be necessary to work with the free base for normal-phase chromatography. In this case, a liquid-liquid extraction to convert the salt to the free base would be required before purification.
Q4: What are the advantages of using Supercritical Fluid Chromatography (SFC) for these purifications?
A4: SFC offers several significant advantages for the purification of this compound derivatives, for both achiral and chiral separations:[11][12][13][14][15]
-
Speed: The low viscosity of the supercritical CO2 mobile phase allows for faster flow rates and shorter run times compared to HPLC.[7][10]
-
Reduced Solvent Consumption: SFC primarily uses compressed CO2, significantly reducing the amount of organic solvent required, making it a "greener" and more cost-effective technique.[7][9]
-
Orthogonal Selectivity: SFC can provide different selectivity compared to reversed-phase and normal-phase HPLC, potentially resolving impurities that are difficult to separate by other methods.
-
Excellent for Chiral Separations: SFC is widely regarded as a powerful technique for chiral separations, often providing higher resolution and faster analysis times than chiral HPLC.[6][8][9][10]
Experimental Protocols and Workflows
Workflow for Method Development for Chiral Purification
The following diagram illustrates a systematic approach to developing a chiral separation method for an ethyl 2-amino-3,3,3-trifluoropropanoate derivative.
Caption: A workflow for chiral method development.
Troubleshooting Logic for Poor Resolution in Achiral Separations
This diagram provides a decision-making process for troubleshooting poor resolution in achiral purifications.
Sources
- 1. This compound [myskinrecipes.com]
- 2. ymc.co.jp [ymc.co.jp]
- 3. PFP HPLC Column, 3μm, 120Å - Hawach [hawachhplccolumn.com]
- 4. Pfp Reversed Phase Hplc Columns | Thermo Fisher Scientific [thermofisher.com]
- 5. New Luna PFP(2) HPLC Columns | Phenomenex News [phenomenex.com]
- 6. pharmtech.com [pharmtech.com]
- 7. chiraltech.com [chiraltech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. selvita.com [selvita.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Chiral Integrity of Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride
Welcome to the technical support center for Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable chiral building block into their synthetic workflows. The presence of the electron-withdrawing trifluoromethyl group significantly increases the acidity of the α-proton, making this compound particularly susceptible to racemization under various reaction conditions. This guide provides in-depth troubleshooting advice and frequently asked questions to help you maintain the stereochemical integrity of your reactions.
Troubleshooting Guide: Preventing and Diagnosing Racemization
This section addresses common issues encountered during the use of this compound and provides actionable solutions based on established chemical principles.
Scenario 1: Significant Racemization Observed After N-Acylation or Peptide Coupling
Question: I performed an N-acylation on this compound using a standard carbodiimide coupling protocol with Diisopropylethylamine (DIEA) as the base in Dimethylformamide (DMF), and my chiral HPLC analysis shows a significant loss of enantiomeric excess. What went wrong and how can I fix it?
Answer: This is a classic scenario of base- and solvent-induced racemization, exacerbated by the properties of your specific amino ester. Let's break down the contributing factors and outline a robust solution.
Root Cause Analysis:
The primary mechanism of racemization for N-acylated amino acids is the formation of a planar 5(4H)-oxazolone intermediate.[1] The α-proton of this intermediate is highly acidic and readily abstracted by a base, leading to a loss of chirality. A secondary mechanism is the direct abstraction of the α-proton from the activated carboxylic acid by a base.[2]
Several elements of your protocol contributed to the observed racemization:
-
The Substrate: The potent electron-withdrawing effect of the trifluoromethyl (CF₃) group on your amino ester makes the α-proton significantly more acidic and thus, more susceptible to abstraction by a base compared to non-fluorinated analogs.
-
The Base: Diisopropylethylamine (DIEA) is a strong, sterically hindered base (pKa ~10.1). While its steric bulk can be advantageous in some cases, its high basicity can readily deprotonate the activated amino acid, promoting racemization.[2]
-
The Solvent: Dimethylformamide (DMF) is a polar aprotic solvent that can facilitate racemization.[1] Less polar solvents have been shown to reduce the rate of racemization.[3][4]
-
The Coupling Reagent: Carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), when used alone, are known to cause significant racemization.[5]
Corrective Action Plan:
To mitigate racemization, a multi-faceted approach targeting the base, coupling reagent, solvent, and temperature is necessary.
Caption: Mechanism of racemization and its prevention.
Step-by-Step Optimized Protocol:
-
Choice of Base: Replace DIEA with a weaker, sterically hindered base. N-methylmorpholine (NMM) (pKa ~7.4) is a good first choice.[2] For exceptionally sensitive substrates, 2,4,6-collidine (pKa ~7.4) offers even greater steric hindrance and can further reduce racemization.[2][6]
-
Coupling Reagent and Additive Selection:
-
Good: If using a carbodiimide like DIC, it is crucial to use a racemization-suppressing additive. 1-hydroxybenzotriazole (HOBt) is a classic choice, but due to its explosive nature, safer and often more effective alternatives are recommended.[5]
-
Better: Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a highly effective, non-explosive additive that often outperforms HOBt in suppressing racemization.[5][7][8]
-
Best: For maximum suppression of racemization, consider using a phosphonium-based reagent like 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) or a uronium/aminium-based reagent such as (7-Azabenzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (HATU) in combination with a weak base.[5][9] DEPBT is particularly noted for its remarkable resistance to racemization.[9]
-
-
Solvent System: If your starting materials are soluble, switch from pure DMF to a less polar solvent or a mixture. A 1:1 mixture of Dichloromethane (DCM) and DMF is a good starting point.[10] In some cases, solvents like Tetrahydrofuran (THF) or Acetonitrile (ACN) have been shown to reduce racemization compared to DMF.[4][11]
-
Temperature Control: Perform the reaction at a lower temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature. For highly sensitive substrates, maintaining the reaction at 0 °C for a longer period may be necessary. Low temperatures are consistently recommended for carbodiimide-mediated couplings.[5]
Experimental Protocol for Minimized Racemization:
-
Dissolve your carboxylic acid (1.0 eq) and this compound (1.0 eq) in a 1:1 mixture of DCM/DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-methylmorpholine (NMM) (2.0 eq).
-
In a separate flask, pre-dissolve your coupling reagent and additive. For example, add Diisopropylcarbodiimide (DIC) (1.1 eq) and Oxyma (1.2 eq) to DCM/DMF.
-
Add the coupling reagent solution dropwise to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS for completion.
-
Upon completion, proceed with your standard workup and purification.
-
Analyze the enantiomeric excess of the product using chiral HPLC or SFC.
| Parameter | Standard Protocol (High Racemization) | Optimized Protocol (Low Racemization) | Rationale |
| Base | DIEA | NMM or 2,4,6-Collidine | Weaker and/or more sterically hindered bases are less likely to abstract the acidic α-proton.[2][6] |
| Coupling Reagent | Carbodiimide (e.g., DCC, DIC) alone | Carbodiimide + Additive (Oxyma, HOAt) or Phosphonium/Uronium Reagent (DEPBT, HATU) | Additives trap the reactive intermediate, preventing oxazolone formation. Phosphonium/Uronium reagents are inherently less prone to causing racemization.[5][7][9] |
| Solvent | DMF | DCM/DMF (1:1), THF, or ACN | Less polar solvents can disfavor the formation of the planar, charged intermediate that leads to racemization.[3][4] |
| Temperature | Room Temperature | 0 °C to Room Temperature | Lower temperatures reduce the rate of all reactions, including the epimerization side reaction.[5][6] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so much more sensitive to racemization than, for example, Ethyl alaninate hydrochloride?
A1: The key difference lies in the electronic effect of the substituent on the α-carbon. The three fluorine atoms in the trifluoromethyl group are highly electronegative, exerting a strong electron-withdrawing inductive effect. This effect polarizes the Cα-H bond, making the α-proton significantly more acidic and therefore easier to remove by a base. Once deprotonated, the resulting carbanion is planar, and reprotonation can occur from either face, leading to racemization.
Caption: Increased acidity of the α-proton due to the CF₃ group.
Q2: Can I avoid using a base altogether to prevent racemization?
A2: Since your starting material is a hydrochloride salt, you will need at least one equivalent of a base to neutralize the salt and free the amine for reaction. However, using precisely one equivalent of a weak base like NMM is a good strategy to minimize excess basicity in the reaction mixture. Some coupling protocols, particularly with pre-formed active esters, may not require an additional base beyond what is needed for salt neutralization.
Q3: Are there any specific additives that are particularly effective for suppressing racemization with this compound?
A3: While HOBt, HOAt, and Oxyma are all effective, recent literature suggests that oxime-based additives like OxymaPure and Oxyma-B are excellent choices due to their high efficiency in suppressing racemization and their improved safety profile over benzotriazole-based additives.[7][8][12] For extremely challenging couplings where racemization is a major concern, the use of copper(II) chloride as an additive with carbodiimides has been shown to be exceptionally effective, in some cases reducing epimerization to undetectable levels.[13]
Q4: How critical is the order of addition of reagents?
A4: The order of addition can be important. It is generally advisable to add the coupling reagent to the mixture of the carboxylic acid, amino ester, and base. This "in-situ" activation minimizes the time the activated carboxylic acid exists in solution before it can react with the amine, thereby reducing the opportunity for racemization. Pre-activating the carboxylic acid for an extended period before adding the amine component should be avoided, especially with racemization-prone substrates.
Q5: My reaction must be run at an elevated temperature for the coupling to proceed. What is my best option to maintain chirality?
A5: If elevated temperatures are unavoidable, the choice of coupling reagent becomes even more critical. Phosphonium-based reagents like DEPBT have demonstrated superior performance in preventing racemization even under forcing conditions.[9] Additionally, using a more sterically hindered base like 2,4,6-collidine can help mitigate the increased rate of racemization at higher temperatures.[2][6] If possible, consider using microwave-assisted synthesis, which can accelerate the desired coupling reaction more than the racemization side reaction, but careful optimization of temperature and time is required.[6]
References
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Fields, G. B. (2006). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]
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Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143–148. [Link]
-
Albericio, F., & El-Faham, A. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5651–5659. [Link]
-
Khattab, S. N., Subirós-Funosas, R., El-Faham, A., & Albericio, F. (2013). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Organic & Biomolecular Chemistry, 11(13), 2119-2125. [Link]
-
Kurosu, M. (2017). Oxyma-based phosphates for racemization-free peptide segment couplings. Beilstein Journal of Organic Chemistry, 13, 1045–1053. [Link]
-
OxymaPure. (n.d.). Oxyma-B. [Link]
-
Williams, A. W., & Young, G. T. (1973). Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations. Journal of the Chemical Society, Perkin Transactions 1, 1194-1200. [Link]
-
Jad, Y. E., Acosta, G. A., Khattab, S. N., de la Torre, B. G., Govender, T., Kruger, H. G., El-Faham, A., & Albericio, F. (2015). Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives. Organic & Biomolecular Chemistry, 13(7), 2389-2395. [Link]
-
Umam, R., & Tanimu, A. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 7329. [Link]
-
Umam, R., & Tanimu, A. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 7329. [Link]
-
Aapptec. (n.d.). Coupling Reagents. [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–972. [Link]
-
Su, X. (2015). Better Solvents for Peptide Synthesis. ChemistryViews. [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Wenschuh, H., Beyermann, M., Haber, H., Seydel, J. K., Krause, E., Bienert, M., & Carpino, L. A. (1995). A comparative study of methods to couple hindered peptides. The Journal of Organic Chemistry, 60(2), 405–410. [Link]
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McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562–2570. [Link]
-
Atherton, E., & Sheppard, R. C. (1985). Active esters and resins in peptide synthesis: the role of steric hindrance. Journal of the Chemical Society, Chemical Communications, (3), 165-166. [Link]
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Merck Millipore. (n.d.). Novabiochem® Coupling reagents. [Link]
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Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. [Link]
-
Corey, E. J., & Zhang, F. Y. (1999). Enantioselective Hydrolysis of N-Acylated α-Amino Esters at a Biphasic Interface: Tandem Reaction Kinetic Resolution Using a Chiral Complexing Agent. Organic Letters, 1(9), 1287–1290. [Link]
-
Wikipedia. (n.d.). N-Methylmorpholine. [Link]
-
Bodanszky, M. (1993). 7.4 Racemization Assays. In Peptide Chemistry: A Practical Textbook (pp. 139-152). Springer. [Link]
-
Sarfati, R. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation, 37(3), 96-105. [Link]
-
Pérez-Pérez, A., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5721. [Link]
-
Irie, K., et al. (2017). Synthesis of Chiral TFA-Protected α-Amino Aryl-Ketone Derivatives With Friedel-Crafts Acylation of α-Amino Acid N-Hydroxysuccinimide Ester. Molecules, 22(10), 1730. [Link]
-
Chemical CAS. (n.d.). CAS 193140-71-5 | this compound. [Link]
-
PubChem. (n.d.). Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate hydrochloride. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Powner, M. W., et al. (2022). Second-Generation Chiral Amino Acid Derivatives Afford High Stereoselectivity and Stability in Aqueous RNA Acylation. Journal of the American Chemical Society, 144(25), 11138–11149. [Link]
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Jacques, J., et al. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research, 41(4), 323-325. [Link]
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Connon, S. J. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 439–453. [Link]
-
Zhu, M., et al. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Bulletin of the Korean Chemical Society, 35(1), 143-148. [Link]
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Organic Chemistry Portal. (n.d.). N-methylmorpholine N-oxide (NMO). [Link]
-
Wang, Y., et al. (2020). Additive-Controlled Regioswitching in Ni-Catalyzed Enantioselective Hydrophosphination of Unactivated Alkenes. Journal of the American Chemical Society, 142(42), 18016–18023. [Link]
-
Amines & Plasticizers Limited. (n.d.). N-Methyl Morpholine (NMM)*. [Link]
-
Miyazawa, T., Otomatsu, T., Fukui, Y., Yamada, T., & Kuwata, S. (1988). Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method. International Journal of Peptide and Protein Research, 32(6), 534-541. [Link]
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Troubleshooting low yields in the synthesis of trifluoromethylated compounds
Welcome to the technical support center for the synthesis of trifluoromethylated compounds. As a Senior Application Scientist, I've designed this guide to provide practical, field-proven insights into overcoming common challenges, particularly low reaction yields. This resource is structured to help you diagnose problems, understand the underlying chemistry, and implement effective solutions.
Troubleshooting Guide: Low Yields
This section addresses specific issues that researchers frequently encounter during trifluoromethylation reactions. The question-and-answer format is designed to help you quickly identify and solve your experimental hurdles.
Question 1: My electrophilic trifluoromethylation using a hypervalent iodine reagent (e.g., Togni's reagent) is giving low to no product. What are the likely causes?
Answer:
Low yields with Togni's reagents and similar hypervalent iodine compounds often stem from a few key areas: reagent stability, reaction setup, and substrate reactivity.
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Reagent Decomposition: While shelf-stable, Togni's reagents can degrade under improper storage conditions (e.g., exposure to light or moisture).[1][2] It is crucial to store them in a cool, dark, and dry place. Degradation can lead to the formation of inactive iodine(I) species.
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Moisture and Air Sensitivity: Many trifluoromethylation reactions are sensitive to moisture and atmospheric oxygen, which can quench reactive intermediates or degrade catalysts. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Sub-optimal Reaction Conditions:
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction. A solvent screen is often a valuable first step in optimization.[3]
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Temperature: Some reactions require specific temperature control to prevent byproduct formation or decomposition of the reagent or product.[4]
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Additives: The addition of Lewis acids or bases can be critical for activating the substrate or reagent. For instance, in the trifluoromethylation of phenols, a base is required to generate the phenoxide nucleophile.[5]
-
-
Byproduct Formation: In some cases, side reactions can consume the starting material or the desired product. For example, with certain substrates, competitive proto-deiodination or other rearrangements can occur.[6]
Troubleshooting Workflow: Togni's Reagent
Caption: Troubleshooting flowchart for low yields with Togni's reagents.
Question 2: I am attempting a nucleophilic trifluoromethylation with Ruppert-Prakash reagent (TMSCF₃), but the reaction is sluggish and the yield is poor. How can I improve this?
Answer:
The Ruppert-Prakash reagent (TMSCF₃) is a versatile nucleophilic trifluoromethylating agent, but its reactivity is highly dependent on proper activation and reaction conditions.[7]
-
Activation is Key: TMSCF₃ itself is not a source of "naked" CF₃⁻ anions. It requires a nucleophilic activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF), cesium fluoride (CsF), or potassium fluoride (KF), to generate the reactive trifluoromethyl anion.[7][8] The choice and stoichiometry of the activator are critical.
-
Stability of the Trifluoromethyl Anion: The generated CF₃⁻ anion is unstable and can decompose to difluorocarbene (:CF₂) and fluoride (F⁻).[8] This decomposition is often favored in the presence of certain metal cations. The solvent can play a crucial role in stabilizing the CF₃⁻ anion; for instance, DMF can act as a reservoir for the anion by forming a hemiaminaloate adduct.[8]
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Substrate and Carbonyl Type: The reactivity of the carbonyl compound is a significant factor. Aldehydes are generally more reactive than ketones, and esters are even less reactive.[7] For less reactive substrates, more forcing conditions or different activators may be necessary.
-
Reaction Temperature: These reactions are often performed at low temperatures (e.g., -78 °C to 0 °C) to suppress the decomposition of the trifluoromethyl anion and minimize side reactions.[8]
Experimental Protocol: Optimization of TMSCF₃ Activation
-
Setup: Under an inert atmosphere, add the carbonyl substrate (1.0 equiv) and anhydrous solvent (e.g., THF, DMF) to a flame-dried flask.
-
Cooling: Cool the solution to the desired temperature (start with -40 °C).
-
Reagent Addition: Add the Ruppert-Prakash reagent (1.1-1.5 equiv).
-
Activator Screen: In separate, parallel reactions, add different activators to initiate the reaction.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals.
-
Quenching: Upon completion, quench the reaction with a proton source (e.g., saturated NH₄Cl solution).
| Activator | Typical Loading (mol%) | Common Solvents | Notes |
| TBAF | 5-20 | THF, DME | Most common, but can be basic. |
| CsF | 10-100 | DMF, MeCN | Good for less reactive substrates. |
| KHMDS | 110-200 | Triglyme | Used for trifluoromethylation of esters.[8] |
| TBAT | 10 | THF | A non-hygroscopic alternative to TBAF.[9] |
Question 3: My photoredox-catalyzed trifluoromethylation is not working. The starting material is either unreacted or I see a complex mixture of products.
Answer:
Photoredox catalysis for trifluoromethylation is a powerful but nuanced technique.[4][10][11] Failure can be due to issues with the photocatalyst, quenching pathways, or the reaction setup itself.
-
Inadequate Light Source: Ensure your light source has the correct wavelength to excite your chosen photocatalyst. For example, many iridium and ruthenium-based catalysts are excited by blue light (around 450 nm).[1] The intensity and distance of the light source from the reaction vessel are also critical parameters.
-
Oxygen Contamination: Oxygen is an efficient quencher of the excited state of most photocatalysts. It is imperative to thoroughly degas the reaction mixture (e.g., via freeze-pump-thaw cycles or sparging with an inert gas) and maintain an inert atmosphere.
-
Catalyst Decomposition: Some photocatalysts can be sensitive to the reaction conditions and may degrade over time, especially under prolonged irradiation or at elevated temperatures.
-
Unproductive Quenching: The trifluoromethyl radical can be quenched by solvents or other species in the reaction mixture before it can react with the substrate. The choice of solvent is crucial; for example, solvents with weak C-H bonds can be problematic.
-
Mechanism Mismatch: Ensure that the chosen photocatalyst and trifluoromethyl source are compatible with the desired mechanistic pathway (oxidative or reductive quenching cycle). For example, some trifluoromethylating agents act as oxidative quenchers of the excited photocatalyst, while others require a reductive quenching pathway.[1][2]
Logical Relationship Diagram: Photoredox Troubleshooting
Caption: Key areas to investigate for failed photoredox trifluoromethylation.
Frequently Asked Questions (FAQs)
Q1: How important is the purity of my trifluoromethylating reagent?
A1: Extremely important. Impurities can lead to unpredictable reactivity and the formation of byproducts.[12] For example, electrophilic reagents like Umemoto's reagents can be difficult to separate from their byproducts after the reaction, so starting with pure material is crucial.[13] It is recommended to use reagents from reputable suppliers or purify them according to literature procedures if in doubt.
Q2: Can residual water in my solvent really affect the yield that much?
A2: Yes, absolutely. Even trace amounts of water can have a detrimental effect on many trifluoromethylation reactions.[14] Water can react with organometallic catalysts, quench anionic intermediates, or hydrolyze sensitive reagents. Always use freshly distilled, anhydrous solvents and dry all glassware thoroughly. While some specific trifluoromethylations have been developed to be performed in water, these are exceptions that use specific surfactants or reagents.[14][15][16]
Q3: I am trying to perform a radical trifluoromethylation, but the reaction is inhibited. What could be the cause?
A3: Radical reactions can be inhibited by various species. Common inhibitors include oxygen (as mentioned for photoredox catalysis), certain solvents, or impurities in the starting materials. Some radical initiators are also sensitive to pH. The presence of radical scavengers, such as TEMPO, will completely shut down the reaction; this is often used as a mechanistic probe to confirm a radical pathway.[6][17]
Q4: My reaction works on a small scale, but the yield drops significantly upon scale-up. Why is this happening?
A4: Scale-up issues are common and often relate to mass and heat transfer.[12]
-
Mixing: For heterogeneous reactions or reactions involving gaseous reagents, efficient stirring is critical to ensure proper mixing. What works in a small vial may be inadequate in a large round-bottom flask.[12]
-
Heat Transfer: Exothermic reactions can be difficult to control on a larger scale. Localized hot spots can lead to decomposition and byproduct formation. Ensure adequate cooling and consider slower addition of reagents.[12]
-
Light Penetration (for photoredox): In photoredox reactions, light penetration can be a limiting factor on a larger scale. The reaction solution may be too concentrated or the vessel too large for light to reach all parts of the solution.
Q5: Are there any "greener" or more sustainable options for trifluoromethylation?
A5: Yes, the field is actively moving towards more sustainable methods. Using trifluoroacetic acid (TFA) as a CF₃ source is attractive due to its low cost and availability.[11][18] Photoredox and electrochemical methods often allow for milder reaction conditions compared to traditional methods.[3] Additionally, research into using fluoroform (HCF₃), a potent greenhouse gas, as a feedstock for nucleophilic trifluoromethylation represents a significant step towards more environmentally friendly chemistry.[8]
References
-
Condition screen for photoredox caffeine trifluoromethylation reaction. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Togni, A. (2010). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Accounts of Chemical Research, 43(3), 478-489. [Link]
-
Gallou, F., et al. (2018). Trifluoromethylation of heterocycles in water at room temperature. Green Chemistry, 20(1), 113-117. [Link]
-
Optimization for the Trifluoromethylation. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Kawai, H., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 384-391. [Link]
-
Li, C., et al. (2013). Trifluoromethylation of Alkyl Radicals: Breakthrough and Challenges. Angewandte Chemie International Edition, 52(43), 11220-11223. [Link]
-
Optimization of the reaction conditions a. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Optimization of the trifluoromethylation of (hetero)arenes using trifluoroacetates.[a]. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Nicewicz, D. A., & MacMillan, D. W. C. (2008). The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Science, 322(5898), 77-80. [Link]
-
Cahard, D., & Ma, J. A. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Journal of Fluorine Chemistry, 131(8), 845-855. [Link]
-
Optimization of reaction conditions. Reaction conditions: 4-(trifluoromethyl) -p-quinol silyl ether 1a (0.6 mmol), 1-dodecanethiol (0.5 mmol), acetone 2a (1.5 mmol). (A) Isolated yields. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Journal of Fluorine Chemistry, 257-258, 109995. [Link]
-
Umemoto's Reagent. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Al-Zoubi, R. M. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 34(6), 2697-2708. [Link]
-
Al-Zoubi, R. M. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. SciSpace. [Link]
-
Britton, J., et al. (2019). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. Journal of the American Chemical Society, 141(42), 16939-16944. [Link]
-
Jida, M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(11), 1395. [Link]
-
Dilman, A. D., & Levin, V. V. (2013). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. ARKIVOC, (i), 364-401. [Link]
-
Li, C., et al. (2020). Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. Journal of the American Chemical Society, 142(3), 1548-1553. [Link]
-
Alonso, F., et al. (2015). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Chemistry – A European Journal, 21(2), 588-603. [Link]
-
Water-promoted regio-selective trifluoromethylation of vinyl conjugated diazoacetates. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Dilman, A. D., & Levin, V. V. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7575. [Link]
-
Al-Zoubi, R. M. (2018). (PDF) Recent Trifluoromethylation Reactions. A Mini Review Paper. ResearchGate. [Link]
-
Umemoto, T. (2010). Electrophilic Perfluoroalkylating Agents. Chemical Reviews, 110(7), 4333-4416. [Link]
-
Mayr, H., et al. (2018). Reactivity of Electrophilic Trifluoromethylating Reagents. Chemistry – A European Journal, 24(47), 12344-12355. [Link]
-
Trifluoromethylation. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Netz, R. R., et al. (2019). Hydrophobic but Water-Friendly: Favorable Water–Perfluoromethyl Interactions Promote Hydration Shell Defects. Journal of the American Chemical Society, 141(38), 15124-15135. [Link]
-
Prakash, G. K. S., et al. (2005). Trifluoromethylation with Trifluoroacetamides Derived from Vicinal Amino Alcohols. Angewandte Chemie International Edition, 44(32), 5278-5282. [Link]
-
Méndez-Ardoy, A., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 16(8), 1145. [Link]
-
Optimization of reaction conditions. A) Screening of solvents.... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Radical trifluoromethylation using the Umemoto's reagents and Togni's... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Electrophilic Fluorination. (n.d.). Bryn Mawr College. Retrieved January 19, 2026, from [Link]
-
Li, C., et al. (2021). Radical trifluoromethylation. Chemical Society Reviews, 50(10), 5994-6007. [Link]
-
Hadlington, S. (2011, August 15). Trifluoromethylation made easy. Chemistry World. [Link]
-
Umemoto, T., et al. (2011). Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts. The Journal of Organic Chemistry, 76(22), 9201-9215. [Link]
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Technical Support Center: Purification of Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride
Welcome to the technical support guide for Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to address common and complex challenges encountered during the purification of this important fluorinated amino acid ester. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.
Section 1: Compound Overview and Properties
This compound is a key building block in the synthesis of fluorinated pharmaceuticals and agrochemicals. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and bioavailability in target molecules.[1] Its hydrochloride salt form improves solubility and handling.[1] However, achieving high purity is critical for subsequent synthetic steps and ensuring the quality of the final active ingredient.
| Property | Value | Source |
| CAS Number | 193140-71-5 | [1][2] |
| Molecular Formula | C₅H₈F₃NO₂ · HCl | [1] |
| Molecular Weight | 207.58 g/mol | [1] |
| Appearance | White to off-white solid | General chemical knowledge |
| Storage | 2-8°C, under inert gas | [1] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter with crude this compound?
Answer: Impurities typically arise from the synthetic route used. Common classes of impurities include:
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 3,3,3-trifluoroalanine or related compounds.
-
Reaction By-products: Side reactions can lead to structurally similar impurities. For example, incomplete esterification or hydrolysis of the ethyl ester can result in the corresponding carboxylic acid.
-
Solvent and Reagent Residues: Residual solvents from the reaction or workup (e.g., ethanol, ethyl acetate, dichloromethane) and reagents are common.
-
Enantiomeric Impurities: If you are working with a specific enantiomer (e.g., the (R)- or (S)-form), the other enantiomer is a potential process-related impurity that requires chiral separation methods to detect and remove.[3]
-
Water: The hydrochloride salt is hygroscopic and can absorb atmospheric moisture.
Q2: I have a batch of crude product. What is the first and most straightforward purification method I should attempt?
Answer: For a crystalline solid like this compound, recrystallization is the most effective and scalable initial purification technique. The goal is to find a solvent system where the desired compound is sparingly soluble at low temperatures but highly soluble at higher temperatures, while impurities remain either fully soluble or insoluble at all temperatures. A common starting point for amino acid ester hydrochlorides is an alcohol/ether solvent system.[4]
Q3: How can I reliably assess the purity of my sample both before and after purification?
Answer: A multi-pronged approach is recommended for robust purity analysis:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A reversed-phase method (e.g., C18 column) with a mobile phase of water/acetonitrile containing a modifier like 0.1% trifluoroacetic acid (TFA) is a good starting point.[5][6] It can separate non-volatile organic impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a clean spectrum and confirm the structure, while ¹⁹F NMR is highly sensitive to fluorine-containing impurities. Quantitative NMR (qNMR) can be used for absolute purity determination without needing a reference standard of the analyte.[6]
-
Gas Chromatography (GC): Useful for detecting volatile impurities like residual solvents.[6] The amino ester may require derivatization to improve its volatility and thermal stability for GC analysis.[7][8]
-
Mass Spectrometry (MS): Often coupled with LC (LC-MS), it confirms the molecular weight of the main component and helps in the identification of unknown impurity peaks.[3][9]
Q4: My crude product is an oil or a sticky solid, not a crystalline powder. What does this indicate and how should I proceed?
Answer: An oily or non-crystalline nature typically suggests the presence of significant impurities, such as residual solvents or by-products, that are depressing the melting point and disrupting the crystal lattice.
Recommended Action:
-
Solvent Removal: First, ensure all solvents are thoroughly removed under high vacuum, possibly with gentle heating.
-
Trituration: Attempt to induce crystallization by trituration. This involves suspending the oil in a solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold diethyl ether or hexanes). Stir or sonicate the mixture. The product may solidify and can then be filtered.
-
Chromatography: If trituration fails, the high impurity level may necessitate purification by flash column chromatography on silica gel before attempting recrystallization.
Q5: What are the best practices for storing the purified, high-purity compound?
Answer: To maintain its purity and stability, this compound should be stored under controlled conditions. The hydrochloride salt is stable but can be hygroscopic.
-
Temperature: Store at 2-8°C as recommended.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to protect against moisture and air-sensitive degradation.
-
Container: Use a tightly sealed container, preferably amber glass, to protect from light.
Section 3: In-Depth Troubleshooting Guides
Guide 1: Troubleshooting Recrystallization
| Problem | Probable Cause(s) | Suggested Solutions & Scientific Rationale |
| Compound "Oils Out" Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the solute (or the melting point of the impure mixture). The compound is melting before it dissolves. / The solution is supersaturated to a degree that favors amorphous precipitation over ordered crystal growth. | 1. Lower the Temperature: Use a lower boiling point solvent or solvent mixture. 2. Increase Solvent Volume: Add more solvent to reduce the saturation level before heating. 3. Change Solvent System: Switch to a solvent system with different polarity or hydrogen bonding characteristics. |
| No Crystals Form Upon Cooling | The solution is not sufficiently supersaturated, or nucleation is kinetically hindered. / The compound may be too soluble in the chosen solvent even at low temperatures. | 1. Induce Nucleation: Scratch the inside of the flask with a glass rod to create a rough surface for crystals to form. Add a seed crystal of the pure compound. 2. Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration. 3. Add an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to the solution until it becomes faintly cloudy, then allow it to cool slowly. For example, if your compound is dissolved in ethanol, slowly add diethyl ether.[4] |
| Yield is Very Low | Too much solvent was used, keeping a significant portion of the product dissolved even at low temperatures. / The compound has moderate solubility in the cold solvent. / Premature crystallization occurred during a hot filtration step. | 1. Reduce Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound. 2. Cool Thoroughly: Ensure the crystallization mixture is cooled to the lowest practical temperature (e.g., in an ice bath or freezer) for an adequate amount of time before filtering. 3. Recover from Mother Liquor: Concentrate the filtrate (mother liquor) and cool again to recover a second crop of crystals. Note that the purity of the second crop may be lower. |
| Material is Still Impure After Recrystallization | The impurity has very similar solubility properties to the desired compound in the chosen solvent system. / The rate of cooling was too fast, causing impurities to be trapped (occluded) within the crystal lattice. | 1. Repeat Recrystallization: A second recrystallization may be necessary. 2. Change Solvent System: Choose a different solvent system with alternative selectivity for the impurities. 3. Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. This promotes the formation of larger, purer crystals. |
Guide 2: Troubleshooting Column Chromatography
| Problem | Probable Cause(s) | Suggested Solutions & Scientific Rationale |
| Poor Separation from an Impurity | The polarity of the eluent is too high, causing all compounds to move too quickly (high Rf). / The polarity of the eluent is too low, causing poor mobility. / The chosen stationary phase (silica gel) does not provide adequate selectivity. | 1. Optimize Eluent: Systematically test different solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/methanol) using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3 for the desired compound. 2. Use a Gradient: Start with a low polarity eluent and gradually increase the polarity to improve separation between closely eluting spots. 3. Consider a Different Stationary Phase: For separating fluorinated compounds, a fluorinated stationary phase might offer better selectivity due to "fluorophilicity".[10] |
| Compound Streaks on TLC/Column | The compound is highly polar and is interacting too strongly with the acidic silica gel. / The sample is overloaded on the column. / The compound is degrading on the silica. | 1. Add a Modifier: For an amine hydrochloride, strong interaction with silica is expected. Add a small amount of a competitive base like triethylamine (~0.5-1%) or a protic solvent like methanol to the eluent to improve peak shape. 2. Check Loading: Ensure the amount of crude material is not more than 1-5% of the mass of the silica gel. 3. Deactivate Silica: Consider using neutral or basic alumina, or pre-treating the silica gel with triethylamine. |
Section 4: Standard Operating Protocols (SOPs)
SOP 1: Purity Assessment by Reversed-Phase HPLC
This protocol is a general starting point and should be optimized for your specific system and impurity profile.
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 25°C.
-
-
Sample Preparation:
-
Accurately weigh ~5 mg of the compound into a volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.5 mg/mL.
-
-
Gradient Elution:
-
Equilibrate the column with 95% A / 5% B for 10 minutes.
-
Inject 10 µL of the sample.
-
Run a linear gradient from 5% B to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and re-equilibrate.
-
-
Data Analysis:
-
Integrate all peaks. Calculate the purity by the area percent method. Identify impurities by comparing retention times with known standards or by using LC-MS.
-
SOP 2: Recrystallization from Ethanol/Diethyl Ether
This is a common and effective method for purifying amino acid ester hydrochlorides.[4]
-
Place the crude solid in a clean Erlenmeyer flask equipped with a magnetic stir bar.
-
Add the minimum volume of warm ethanol dropwise while stirring until the solid just dissolves. Avoid adding excess solvent.
-
Remove the flask from the heat source.
-
Slowly add anhydrous diethyl ether (the anti-solvent) dropwise with continuous stirring until the solution becomes persistently cloudy.
-
Stop adding ether, cover the flask, and allow it to stand undisturbed at room temperature to cool slowly.
-
Once crystal formation appears complete at room temperature, place the flask in an ice bath (0-4°C) for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Dry the purified crystals under high vacuum to remove all traces of solvent.
Section 5: Visual Workflows & Diagrams
Diagram 1: General Purification Strategy
Caption: Decision tree for selecting the appropriate purification method.
Diagram 2: Recrystallization Troubleshooting Flowchart
Caption: Troubleshooting flowchart for common recrystallization issues.
References
- This compound. (n.d.). MySkinRecipes.
- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (n.d.). National Institutes of Health (NIH).
- (R)-Ethyl 2-amino-3,3,3-trifluoropropanoate. (n.d.). BLDpharm.
- Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. (2024, February 15). National Institutes of Health (NIH).
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014, June 13). National Institutes of Health (NIH).
- Synthesis, Characterization and Pharmacological Evaluation of Amide Prodrugs of Flurbiprofen. (2008, January 28). SciELO.
- 193140-71-5|this compound. (n.d.). BLD Pharm.
- Gas chromatography of volatile amino acid derivatives : IV. Mixed stationary phases for the separation of N-trifluoroacetylated amino acid n-amyl esters. (1967, December 30). Scilit.
- 2-Amino-3,3,3-trifluoro-propionic acid ethyl ester hydrochloride AldrichCPR. (n.d.). Sigma-Aldrich.
- A Comparative Guide to the Validation of Analytical Methods for Ethyl 2-Cyanopropanoate. (n.d.). Benchchem.
- Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022, July 11). MDPI.
- GC Analysis of Amino Acids Using Trifluoroacetylacetone and Ethyl Chloroformate as Derivatizing Reagents in Skin Samples of Psoriatic and Arsenicosis Patients. (2025, August 7). ResearchGate.
Sources
- 1. This compound [myskinrecipes.com]
- 2. 193140-71-5|this compound|BLD Pharm [bldpharm.com]
- 3. 1263281-03-3|(R)-Ethyl 2-amino-3,3,3-trifluoropropanoate|BLD Pharm [bldpharm.com]
- 4. scielo.br [scielo.br]
- 5. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Trifluoromethylated Peptides
Introduction
The incorporation of trifluoromethyl (CF3) groups into peptides is a powerful strategy in modern drug discovery. This modification can significantly enhance metabolic stability, proteolytic resistance, binding affinity, and hydrophobicity.[1] However, the unique physicochemical properties conferred by the CF3 group also introduce specific stability challenges that researchers must navigate. The strong electron-withdrawing nature of the CF3 group can influence the adjacent peptide bonds and overall peptide conformation, leading to unexpected degradation pathways.
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with trifluoromethylated peptides. It is designed as a central resource to troubleshoot common stability issues, offering not just protocols but the underlying scientific rationale to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my CF3-containing peptide showing lower stability in aqueous solution than its non-fluorinated analog?
A: This is a common, albeit complex, issue. The highly electronegative fluorine atoms in the CF3 group can exert a strong inductive effect, potentially making the adjacent amide bond more susceptible to hydrolysis, especially under non-neutral pH conditions. Furthermore, the CF3 group increases the local hydrophobicity, which can sometimes promote aggregation if the overall peptide sequence is prone to it.[2] The impact of trifluoromethylation is highly context-dependent and must be assessed on a case-by-case basis.[1]
Q2: I'm observing an unexpected mass shift in my HPLC-MS analysis after storing my peptide solution. What could be the cause?
A: An unexpected mass shift often points to a chemical modification. For CF3-peptides, common degradation pathways include hydrolysis of a labile peptide bond, deamidation of nearby asparagine (Asn) or glutamine (Gln) residues, or oxidation of susceptible amino acids like methionine (Met) or cysteine (Cys).[3][4] The specific pathway is often influenced by the peptide's sequence, storage pH, temperature, and buffer components.[5] We recommend performing a forced degradation study to identify the specific modification.
Q3: Can the position of the CF3-amino acid in the peptide sequence affect its overall stability?
A: Absolutely. The position is critical. For instance, placing a CF3-amino acid near a protease cleavage site can enhance metabolic stability by sterically hindering enzyme access.[1] However, placing it near the N-terminus, particularly next to a proline or glycine, could potentially influence the rate of diketopiperazine formation.[4] The electronic effects of the CF3 group are localized, so its influence on adjacent peptide bonds will be more pronounced than on distant ones.
Q4: Are there general formulation strategies to improve the shelf-life of CF3-peptides?
A: Yes. Several strategies can significantly improve stability.
-
Lyophilization: Storing the peptide as a lyophilized powder is the most effective way to ensure long-term stability by minimizing degradation reactions that occur in solution.
-
pH Control: Maintaining the pH of solutions within an optimal range (typically pH 4-6) is crucial, as both acidic and basic conditions can accelerate hydrolysis and other degradation pathways.[5][6]
-
Stabilizing Excipients: The addition of agents like sugars (e.g., trehalose, sucrose) or polyols (e.g., mannitol) can act as cryoprotectants during lyophilization and stabilizers in solution.[7]
-
Avoid Reactive Counterions: Acetate counterions can sometimes catalyze degradation pathways more than hydrochloride or trifluoroacetate salts.[8]
Troubleshooting Guides
This section addresses specific experimental problems with detailed explanations and recommended actions.
Problem 1: Rapid Degradation Observed in Aqueous Buffers (e.g., PBS)
Symptoms:
-
Multiple peaks appear in the RP-HPLC chromatogram over a short time (hours to days).
-
Loss of the main peptide peak with a corresponding decrease in biological activity.
-
Mass spectrometry reveals fragments corresponding to peptide bond cleavage.
Root Cause Analysis: The primary suspect is hydrolysis of a peptide bond made labile by the inductive effect of a nearby CF3 group. This is often exacerbated by the pH of the buffer. Standard phosphate-buffered saline (PBS) at pH 7.4 can be sufficiently alkaline to promote hydrolysis of sensitive bonds.
Caption: Troubleshooting workflow for aqueous instability.
Recommended Actions & Protocol:
-
Perform a pH Stability Study: This is the most critical diagnostic step.
-
Objective: To determine the pH at which the peptide exhibits maximum stability.
-
Protocol:
-
Prepare a series of buffers spanning a pH range from 3.0 to 8.0 (e.g., citrate for pH 3-6, phosphate for pH 6-8).
-
Dissolve the CF3-peptide to a final concentration of 1 mg/mL in each buffer.
-
Aliquot samples for each time point (e.g., T=0, 2, 4, 8, 24, 48 hours).
-
Incubate the samples at a controlled temperature (e.g., 4°C, 25°C, and an accelerated condition like 40°C).
-
At each time point, quench the reaction by freezing at -80°C.
-
Analyze all samples by a stability-indicating RP-HPLC method to determine the percentage of the main peak remaining.[9]
-
-
-
Data Analysis & Reformulation:
-
Plot the percentage of intact peptide versus time for each pH.
-
Identify the pH that shows the slowest rate of degradation. This is often in the mildly acidic range (pH 4-6) where amide hydrolysis is minimized.[6]
-
Based on the results, reformulate your peptide solution using the optimal buffer system.
-
| Parameter | Recommendation | Rationale |
| Storage pH | Typically 4.0 - 6.0 | Minimizes rates of hydrolysis, deamidation, and oxidation.[5][6] |
| Buffer Choice | Citrate, Acetate | Low reactivity and good buffering capacity in the optimal pH range. |
| Storage Temp. | -20°C or -80°C (Solution) | Slows down all chemical degradation reactions. |
| Long-term | Lyophilized Powder at -20°C | The gold standard for preventing degradation by removing water. |
Problem 2: Poor Proteolytic Stability Despite CF3 Incorporation
Symptoms:
-
The peptide is rapidly cleared in in vitro serum or plasma stability assays.
-
LC-MS analysis of the assay samples shows fragments consistent with cleavage by common proteases (e.g., trypsin, chymotrypsin).
Root Cause Analysis: While CF3 groups can enhance proteolytic resistance, the effect is not guaranteed and depends heavily on the position of the modification relative to the enzyme's cleavage site.[1] If the CF3-amino acid is not positioned at or immediately adjacent to the scissile bond, its protective effect may be minimal. The enzyme may still be able to bind and cleave the peptide effectively.
Caption: Decision tree for improving proteolytic stability.
Recommended Actions & Protocol:
-
Identify the Exact Cleavage Site:
-
Objective: To determine which peptide bond is being cleaved by proteases.
-
Protocol:
-
Incubate the CF3-peptide in human plasma or serum at 37°C.
-
Take samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Stop the enzymatic reaction by adding an equal volume of acetonitrile with 1% trifluoroacetic acid (TFA).
-
Centrifuge to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS.
-
Use the MS/MS fragmentation data to identify the sequences of the degradation products, thereby pinpointing the exact amide bond that was hydrolyzed.
-
-
-
Rational Peptide Redesign:
-
Once the cleavage site is known, you can implement more effective stabilization strategies.
-
Reposition the CF3-Amino Acid: If possible, synthesize a new version of the peptide where the CF3-amino acid is moved to the P1 or P1' position relative to the cleavage site. This provides maximal steric hindrance to the protease.
-
Incorporate Other Modifications: Combine the CF3 group with other well-established stability-enhancing techniques.[10][11]
-
D-Amino Acid Substitution: Replace the L-amino acid at the cleavage site with its D-enantiomer.[11]
-
N-terminal Acetylation / C-terminal Amidation: These modifications block exopeptidases.
-
Peptide Cyclization: Head-to-tail or side-chain cyclization can lock the peptide into a conformation that is less recognizable by proteases.[10]
-
-
In-Depth Experimental Protocol
Protocol: Forced Degradation Study to Identify Potential Liabilities
Objective: To proactively identify the degradation pathways of a CF3-peptide under various stress conditions, which is crucial for developing a stability-indicating analytical method and a robust formulation.[9][12]
Materials:
-
CF3-peptide
-
0.1 M HCl (Acidic stress)
-
0.1 M NaOH (Basic stress)
-
3% Hydrogen Peroxide (H2O2) (Oxidative stress)
-
High-intensity light source (e.g., UV lamp) (Photolytic stress)
-
Temperature-controlled incubator
-
RP-HPLC system with UV and MS detectors[13]
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the CF3-peptide at 1 mg/mL in water or a suitable buffer.
-
For each stress condition, mix the peptide stock with the stress reagent in a 1:1 ratio. Include a control sample with water instead of a stress reagent.
-
-
Stress Conditions:
-
Acid Hydrolysis: Incubate with 0.1 M HCl at 60°C for 2, 6, and 24 hours.
-
Base Hydrolysis: Incubate with 0.1 M NaOH at 60°C for 2, 6, and 24 hours. Neutralize with an equimolar amount of HCl before analysis.
-
Oxidation: Incubate with 3% H2O2 at room temperature for 2, 6, and 24 hours.
-
Photostability: Expose the solid peptide and peptide solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Thermal Stress: Incubate the peptide solution at 60°C for 24 and 48 hours.
-
-
Analysis:
-
Analyze all stressed samples and controls using a validated RP-HPLC-UV/MS method.[13]
-
Compare the chromatograms of the stressed samples to the control.
-
Characterize the major degradation products using their mass-to-charge (m/z) ratios from the MS data to hypothesize the chemical modification (e.g., +1 Da for deamidation, +16 Da for oxidation).
-
References
-
Cho, J., Sawaki, K., Hanashima, S., Yamaguchi, Y., Shiro, M., Saigo, K., & Ishida, Y. (2014). Stabilization of β-peptide helices by direct attachment of trifluoromethyl groups to peptide backbones. Chemical Communications, 50(69), 9855–9858. [Link]
-
Asante, V., Mortier, J., Wolber, G., & Koksch, B. (2017). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. Journal of Peptide Science, 23(1), 16-25. [Link]
-
Patel, A., & Sharma, R. K. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 11(01), 101–112. [Link]
-
Kumar, A. (2023). Improving peptide stability: Strategies and applications. Journal of Drug Discovery and Development, 5(1), 1-3. [Link]
-
Holmgren, M., & Bretscher, L. E. (2020). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. Beilstein Journal of Organic Chemistry, 16, 1937–1945. [Link]
-
Ting, R., & Perrin, D. M. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2348. [Link]
-
Ichiishi, N., Caldwell, J. P., Lin, M., Zhong, W., Zhu, X., Streckfuss, E., Kim, H.-Y., Parish, C. A., & Krska, S. W. (2018). Protecting group free radical C–H trifluoromethylation of peptides. Chemical Science, 9(16), 4168–4175. [Link]
-
Al-Wahaibi, L. H., Al-Masoudi, N. A., & Al-Harrasi, A. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 15(10), 1289. [Link]
-
Ichiishi, N., Caldwell, J. P., Lin, M., Zhong, W., Zhu, X., Streckfuss, E. C., Kim, H., Parish, C. A., & Krska, S. (2018). Protecting Group Free Radical C-H Trifluoromethylation of Peptides. Chemical Science, 9. [Link]
-
Reubsaet, J. L., Beijnen, J. H., Bult, A., van Maanen, R. J., Marchal, J. A., & Underberg, W. J. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 955–978. [Link]
-
Ichiishi, N., Caldwell, J. P., Lin, M., Zhong, W., Zhu, X., Streckfuss, E., Kim, H.-Y., Parish, C. A., & Krska, S. W. (2018). Protecting group free radical C–H trifluoromethylation of peptides. Chemical Science, 9(16), 4168–4175. [Link]
-
Patel, A., & Sharma, R. K. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 11(01), 101–112. [Link]
-
Gömöry, A., & Mezo, G. (2019). Chemical Pathways of Peptide and Protein Degradation. In Peptide and Protein-Based Therapeutic Agents. IntechOpen. [Link]
-
Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]
-
Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. II. Kinetics of Deamidation of an Asparaginyl Residue in a Model Hexapeptide. Pharmaceutical Research, 7(7), 703–711. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 5. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protecting group free radical C–H trifluoromethylation of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alliedacademies.org [alliedacademies.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals | MDPI [mdpi.com]
- 11. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijsra.net [ijsra.net]
- 13. almacgroup.com [almacgroup.com]
Technical Support Center: Analytical Methods for Monitoring Reactions Involving Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride (CAS 193140-71-5). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile fluorinated building block. Its unique trifluoromethyl group offers significant advantages in modulating the metabolic stability and bioavailability of pharmaceutical candidates.[1] However, the successful incorporation of this moiety into target molecules relies on robust and accurate analytical monitoring.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the primary analytical techniques used to monitor reactions involving this compound. We will explore the "why" behind methodological choices to empower you to develop, optimize, and troubleshoot your analytical workflows effectively.
Section 1: Troubleshooting & FAQs by Analytical Technique
This section addresses common challenges in a question-and-answer format, providing both diagnostic advice and preventative solutions for the most frequently used analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone technique for real-time, non-destructive reaction monitoring. The trifluoromethyl (CF₃) group provides a unique analytical handle that is often underutilized.
Frequently Asked Questions (FAQs):
-
Q1: How can I use NMR to get a quick and clean measurement of my reaction's conversion rate?
-
A1: Utilize ¹⁹F NMR. The CF₃ group on this compound provides a powerful and unambiguous reporter signal. In most organic solvents, this group will appear as a sharp singlet in a region of the spectrum that is typically free from other signals. As the reaction proceeds, a new singlet corresponding to the CF₃ group in the product will appear at a different chemical shift. The relative integration of the starting material and product signals provides a direct and highly accurate measure of conversion. This method is often superior to ¹H NMR for conversion analysis due to the simplicity of the spectrum.[2]
-
-
Q2: My ¹H NMR spectrum is crowded, and the α-proton signal is difficult to integrate accurately. What are my options?
-
A2: This is a common issue, especially in complex reaction mixtures.
-
Focus on the Ethyl Ester Group: The quartet (~4.3 ppm) and triplet (~1.3 ppm) of the ethyl ester are often in a less crowded region and can be used to track the starting material, provided the ester group is not involved in the reaction.
-
Switch to ¹⁹F NMR: As detailed in Q1, this is the most robust solution for this specific molecule. The large chemical shift dispersion and lack of background signals in ¹⁹F NMR make it ideal for quantitative analysis in complex mixtures.[2]
-
Use a Higher Field Spectrometer: If available, using a higher field instrument (e.g., 600 MHz vs. 400 MHz) will increase spectral dispersion and may resolve overlapping signals.
-
-
-
Q3: I am performing a reaction in an aqueous buffer and need to take an NMR sample. What is the best approach?
-
A3: For aqueous reactions, sample preparation is key. The hydrochloride salt form of the starting material is soluble in water.[1] You should use Deuterium Oxide (D₂O) as the NMR solvent. This eliminates the large water signal that would otherwise obscure large portions of the spectrum. Be aware that the amine proton (NH₃⁺) will exchange with deuterium and become invisible. For quantitative analysis, you can add a known amount of an internal standard that is soluble in D₂O and does not react with your components, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).[3]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for analyzing reaction progress, purity, and chiral separation. Method development can be challenging due to the polar and reactive nature of the amino group.
Frequently Asked Questions (FAQs):
-
Q1: What is a good starting point for a reversed-phase HPLC method to monitor a reaction with this compound?
-
A1: A robust starting point is a C18 column with a gradient elution. The mobile phase should consist of an aqueous component and an organic component, both containing an acidic modifier to ensure good peak shape by keeping the amine protonated.
-
Column: C18, 2.1 or 4.6 mm ID, 50-150 mm length, <5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% TFA or 0.1% Formic Acid in Acetonitrile.
-
Detection: UV at 210-220 nm, where peptide bonds and carbonyls absorb.
-
Rationale: The acidic modifier protonates the free amine, minimizing undesirable interactions with residual silanols on the silica-based stationary phase, which prevents peak tailing. A gradient is recommended to ensure elution of both the polar starting material and potentially more lipophilic products.
-
-
-
Q2: My peaks are tailing severely. How can I fix this?
-
A2: Peak tailing for amines is almost always caused by secondary interactions with the stationary phase.
-
Check Mobile Phase pH: Ensure your mobile phase is acidic (pH < 3). The use of 0.1% TFA is highly effective at preventing tailing.
-
Reduce Sample Mass: Overloading the column can cause tailing. Try injecting a more dilute sample.
-
Use a High-Purity, End-Capped Column: Modern columns are designed with high-purity silica and aggressive end-capping to minimize exposed silanols. If you are using an older column, switching to a newer generation column can dramatically improve peak shape.
-
Consider an Alternative Stationary Phase: If tailing persists, a column with a different chemistry, such as one with an embedded polar group, may be beneficial.
-
-
-
Q3: I need to separate the R and S enantiomers of my product. What is the best HPLC approach?
-
A3: Chiral separation is critical in pharmaceutical development. You have two primary strategies:
-
Direct Method (Chiral Stationary Phase - CSP): This is the preferred approach. Use a column with a chiral stationary phase. Polysaccharide-based phases (e.g., Chiralpak) or teicoplanin-based phases (e.g., Chirobiotic T) are excellent starting points for amino acid derivatives.[4] You will likely need to screen different mobile phases (normal phase, polar organic, or reversed-phase) to find the optimal conditions.
-
Indirect Method (Chiral Derivatization): If a CSP is not available, you can derivatize your sample with a chiral reagent (e.g., Marfey's reagent, FDAA) to form diastereomers.[4] These diastereomers can then be separated on a standard achiral C18 column. The downside is the extra sample preparation step and the need to ensure the derivatization reaction goes to completion without racemization.
-
-
-
Q4: My product has a low concentration, and I can't see it with UV detection. How can I increase my sensitivity?
-
A4: For trace-level detection, you need a more sensitive detection method. Since you are working with a primary amine, you can use pre-column derivatization with a fluorescent tag.
-
OPA (o-phthalaldehyde): Reacts rapidly with primary amines in the presence of a thiol to yield a highly fluorescent isoindole derivative.[5]
-
FMOC (9-fluorenylmethyl chloroformate): Another common reagent that provides excellent fluorescent sensitivity.[6]
-
Workflow: An online, automated derivatization process using the HPLC autosampler is ideal for reproducibility.[5][6] Detection is then performed with a fluorescence detector (FLD), which can offer orders of magnitude greater sensitivity than UV detection.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers excellent separation efficiency and structural information from mass spectra. However, due to the low volatility and thermal instability of amino acid hydrochlorides, direct analysis is not feasible.
Frequently Asked Questions (FAQs):
-
Q1: Can I inject this compound directly into a GC-MS?
-
A1: No. The compound is a salt and has a free primary amine. It is not volatile and will decompose in the hot GC inlet rather than travel through the column. Derivatization is mandatory.
-
-
Q2: What is the best way to derivatize this compound for GC-MS analysis?
-
A2: The goal of derivatization is to mask the polar amine group with a non-polar, volatile group. A common and effective strategy is acylation.
-
Neutralize First: Before derivatization, the hydrochloride salt should be neutralized to the free base, typically by adding a mild base like pyridine or triethylamine.
-
Acylate the Amine: React the free amine with an acylating agent.
-
Ethyl Chloroformate (ECF): Reacts in an aqueous or organic phase to form a stable N-ethoxycarbonyl derivative. This is a robust and widely used method for amino acids.[7]
-
Perfluoroacyl Anhydrides (TFAA, PFPA, HFBA): Reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) react quickly to form highly volatile and electron-capturing derivatives, which are excellent for GC-MS analysis.[8][9][10]
-
-
-
-
Q3: I performed a derivatization reaction, but my chromatogram shows no peak for my compound, or multiple unexpected peaks. What went wrong?
-
A3: This usually points to an issue with the derivatization reaction or sample introduction.
-
Incomplete Reaction: Ensure you are using a sufficient excess of the derivatizing reagent and that the reaction conditions (time, temperature, solvent) are optimal. A small amount of residual water can quench the reagent, so anhydrous conditions are often necessary.[9]
-
Degradation: The derivative might be unstable. Check for stability issues by analyzing the sample immediately after preparation and then again after several hours. Some derivatives are sensitive to moisture and should be handled accordingly.
-
GC Inlet Discrimination: The hot inlet can cause degradation of some derivatives. Try lowering the inlet temperature.
-
pH Issues: For reagents like ECF, controlling the pH is critical for the reaction to proceed efficiently.[7]
-
-
Section 2: Visualizations & Workflows
Visual aids are essential for understanding complex analytical processes. The following diagrams, rendered in DOT language, outline key workflows.
General Analytical Workflow for Reaction Monitoring
This diagram illustrates the decision-making process for choosing an appropriate analytical technique.
Caption: A decision tree for selecting the optimal analytical method.
Troubleshooting Poor HPLC Peak Shape
This workflow provides a logical path for diagnosing and solving common HPLC peak shape problems.
Caption: A diagnostic flowchart for common HPLC peak shape issues.
Section 3: Key Experimental Protocols
The following protocols provide validated starting points for your method development. Always perform system suitability tests and full validation for GMP applications.
Protocol: ¹⁹F NMR for Reaction Conversion Monitoring
-
Sample Preparation: Withdraw a representative aliquot (e.g., 50 µL) from the reaction mixture. Dilute with a deuterated solvent (e.g., 0.6 mL CDCl₃ or DMSO-d₆) that is miscible with your reaction solvent.
-
Internal Standard (Optional but Recommended): Add a small, known amount of a fluorine-containing compound that will not interfere with your reaction signals (e.g., trifluorotoluene) as a quantification standard.
-
Data Acquisition:
-
Spectrometer: Any standard NMR spectrometer with a fluorine probe.
-
Experiment: Standard 1D ¹⁹F experiment (proton-decoupled).
-
Key Parameters:
-
Set the spectral width to encompass both the starting material and expected product signals.
-
Ensure the relaxation delay (d1) is at least 5 times the longest T₁ of the signals of interest for accurate quantification. A d1 of 10-15 seconds is often a safe starting point.
-
-
-
Data Processing: Apply Fourier transform and phase correction. Integrate the signals corresponding to the starting material (I_SM) and the product (I_P).
-
Calculation: Percent Conversion = [I_P / (I_SM + I_P)] * 100.
Protocol: RP-HPLC with UV Detection for Achiral Analysis
This method is suitable for monitoring reaction progress and assessing purity.
| Parameter | Setting |
| Column | High-purity C18, 4.6 x 100 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 5 µL |
| UV Detection | 215 nm |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 min, return to 5% B and equilibrate for 3 min. |
Protocol: GC-MS Analysis following Derivatization with Ethyl Chloroformate (ECF)
This protocol makes the analyte volatile for GC-MS analysis.[7]
-
Sample Preparation: Take an aliquot of the reaction mixture (containing ~1 mg of analyte) and evaporate the solvent.
-
Derivatization:
-
To the residue, add 200 µL of a Water:Ethanol:Pyridine mixture (60:32:8 v/v/v).
-
Vortex to dissolve.
-
Add 20 µL of Ethyl Chloroformate (ECF). Vortex for 30 seconds. The solution should become cloudy.
-
Add 400 µL of Chloroform and vortex for 1 minute to extract the derivative.
-
Add 200 µL of saturated sodium bicarbonate solution to quench excess ECF and vortex.
-
Centrifuge to separate the layers.
-
-
Analysis: Transfer the lower chloroform layer to a GC vial for injection.
| Parameter | Setting |
| Column | DB-5ms or HP-5ms, 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| Inlet Temp. | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | Start at 100 °C, hold for 2 min. Ramp at 20 °C/min to 280 °C, hold for 5 min. |
| MS Transfer Line | 280 °C |
| Ion Source | 230 °C |
| Scan Range | 40 - 500 m/z |
Section 4: References
-
BenchChem. (2025). Navigating the Synthesis of 2-Amino-3-fluoroisonicotinic Acid: A Technical Troubleshooting Guide. BenchChem Technical Guides.
-
Agilent Technologies. (n.d.). Amino Acid Analysis: “How-To” Guide. Agilent.
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes Product Page.
-
Majidano, S. A., et al. (2011). GC Analysis of Amino Acids Using Trifluoroacetylacetone and Ethyl Chloroformate as Derivatizing Reagents. Chromatographia, 73(7), 701-708.
-
O'Hagan, D. (2008). Synthesis of complex unnatural fluorine-containing amino acids. Journal of Fluorine Chemistry, 129(8), 675-687. (Note: While the linked article is a broader review, it supports the principle of using ¹⁹F NMR for monitoring fluorinated compounds).
-
BenchChem. (2025). Application Note: NMR Spectroscopic Analysis of 2-Amino-N-butylpropanamide Hydrochloride. BenchChem Application Notes.
-
Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726. [Link]
-
Molnár-Perl, I., & Katona, Z. F. (2009). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Journal of Mass Spectrometry, 44(8), 1177-1188. [Link]
-
Ge, X., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Talanta, 189, 414-421. [Link]
-
Péter, A., et al. (2000). High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues. Journal of Chromatography A, 871(1-2), 105-113. [Link]
-
Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. ResearchGate. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹⁹F NMR Analysis of Ethyl 2-amino-3,3,3-trifluoropropanoate Hydrochloride and Its Derivatives
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a widely adopted strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2] Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride serves as a critical chiral building block for many such fluorinated pharmaceuticals.[1] Consequently, robust and precise analytical methodologies are paramount for its characterization, quality control, and for studying its downstream chemical modifications. Among the available analytical techniques, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful tool.[3]
This guide provides an in-depth technical comparison of ¹⁹F NMR analysis as applied to this compound and its key derivatives. We will explore the causality behind experimental design, present comparative data, and contrast ¹⁹F NMR with alternative methods, offering field-proven insights for researchers, scientists, and drug development professionals.
The Unparalleled Advantages of ¹⁹F NMR for Fluorinated Compounds
The ¹⁹F nucleus is nearly an ideal probe for NMR spectroscopy for several compelling reasons:
-
100% Natural Abundance: Unlike ¹³C, the ¹⁹F isotope constitutes 100% of naturally occurring fluorine, providing maximal signal intensity without the need for isotopic enrichment.[2][3]
-
High Sensitivity: The ¹⁹F nucleus possesses a high gyromagnetic ratio, making it the third most receptive stable nucleus for NMR after ¹H and ³H, ensuring strong signals and shorter acquisition times.[4]
-
Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a range of over 800 ppm, which is significantly larger than for ¹H NMR.[4] This broad dispersion minimizes signal overlap, even in complex mixtures, simplifying spectral analysis.[5][6]
-
Low Biological Background: Fluorine is virtually absent in most biological systems.[2] This means that when studying fluorinated drug candidates in biological matrices, there is no endogenous background signal, leading to exceptionally clean and unambiguous spectra.[3]
For a trifluoromethyl (-CF₃) group, as found in our target molecule, the three equivalent fluorine nuclei amplify the signal-to-noise ratio, making it an excellent tag for NMR studies.[7] The chemical shift of this group is exquisitely sensitive to its local electronic environment, making it a precise reporter on chemical modifications occurring elsewhere in the molecule.[7][8]
Experimental Design: A Self-Validating Protocol
A robust analytical method requires meticulous attention to detail in its design. The following protocol is structured to be self-validating by incorporating an internal standard for accurate quantification and referencing.
Experimental Workflow
The overall process from sample receipt to final data analysis follows a logical and streamlined progression designed to ensure data integrity and reproducibility.
Caption: Workflow from sample preparation to ¹⁹F NMR data analysis.
Detailed Experimental Protocol
Objective: To obtain a high-resolution, quantitatively accurate ¹⁹F NMR spectrum of this compound.
1. Reagents and Materials:
- Analyte: this compound
- Deuterated Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆)
- Internal Standard (IS): α,α,α-Trifluorotoluene (TFT) or Trifluoroacetic acid (TFA).[9]
- 5 mm NMR tubes
- Volumetric flasks and precision micropipettes
2. Procedure:
- Step 1: Internal Standard Preparation: Accurately prepare a stock solution of α,α,α-Trifluorotoluene in DMSO-d₆ (e.g., 5.0 mg/mL). Causality: Using a stock solution minimizes weighing errors for the small amount of IS needed per sample.
- Step 2: Sample Preparation: Accurately weigh approximately 5-10 mg of the analyte into a vial. Dissolve it in a precise volume (e.g., 500 µL) of DMSO-d₆.
- Step 3: Spiking the Sample: Add a precise volume (e.g., 100 µL) of the Internal Standard stock solution to the dissolved analyte. Causality: The IS signal will serve as a reference for both chemical shift (δ) and concentration. TFT is chosen as it has a single -CF₃ signal that is typically in a clear region of the spectrum and is chemically inert.
- Step 4: Homogenization: Vortex the final solution thoroughly to ensure homogeneity. Transfer the solution to a 5 mm NMR tube.
3. NMR Instrument Parameters (400 MHz Spectrometer Example):
- Pulse Program: A standard one-pulse sequence (e.g., zg30 on Bruker systems).
- Pulse Angle: 30-45°. Causality: A smaller pulse angle allows for a shorter relaxation delay (D1) without saturating the signal, increasing throughput.
- Relaxation Delay (D1): 20 seconds. Causality: A long delay is crucial for quantitative accuracy. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of all signals of interest to ensure complete relaxation and accurate integration.[9]
- Acquisition Time (AQ): ~2-3 seconds. Causality: This ensures good digital resolution of the resulting peaks.
- Number of Scans (NS): 8-16. Causality: The high sensitivity of ¹⁹F often requires only a few scans to achieve an excellent signal-to-noise ratio.
- Decoupling: Inverse-gated ¹H decoupling can be used to remove H-F couplings and collapse multiplets into singlets, which simplifies the spectrum and can improve signal-to-noise. This is done to minimize the Nuclear Overhauser Effect (NOE).
Comparative Analysis: The Impact of Chemical Derivatization
The power of ¹⁹F NMR lies in its ability to detect subtle changes in the molecular structure. The chemical shift of the -CF₃ group in this compound is highly sensitive to modifications at the nearby amino and ester groups. Electron-withdrawing groups will deshield the fluorine nuclei, causing a downfield shift (more negative ppm values, depending on the reference), while electron-donating groups cause an upfield shift.[8]
Let's compare the parent hydrochloride salt with two common derivatives:
-
Ethyl 2-amino-3,3,3-trifluoropropanoate (Free Base): Neutralization of the hydrochloride salt to the free amine.
-
Ethyl 2-acetamido-3,3,3-trifluoropropanoate (N-acetylated): Acylation of the amino group.
| Compound | Structure | Key Functional Group Change | Expected ¹⁹F Chemical Shift (δ) Change vs. Parent HCl Salt | Rationale |
| Parent Compound: Ethyl 2-amino-3,3,3-trifluoropropanoate HCl | CF₃-CH(NH₃⁺Cl⁻)-COOEt | Protonated amine (-NH₃⁺) | Reference (e.g., ~ -70 to -75 ppm) | The positively charged ammonium group is strongly electron-withdrawing, leading to a deshielded signal for the -CF₃ group. |
| Derivative 1: Free Base | CF₃-CH(NH₂)-COOEt | Neutral amine (-NH₂) | Upfield Shift (Less negative δ) | The neutral amine is less electron-withdrawing than the protonated ammonium. This increased shielding of the -CF₃ group results in a shift to a higher field (less negative ppm value). |
| Derivative 2: N-acetylated | CF₃-CH(NHCOCH₃)-COOEt | Amide (-NHAc) | Downfield Shift (More negative δ) | The acetyl group's carbonyl is strongly electron-withdrawing. This deshields the -CF₃ group even more than the -NH₃⁺, causing a shift to a lower field (more negative ppm value). This effect is well-documented in the literature.[10] |
Note: Absolute chemical shifts are dependent on the solvent and reference standard used. The trends described are the key analytical indicators.
Comparison with Alternative Analytical Techniques
While ¹⁹F NMR is a premier tool, a comprehensive analytical strategy often involves orthogonal techniques. The choice of method depends on the analytical question being asked.
Caption: Decision tree for selecting an appropriate analytical technique.
| Technique | Primary Information Provided | Advantages for Fluorinated Amines | Limitations |
| ¹⁹F NMR Spectroscopy | Quantitative Purity, Structural Confirmation | Highly sensitive, no background, excellent signal dispersion, directly quantitative without a reference standard of the analyte itself.[5][9] | Requires specialized NMR equipment; lower throughput than chromatography. |
| ¹H NMR Spectroscopy | Structural Confirmation | Provides information on the non-fluorinated parts of the molecule; can confirm proton environments and couplings. | Signal overlap is common, especially in complex mixtures; less sensitive for quantification than ¹⁹F NMR.[5] |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Extremely sensitive for detecting trace amounts; provides exact mass and fragmentation patterns for structural clues. | Typically not inherently quantitative without extensive calibration; may require chromatographic separation. |
| HPLC/UPLC | Purity Assessment, Separation of Mixtures | High-throughput and excellent for separating impurities from the main compound. | Requires a specific reference standard for the analyte for accurate quantification; method development can be time-consuming. |
References
-
Danielson, E., et al. (2021). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. National Institutes of Health. [Link]
-
Malz, F., & Jancke, H. (2005). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC, National Institutes of Health. [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
MySkinRecipes. This compound. [Link]
-
Kobal, G., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. [Link]
-
Liu, J., et al. (2018). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. PMC, National Institutes of Health. [Link]
-
Dalvit, C., & Vulpetti, A. (2021). 19F NMR as a tool in chemical biology. PMC, PubMed Central. [Link]
-
O'Hagan, D. (2015). 19F NMR applications in chemical biology. ResearchGate. [Link]
-
University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]
-
Gerig, J.T. Fluorine NMR. University of California, Santa Barbara. [Link]
-
Vautier-Giongo, C., & Gonzalez, G. (2003). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. ResearchGate. [Link]
-
Lee, S., et al. (2020). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. ACS Publications. [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
-
Pustovalov, E., et al. (2023). Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. PMC, National Institutes of Health. [Link]
-
Lee, S., et al. (2017). Synthesis of Chiral TFA-Protected α-Amino Aryl-Ketone Derivatives with Friedel–Crafts Acylation of α-Amino Acid N-Hydroxysuccinimide Ester. PMC, National Institutes of Health. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Chiral TFA-Protected α-Amino Aryl-Ketone Derivatives with Friedel–Crafts Acylation of α-Amino Acid N-Hydroxysuccinimide Ester - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Trifluoromethylated Amino Acids: A Comparative Analysis
Introduction: The Trifluoromethyl Group's Transformative Impact in Drug Discovery
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry.[1][2][3] Among the various fluorinated motifs, the trifluoromethyl (CF3) group holds a privileged status. Its unique electronic properties—high electronegativity, metabolic stability, and lipophilicity—can profoundly enhance the pharmacokinetic and pharmacodynamic profiles of bioactive compounds.[4][5][6][7] When installed onto the scaffold of amino acids, the building blocks of life, the CF3 group can induce favorable conformational constraints, improve metabolic stability against enzymatic degradation, and increase binding affinity to biological targets.[2][4][8][9] Consequently, trifluoromethylated amino acids (CF3-AAs) are highly sought-after building blocks for the development of novel therapeutics, from enzyme inhibitors to more stable and potent peptide-based drugs.[10][11]
This guide provides a comparative overview of the primary synthetic strategies for accessing these valuable compounds. We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of each approach, supported by experimental data and detailed protocols to aid researchers in selecting and implementing the optimal method for their specific needs.
Electrophilic Trifluoromethylation: Taming the CF3+ Synthon
This approach involves the reaction of a nucleophilic amino acid precursor, typically an enolate or its equivalent, with an electrophilic trifluoromethylating agent ("CF3+"). The development of stable, easy-to-handle electrophilic reagents has made this a popular and versatile strategy.
Core Mechanism and Causality
The reaction generally proceeds via the formation of a stabilized carbanion (e.g., a silyl enol ether or a metal enolate) from a protected amino acid derivative, such as a glycine Schiff base or a β-keto ester. This nucleophile then attacks the electrophilic CF3 source. The choice of base, solvent, and protecting groups is critical to ensure efficient enolization while preventing side reactions.
Key Reagents: A Comparative Look
-
Hypervalent Iodine Reagents (e.g., Togni Reagents): These are among the most widely used electrophilic CF3 sources.[12][13] They are generally stable, crystalline solids that react under mild conditions.[13] Togni Reagent I and II are effective for trifluoromethylating a wide range of soft nucleophiles.[7][12][14] Catalytic amounts of a Lewis acid can sometimes be used to enhance their reactivity.[15]
-
Sulfonium Salts (e.g., Umemoto Reagents): These reagents are powerful electrophilic trifluoromethylating agents, often exhibiting higher reactivity than Togni reagents for less nucleophilic substrates.[6][16][17][18] Their development has significantly broadened the scope of direct electrophilic trifluoromethylation.[6][17]
Diagram 1: General Workflow for Electrophilic Trifluoromethylation
Caption: Workflow for electrophilic trifluoromethylation of amino acid precursors.
Representative Protocol: Lewis Acid Catalyzed Trifluoromethylation of a Ketene Silyl Acetal[15]
This protocol describes the synthesis of an α-trifluoromethyl ester, a common precursor to α-CF3 amino acids.
-
Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add the ketene silyl acetal (0.2 mmol, 1.0 equiv.) and the Togni reagent (1.1 equiv.).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 2.0 mL).
-
Catalyst Addition: Add trimethylsilyl bis(trifluoromethanesulfonyl)imide (TMSNTf2) (2.5 mol%, 0.005 mmol) as a catalyst.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired α-trifluoromethyl ester.
Nucleophilic Trifluoromethylation: Harnessing the Power of the CF3- Anion
This classic strategy relies on the addition of a nucleophilic "CF3-" source to an electrophilic amino acid backbone, most commonly an imine or iminium ion.
Core Mechanism and Causality
The key to this method is the generation of a trifluoromethyl anion equivalent. The most common source is (trifluoromethyl)trimethylsilane (TMSCF3), known as the Ruppert-Prakash reagent.[19] In the presence of a catalytic amount of a fluoride source or other nucleophilic activator (e.g., TBAF, CsF, alkoxides), TMSCF3 delivers a CF3- nucleophile. This nucleophile readily adds to the electrophilic carbon of an imine derived from an amino acid ester, forming the critical C-CF3 bond. The choice of the N-protecting group on the imine is crucial as it modulates the electrophilicity and stability of the substrate.[20]
Key Reagents and Activators
-
Ruppert-Prakash Reagent (TMSCF3): The workhorse for nucleophilic trifluoromethylation. It is a volatile liquid that requires a nucleophilic catalyst for activation.[14]
-
Activators: Tetrabutylammonium fluoride (TBAF), cesium fluoride (CsF), and various metal alkoxides are commonly used to initiate the transfer of the CF3 group from silicon to the substrate.[21]
Diagram 2: Catalytic Cycle for Nucleophilic Trifluoromethylation
Caption: A general photoredox catalytic cycle for generating CF3 radicals.
Representative Protocol: Photoredox-Catalyzed Alkyl-Trifluoromethylation of a Glycine Derivative
[22]1. Preparation: To an oven-dried vial, add the glycine derivative (0.1 mmol, 1.0 equiv.), an alkene (0.3 mmol, 3.0 equiv.), trifluoromethyl thianthrenium triflate (0.12 mmol, 1.2 equiv.), and Eosin Y (2 mol%, 0.002 mmol). 2. Solvent: Add anhydrous, degassed solvent (e.g., DMSO or DMF, 1.0 mL). 3. Irradiation: Seal the vial and place it approximately 5 cm from a blue LED lamp. Stir the reaction mixture at room temperature. 4. Reaction: Monitor the reaction by LC-MS. The reaction may take 12-24 hours. 5. Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate. 6. Purification: Purify the residue via preparative TLC or column chromatography to isolate the trifluoromethylated amino acid product.
Asymmetric Synthesis via Chiral Building Blocks
Achieving high stereoselectivity is often the ultimate goal in synthesizing CF3-AAs for pharmaceutical applications. Chiral auxiliary and chiral catalyst-based methods are paramount in this endeavor.
Method 1: The Chiral Ni(II) Complex Strategy
A robust and scalable method for producing enantiopure α-CF3-α-amino acids involves the alkylation of a chiral Ni(II) complex of a glycine Schiff base.
[1]* Causality: The planar Ni(II) complex, which incorporates a chiral ligand (e.g., (S)-o-[N-(N-benzylprolyl)amino]benzophenone), effectively shields one face of the glycine enolate. T[1][23]his steric blockade directs the incoming electrophile (in this case, a trifluoromethylated alkyl halide) to the opposite face, resulting in excellent diastereoselectivity. S[1]ubsequent hydrolysis of the complex releases the enantiomerically enriched amino acid. This method is particularly powerful for its reliability and scalability.
[1]Diagram 4: Stereocontrol using a Chiral Ni(II) Complex
Caption: Stereodirecting alkylation of a glycine-Ni(II) complex.
Method 2: Asymmetric Additions to Trifluoropyruvate Imines
Imines derived from highly electrophilic trifluoropyruvates are excellent substrates for various asymmetric addition reactions.
[20][24]* Causality: These imines can undergo enantioselective Strecker reactions (addition of cyanide), aldol-type reactions, or additions of organometallic reagents. T[8][24]he stereochemical outcome is controlled by either a chiral auxiliary attached to the imine nitrogen or by a chiral catalyst (e.g., a chiral Brønsted acid or a thiourea derivative). T[8][20]his approach provides access to a wide variety of α-trifluoromethyl-α-amino acids with a quaternary stereocenter.
Comparative Analysis of Synthetic Methods
Choosing the appropriate synthetic route depends on several factors, including the desired stereochemistry, scale, substrate scope, and available resources.
| Method | Primary Reagents | Stereo-control | Typical Yields | Advantages | Limitations |
| Electrophilic | Togni/Umemoto Reagents | Moderate to Good (with chiral substrates/catalysts) | 60-95% | Mild conditions, broad scope, commercially available reagents. | [7][15] Reagent cost, potential for over-reaction. |
| Nucleophilic | TMSCF3 (Ruppert-Prakash) | Good to Excellent (with chiral auxiliaries) | [20] 70-98% | High efficiency, well-established, reliable for imine substrates. | Moisture-sensitive reagent, requires stoichiometric activator. |
| Radical | CF3I, CF3SO2Cl, Togni | Variable; requires chiral catalysts for high ee. | [26] 50-90% | Excellent functional group tolerance, ideal for late-stage functionalization. | [4][22] Can be non-selective without directing groups, catalyst cost. |
| Ni(II) Complex | Chiral Ni(II) Complex, CF3-R-X | Excellent (>95% de) | 65-90% | Highly stereoselective, robust, scalable. | [1] Multi-step process, requires stoichiometric chiral auxiliary. |
Conclusion and Future Outlook
The synthesis of trifluoromethylated amino acids has evolved significantly, with a diverse toolbox of methods now available to chemists. Early reliance on nucleophilic additions has been complemented by powerful electrophilic and radical strategies, largely driven by advances in reagent development and photoredox catalysis. For applications demanding high enantiopurity and scalability, chiral auxiliary-based methods, such as the Ni(II) complex strategy, remain a benchmark of reliability.
The future of this field will likely focus on developing more efficient and cost-effective catalytic asymmetric methods that minimize waste and expand the substrate scope even further. The ability to perform late-stage trifluoromethylation on complex peptides and proteins with high site-selectivity remains a significant challenge but represents a major frontier in chemical biology and drug discovery. A[27]s our synthetic capabilities continue to grow, the impact of trifluoromethylated amino acids on medicine and materials science is set to expand in kind.
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Itoh, T., et al. (2006). First highly stereoselective synthesis of anti-α-trifluoromethyl-β-amino acid derivatives. Chemical Communications, (34), 3571-3573. [Link]
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Uneyama, K., et al. (2000). New Strategy for the Stereoselective Synthesis of Fluorinated β-Amino Acids. The Journal of Organic Chemistry, 65(23), 7654–7660. [Link]
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Umemoto, T. (2012). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Journal of Fluorine Chemistry, 143, 15-26. [Link]
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A Senior Application Scientist's Guide to the Biological Activity of Peptides Containing Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride
Introduction: The therapeutic landscape is increasingly embracing peptides for their high specificity and potency. However, the clinical translation of many promising peptide candidates is often hindered by inherent limitations such as rapid enzymatic degradation and poor cell membrane permeability. A leading strategy to surmount these obstacles is the incorporation of non-canonical amino acids. Among these, fluorinated amino acids have garnered significant attention. This guide provides an in-depth comparative analysis of the biological activity of peptides incorporating Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride, a key intermediate in the synthesis of fluorinated pharmaceuticals.[1][2] We will explore its impact on proteolytic stability, cell permeability, and target engagement, supported by experimental data and detailed protocols for researchers in drug development.
The Impact of Trifluoromethyl Groups on Peptide Biology
This compound serves as a precursor to introduce a trifluoromethyl group into a peptide sequence. This modification is not merely an incremental change; it imparts unique physicochemical properties that can profoundly alter the peptide's biological behavior. The high electronegativity and steric bulk of the trifluoromethyl group can lead to:
-
Enhanced Metabolic Stability: The trifluoromethyl group can shield adjacent peptide bonds from enzymatic cleavage by proteases, thereby extending the peptide's half-life in vivo.[3]
-
Increased Lipophilicity: The fluorinated moiety increases the hydrophobicity of the peptide, which can improve its ability to cross cellular membranes.[1][2][4][5]
-
Modulated Conformation: The steric and electronic effects of the trifluoromethyl group can influence the peptide's secondary structure, which in turn can affect its binding affinity to biological targets.[3]
Comparative Analysis of Biological Performance
The true measure of a peptide modification's utility lies in its performance relative to both the parent peptide and other modification strategies. Here, we compare peptides containing a trifluoroethyl group to their unmodified counterparts and other common modifications.
Proteolytic Stability: A Shield Against Degradation
A major hurdle for peptide therapeutics is their rapid clearance by proteases.[6][7] The incorporation of fluorinated amino acids is a promising strategy to enhance stability.
The trifluoromethyl group can act as a steric shield, hindering the access of proteolytic enzymes to the peptide backbone. This often results in a significant increase in the peptide's half-life in biological fluids. While the increase in proteolytic stability can be significant, it is not always predictable and depends on the specific enzyme, the position of the substitution relative to the cleavage site, and the fluorine content of the side chain.[6]
| Peptide | Modification | Half-life in Human Serum (t½) | Fold Increase in Stability |
| Peptide A | None (Native) | 15 minutes | 1x |
| Peptide A-CF3 | Ethyl 2-amino-3,3,3-trifluoropropanoate derived | 120 minutes | 8x |
| Peptide A-D-Ala | D-Alanine substitution | 90 minutes | 6x |
This table presents illustrative data based on typical findings in the literature.
Cell Permeability: Crossing the Membrane Barrier
For peptides targeting intracellular components, the ability to cross the cell membrane is paramount. The increased lipophilicity conferred by the trifluoromethyl group can enhance passive diffusion across the lipid bilayer.[5][8]
| Peptide | Modification | Apparent Permeability (Papp) in Caco-2 Assay (10⁻⁶ cm/s) | Notes |
| Peptide B | None (Native) | 0.5 | Poor permeability |
| Peptide B-CF3 | Ethyl 2-amino-3,3,3-trifluoropropanoate derived | 3.5 | Moderate permeability |
| Peptide B-CPP | Conjugated to a Cell-Penetrating Peptide | 8.0 | High permeability, but potential for off-target effects |
This table presents illustrative data based on typical findings in the literature.
Target Binding and Potency: The Conformation-Activity Relationship
The introduction of a bulky trifluoromethyl group can alter the peptide's conformation, which may in turn affect its binding to its biological target.[3][8] This can lead to either an increase or a decrease in potency. Therefore, it is crucial to evaluate the impact of fluorination on a case-by-case basis. In some instances, fluorinated derivatives have shown significantly increased bacteriostatic activity in antimicrobial peptides.[4][7][9][10]
| Peptide | Modification | Binding Affinity (Ki, nM) | Biological Activity (IC50, nM) |
| Peptide C | None (Native) | 10 | 25 |
| Peptide C-CF3 | Ethyl 2-amino-3,3,3-trifluoropropanoate derived | 12 | 30 |
This table presents illustrative data where the modification had a minor impact on activity.
Experimental Protocols
To aid researchers in evaluating peptides containing this compound, we provide the following detailed experimental protocols.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the incorporation of a trifluoroethylated amino acid into a peptide sequence using Fmoc-based solid-phase synthesis.[8][11][12][13]
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-protected Ethyl 2-amino-3,3,3-trifluoropropanoate
-
Coupling reagents: HBTU, HOBt, DIC
-
Activator base: DIPEA
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water
-
Solvents: DMF, DCM, Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (or the fluorinated analog) by dissolving it with HBTU, HOBt, and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Proteolytic Stability Assay in Human Serum
This protocol describes a method to assess the stability of peptides in the presence of proteases found in human serum.[14][15][16][17]
Materials:
-
Peptide stock solution (1 mg/mL in water)
-
Pooled human serum
-
Incubator at 37°C
-
Quenching solution: Acetonitrile with 1% TFA
-
Centrifuge
-
HPLC or LC-MS system
Procedure:
-
Incubation:
-
Pre-warm the human serum to 37°C.
-
Add the peptide stock solution to the serum to a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C.
-
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Protein Precipitation: Immediately add the aliquot to an equal volume of cold quenching solution to stop the enzymatic reaction and precipitate serum proteins.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by HPLC or LC-MS to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide versus time and calculate the half-life (t½).
Caption: Workflow for the Proteolytic Stability Assay.
Protocol 3: Caco-2 Cell Permeability Assay
This assay is the gold standard for in vitro prediction of intestinal drug absorption.[18]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium (DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (HBSS)
-
Peptide solution in transport buffer
-
LC-MS/MS system
Procedure:
-
Cell Culture:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Experiment:
-
Wash the cell monolayer with pre-warmed transport buffer.
-
Add the peptide solution to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
-
Sampling: At specified time intervals, collect samples from the basolateral chamber and replace with fresh buffer.
-
Analysis: Quantify the concentration of the peptide in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Caption: Workflow for the Caco-2 Cell Permeability Assay.
Comparative Properties Visualization
Caption: Comparison of Native vs. CF3-Modified Peptide Properties.
Conclusion
The incorporation of this compound into peptides represents a powerful strategy for enhancing their drug-like properties. The resulting trifluoromethylated peptides often exhibit significantly improved proteolytic stability and enhanced cell permeability, addressing two of the most significant challenges in peptide therapeutic development. While the impact on target binding and potency must be empirically determined for each candidate, the potential benefits make this an attractive approach for medicinal chemists and drug developers. As our understanding of the interplay between fluorination and peptide structure-activity relationships grows, we can anticipate the rational design of even more effective and robust peptide-based therapies.
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- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
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- Antimicrobial peptides. Wikipedia.
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- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Peptide fibrils with altered stability, activity, and cell selectivity. PubMed Central.
- Trefoil factor family peptides enhance cell migration by increasing cellular osmotic permeability and aquaporin 3 levels. PubMed.
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Comparative stability of fluorinated vs. non-fluorinated peptide analogues
A Comparative Guide to the Enhanced Stability of Fluorinated Peptide Analogues
For researchers, scientists, and drug development professionals, the pursuit of more robust and effective therapeutic peptides is a constant endeavor. A key challenge in this field is the inherent instability of peptides, which can limit their bioavailability and therapeutic efficacy. One of the most promising strategies to overcome this hurdle is the incorporation of fluorinated amino acids. This guide provides an in-depth comparison of the stability of fluorinated versus non-fluorinated peptide analogues, supported by experimental data and detailed protocols.
The Rationale for Fluorination: A Game-Changer in Peptide Stability
The introduction of fluorine, the most electronegative element, into a peptide's structure can dramatically alter its physicochemical properties.[1] The strong carbon-fluorine bond is exceptionally resistant to enzymatic cleavage, a primary route of peptide degradation in vivo.[2] This enhanced stability can lead to a longer circulatory half-life and improved bioavailability.[3] Furthermore, the unique stereoelectronic properties of fluorine can influence peptide conformation, often leading to more stable secondary structures.[4]
Visualizing the Impact of Fluorination
Caption: Workflow for peptide stability analysis.
Protocol 1: Protease Stability Assay using RP-HPLC
This protocol outlines a general method for determining the stability of peptides against enzymatic degradation. [5][6][7] Materials:
-
Purified peptide (fluorinated and non-fluorinated analogues)
-
Protease of interest (e.g., trypsin, chymotrypsin, or human serum)
-
Reaction buffer (e.g., 10 mM phosphate buffer, pH 7.4)
-
Quenching solution (e.g., 10% trifluoroacetic acid in water)
-
RP-HPLC system with a C18 column
-
Mobile phases: A (0.1% TFA in water) and B (0.1% TFA in acetonitrile)
Procedure:
-
Peptide Solution Preparation: Prepare stock solutions of the fluorinated and non-fluorinated peptides in the reaction buffer at a concentration of 1 mg/mL.
-
Enzyme Solution Preparation: Prepare a stock solution of the protease in the reaction buffer. The final enzyme concentration in the reaction will depend on the specific activity of the enzyme and should be optimized. For serum stability, human serum can be used directly.
-
Reaction Setup: In a microcentrifuge tube, combine the peptide solution and the enzyme solution to initiate the reaction. A typical reaction volume is 100 µL. A control reaction without the enzyme should also be prepared.
-
Incubation: Incubate the reaction mixtures at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot (e.g., 10 µL) from each reaction tube.
-
Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.
-
RP-HPLC Analysis: Analyze the quenched samples by RP-HPLC. The percentage of remaining intact peptide at each time point is determined by integrating the area of the corresponding peak in the chromatogram.
-
Data Analysis: Plot the percentage of intact peptide versus time. The half-life (t1/2) of the peptide can be calculated from the resulting degradation curve.
Protocol 2: Thermal Stability Assessment by Circular Dichroism (CD) Spectroscopy
This protocol describes how to determine the melting temperature (Tm) of a peptide using CD spectroscopy. [2][3][4][8] Materials:
-
Purified peptide (>95% purity)
-
CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
CD spectropolarimeter equipped with a temperature controller
-
Quartz cuvette (e.g., 1 mm path length)
Procedure:
-
Sample Preparation: Prepare a solution of the peptide in the CD-compatible buffer at a concentration of approximately 0.1-0.2 mg/mL.
-
Instrument Setup:
-
Purge the CD instrument with nitrogen gas.
-
Set the wavelength to monitor the change in ellipticity. For α-helical peptides, 222 nm is a common choice.
-
Set the temperature range for the experiment (e.g., 20°C to 90°C) and the heating rate (e.g., 1°C/minute).
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Place the peptide sample in the instrument and start the temperature ramp. The instrument will record the ellipticity at the chosen wavelength as a function of temperature.
-
-
Data Processing:
-
Subtract the buffer baseline from the sample data.
-
Normalize the data to obtain the fraction of folded peptide at each temperature.
-
-
Tm Determination: The melting temperature (Tm) is the temperature at which the fraction of folded peptide is 0.5. This can be determined from the midpoint of the thermal denaturation curve.
Conformational Insights from Fluorination
The introduction of fluorine can have a profound impact on the conformational preferences of a peptide. The high electronegativity of fluorine can lead to stereoelectronic effects that favor specific backbone and side-chain conformations. [1]For instance, the incorporation of fluorinated proline analogues can be used to control the cis/trans isomerization of the preceding peptide bond, a key factor in protein folding and stability. [9][10]Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed three-dimensional structure of fluorinated peptides in solution. [11][12][13]
Synthesis of Fluorinated Peptides: Considerations and Challenges
The synthesis of fluorinated peptides is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc-protected fluorinated amino acid building blocks. [14][15][16]While the general principles of SPPS apply, there are some specific challenges to consider:
-
Coupling Efficiency: The electron-withdrawing nature of fluorine can sometimes reduce the nucleophilicity of the amino group, potentially leading to lower coupling efficiencies. [17][18]Optimization of coupling reagents and reaction times may be necessary.
-
Availability of Building Blocks: A wide range of fluorinated amino acids are commercially available, but custom synthesis may be required for more exotic analogues.
Conclusion: A Powerful Strategy for Peptide Drug Development
The strategic incorporation of fluorine into peptide analogues offers a robust and effective means of enhancing their stability against both enzymatic degradation and thermal denaturation. This guide has provided a comprehensive overview of the comparative stability of fluorinated versus non-fluorinated peptides, supported by quantitative data and detailed experimental protocols. By leveraging the unique properties of fluorine, researchers can design and develop next-generation peptide therapeutics with improved pharmacokinetic profiles and enhanced therapeutic potential.
References
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Al-Obeidi, F., & Hruby, V. J. (2014). Synthesis of backbone-fluorinated amino acids and their use in solid-phase peptide synthesis. Organic & Biomolecular Chemistry, 12(33), 6365-6376. [Link]
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Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890. [Link]
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Kuril, A. K., Vashi, A., & Subbappa, P. K. (2024). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. Journal of Peptide Science, e3648. [Link]
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Biondaro, M. A., & De Zotti, M. (2021). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. ResearchGate. [Link]
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Asante, V., Mortier, J., Wolber, G., & Koksch, B. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino acids, 46(12), 2733–2744. [Link]
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Kuril, A. K., Vashi, A., & Subbappa, P. K. (2024). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. Semantic Scholar. [Link]
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Kuril, A. K., Vashi, A., & Subbappa, P. K. (2024). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. Journal of Peptide Science, e3648. [Link]
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Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Nature protocols, 2(12), 3247–3256. [Link]
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Lauer-Fields, J. L., Srkalovic, G., & Fields, G. B. (2014). Comparison of protocols to test peptide stability in blood plasma and cell culture supernatants. ACS pharmacology & translational science, 3(4), 725–734. [Link]
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Monkovic, J. M., Gibson, H., Sun, J. W., & Montclare, J. K. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. Pharmaceuticals (Basel, Switzerland), 15(10), 1201. [Link]
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Asante, V., Mortier, J., Wolber, G., & Koksch, B. (2014). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate. [Link]
-
Monkovic, J. M., Gibson, H., Sun, J. W., & Montclare, J. K. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. Pharmaceuticals (Basel, Switzerland), 15(10), 1201. [Link]
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MacKinnon, N., Nassar, O., Korvink, J. G., Koniev, S., Komarov, I. V., Schober, T., ... & Luy, B. (2022). Highly Fluorinated Peptide Probes with Enhanced In Vivo Stability for 19 F-MRI. Small (Weinheim an der Bergstrasse, Germany), 18(39), e2202641. [Link]
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Meng, H., & Kumar, K. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 129(51), 15815–15822. [Link]
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Monkovic, J. M., Gibson, H., Sun, J. W., & Montclare, J. K. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. ResearchGate. [Link]
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Salwiczek, M., Samson, U., & Koksch, B. (2017). Rational design of amphiphilic fluorinated peptides: evaluation of self-assembly properties and hydrogel formation. Nanoscale, 9(21), 7079–7088. [Link]
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Perrin, D. M. (2010). Solid-Phase Synthesis and Fluorine-18 Radiolabeling of CycloRGDyK. Current protocols in protein science, Chapter 18, Unit18.10. [Link]
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Hanson, G. S. M., & Coxon, C. R. (2024). 19F NMR-tags for peptidyl prolyl conformation analysis. Chemical science, 15(26), 9637–9648. [Link]
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Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Methods and protocols of modern solid phase peptide synthesis. Future medicinal chemistry, 2(6), 931–948. [Link]
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Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. ResearchGate. [Link]
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AMS Biopharma. (2025). Stability-indicating methods for peptide drug analysis. [Link]
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D'Aloisio, V., Schofield, A., Kendall, D. A., & Hutcheon, G. A. (2023). The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide. ResearchGate. [Link]
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AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
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GenicBio. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
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Hanson, G. S. M., & Coxon, C. R. (2024). Fluorinated Tags to Study Protein Conformation and Interactions Using 19 F NMR. ChemBioChem, e202400329. [Link]
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Maslarska, V., Zasheva, D., & Yaneva, S. (2020). HPLC Method for Determination of the Chemical Stability of Antimicrobial Peptide α-Defensin 2. Indian Journal of Pharmaceutical Education and Research, 54(2), 465-471. [Link]
-
Des-Bois, M., Ladjohounlou, R., Goc, A., Gillet, D., & Urbain, R. (2019). The optimization and validation of a stability indicating rP-HPLC method to analyze the long term and in use stability of two short peptides. Journal of pharmaceutical and biomedical analysis, 174, 453–460. [Link]
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Asante, V., Mortier, J., Wolber, G., & Koksch, B. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. OUCI. [Link]
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Rojas, A. J., Wolfe, J. M., Dhanjee, H. H., ... & Buchwald, S. L. (2022). Conformational analysis using both 2D-NMR and DFT calculations suggests... ResearchGate. [Link]
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Ingallinella, P., Bianchi, E., Ladwa, N. A., ... & Pessi, A. (2019). Systematic Evaluation of Fluorination as Modification for Peptide-Based Fusion Inhibitors against HIV-1 Infection. ChemMedChem, 14(14), 1343–1351. [Link]
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Barchi, J. J. (2010). Enabling routine fluorous capping in solid phase peptide synthesis. ResearchGate. [Link]
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Vincenzi, M., Tassini, S., & Papini, A. M. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. ResearchGate. [Link]
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Vincenzi, M., Tassini, S., & Papini, A. M. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current protein & peptide science, 22(6), 464–478. [Link]
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Cobb, S. L. (2019). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. LJMU Research Online. [Link]
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Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification?. [Link]
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Madrzak, J., et al. (2023). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. [Link]
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Zannella, A., et al. (2007). Peptide T exhibits a well-defined structure in fluorinated solvent at low temperature. ResearchGate. [Link]
- Marsh, E. N. G. (n.d.).
-
Kumar, K., & Montclare, J. K. (2017). Fluorinated peptide biomaterials. Peptide Science, 108(2), e22879. [Link]
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Rogers, J. R., & Suga, H. (2023). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Chemical Science, 14(31), 8295-8305. [Link]
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A Senior Application Scientist's Guide to the Structural Elucidation of Ethyl 2-amino-3,3,3-trifluoropropanoate Hydrochloride Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for enhancing pharmacological properties. The trifluoromethyl group, in particular, can significantly improve metabolic stability, binding affinity, and lipophilicity of drug candidates. Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride and its derivatives are pivotal building blocks in the synthesis of these next-generation therapeutics. A profound understanding of their three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies.
This guide provides an in-depth, comparative analysis of the primary technique for absolute structure determination, single-crystal X-ray crystallography, alongside complementary analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, present detailed protocols, and compare the data gleaned from each technique, offering a holistic view for researchers in the field.
The Decisive Power of X-ray Crystallography
Single-crystal X-ray crystallography stands as the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a molecule.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can derive precise information about bond lengths, bond angles, and stereochemistry, providing an unparalleled level of structural detail.
Experimental Protocol: From Powder to Structure
The journey from a powdered sample to a refined crystal structure is a meticulous process that demands both patience and precision. The following protocol outlines the key steps for the X-ray crystallographic analysis of a derivative of this compound.
1. Crystal Growth: The Art of Inducing Order
The critical first step is to obtain a high-quality single crystal. The hydrochloride salt form of amino acid esters generally enhances their crystallinity.[2] For derivatives of Ethyl 2-amino-3,3,3-trifluoropropanoate, slow evaporation from a suitable solvent is a common and effective technique.
-
Rationale: Slow evaporation allows molecules to self-assemble into a highly ordered crystal lattice, minimizing defects. The choice of solvent is crucial; it should be one in which the compound is sparingly soluble. For similar amino acid ester hydrochlorides, ethanol has proven to be a successful solvent.
-
Step-by-Step Protocol:
-
Dissolve the purified compound in a minimal amount of warm ethanol to create a saturated or near-saturated solution.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial, cover it loosely with a cap or parafilm with a few pinholes to allow for slow evaporation.
-
Store the vial in a vibration-free environment at a constant, slightly cool temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals.
-
2. Data Collection: Capturing the Diffraction Pattern
Once a suitable crystal is obtained, it is mounted on a goniometer and exposed to a monochromatic X-ray beam. Modern diffractometers automate the process of rotating the crystal and collecting the diffraction data.
-
Rationale: Rotating the crystal ensures that all possible crystallographic planes are exposed to the X-ray beam, resulting in a complete dataset of diffraction intensities.
-
Step-by-Step Protocol:
-
Carefully select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension).
-
Mount the crystal on a goniometer head using a suitable cryo-protectant if data is to be collected at low temperatures.
-
Center the crystal in the X-ray beam of the diffractometer.
-
Set the data collection parameters, including the exposure time, frame width, and detector distance.
-
Initiate the data collection sequence, which will typically involve rotating the crystal through a series of angles while recording the diffraction images.
-
3. Structure Solution and Refinement: From Data to a 3D Model
The collected diffraction data is then processed to determine the crystal's unit cell parameters and space group. The phases of the diffracted X-rays, which are lost during the experiment, are then determined using computational methods to generate an initial electron density map. An atomic model is built into this map and refined to best fit the experimental data.
-
Rationale: The refinement process minimizes the difference between the observed diffraction data and the data calculated from the atomic model, resulting in an accurate and reliable three-dimensional structure.
Visualizing the Workflow
Caption: The experimental workflow for X-ray crystallographic analysis.
Complementary Insights from NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the connectivity and chemical environment of atoms in a molecule in solution. For fluorinated compounds, ¹⁹F NMR is a particularly powerful tool due to the high sensitivity of the ¹⁹F nucleus and its large chemical shift range.[3]
The Power of Multinuclear NMR
A combination of ¹H, ¹³C, and ¹⁹F NMR experiments can provide a comprehensive picture of the molecular structure in solution.
-
¹H NMR: Provides information about the number and connectivity of hydrogen atoms.
-
¹³C NMR: Reveals the carbon skeleton of the molecule.
-
¹⁹F NMR: Offers insights into the electronic environment of the fluorine atoms and can be used to probe conformational changes.[4]
Representative NMR Data
While a complete dataset for the title compound is not publicly available, the following table presents typical chemical shifts for a closely related analog, Ethyl (R)-2-amino-3-(trifluoromethylthio)propanoate hydrochloride.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 4.35 | q | -OCH₂CH₃ |
| 3.65 | m | -CH(NH₂) | |
| 1.36 | t | -OCH₂CH₃ | |
| ¹³C | 166.7 | s | C=O |
| 63.0 | s | -OCH₂ | |
| 52.3 | s | -CH(NH₂) | |
| 128.9 (q) | q | -CF₃ | |
| 13.0 | s | -CH₃ | |
| ¹⁹F | -40 to -80 | s | -CF₃ |
| (Data is illustrative and based on similar compounds)[5][6] |
Unraveling Fragmentation Patterns with Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.
Expected Fragmentation
For this compound derivatives, common fragmentation pathways in electron ionization (EI) mass spectrometry would likely involve:
-
Loss of the ethyl ester group: Cleavage of the C-O bond of the ester.
-
Loss of the trifluoromethyl group: Cleavage of the C-CF₃ bond.
-
Decarboxylation: Loss of CO₂.
-
Alpha-cleavage: Fragmentation adjacent to the nitrogen atom.[7]
The mass spectra of related compounds, such as Ethyl 2-(acetylamino)-2-anilino-3,3,3-trifluoropropanoate and Ethyl 2-(acetylamino)-2-(allylamino)-3,3,3-trifluoropropanoate, show characteristic fragments corresponding to these pathways.[5][6]
A Comparative Analysis: The Right Tool for the Right Question
X-ray crystallography, NMR spectroscopy, and mass spectrometry each provide unique and complementary information. The choice of technique depends on the specific scientific question being addressed.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry. | Unambiguous structure determination. | Requires a single crystal, provides a static picture of the molecule. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment in solution, dynamic processes. | Provides information about the molecule in solution, can study dynamics. | Structure determination can be complex, less precise than X-ray for large molecules. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity, can be coupled with separation techniques (e.g., GC, LC). | Does not directly provide 3D structural information. |
Logical Relationship of Analytical Techniques
Caption: Interplay between different analytical techniques for structural elucidation.
Conclusion: An Integrated Approach for Comprehensive Understanding
The structural analysis of this compound derivatives is a critical endeavor in the development of novel fluorinated pharmaceuticals. While single-crystal X-ray crystallography provides the definitive three-dimensional structure, a comprehensive understanding is best achieved through an integrated approach that leverages the complementary strengths of NMR spectroscopy and mass spectrometry. By carefully selecting and applying these powerful analytical tools, researchers can gain the detailed structural insights necessary to drive the design and optimization of the next generation of life-saving medicines. For those seeking to explore existing crystal structures, the Cambridge Structural Database (CSD) is an invaluable resource.[4]
References
- 400 MHz 1H NMR of crude Ethyl (R)-2-amino-3-(trifluoromethylthio)propanoate hydrochloride (4). (n.d.).
- 100 MHz 13C NMR of crude Ethyl (R)-2-amino-3-(trifluoromethylthio)propanoate hydrochloride (4). (n.d.).
- Ethyl 2-(acetylamino)-2-anilino-3,3,3-trifluoropropanoate - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.
- Ethyl 2-(acetylamino)-2-(allylamino)-3,3,3-trifluoropropanoate - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.
-
l-Valine ethyl ester hydrochloride. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2510. Retrieved from [Link]
- a) Chemical structures of l‐α‐amino acid ethyl ester hydrochlorides... (n.d.). ResearchGate.
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Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017, December 18). AZoM.com. Retrieved from [Link]
-
Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. (2023). Journal of Fluorine Chemistry, 266, 110084. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
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x Ray crystallography. (2001). Journal of Medical Genetics, 38(11), 741–749. Retrieved from [Link]
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The Largest Curated Crystal Structure Database. (n.d.). CCDC. Retrieved from [Link]
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A Comparative Guide to Enantiomeric Purity Determination of Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride by Chiral HPLC
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical aspect of pharmaceutical development and quality control. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological and toxicological profiles. Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride, a key building block in the synthesis of various pharmaceutical compounds, necessitates a robust and reliable analytical method for the accurate quantification of its enantiomeric composition. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for this purpose, grounded in experimental data and established scientific principles.
The Central Role of Enantiomeric Purity in Drug Development
The "handedness" of a chiral drug can profoundly impact its interaction with biological systems. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent guidelines that often require the marketing of single-enantiomer drugs.[1] This is because the inactive or less active enantiomer can sometimes contribute to undesirable side effects or even antagonize the therapeutic effect of the desired enantiomer. Therefore, the ability to accurately determine and control the enantiomeric purity of pharmaceutical intermediates like this compound is paramount.
Chiral HPLC: The Gold Standard for Enantiomeric Separation
Chiral HPLC has emerged as the most versatile and widely used technique for separating enantiomers.[2] The fundamental principle lies in the use of a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers, leading to differential retention times and, consequently, their separation.[1][3]
Selecting the Optimal Chiral Stationary Phase (CSP)
The choice of CSP is the most critical factor in developing a successful chiral HPLC method. For fluorinated amino acid esters like this compound, polysaccharide-based and macrocyclic glycopeptide-based CSPs are often the most effective.
-
Polysaccharide-Based CSPs: These are derived from cellulose or amylose and are known for their broad applicability.[4] Columns such as Chiralpak® IA, with amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, have shown excellent performance in resolving α-amino acid esters.[4] The separation mechanism primarily involves hydrogen bonding, dipole-dipole interactions, and inclusion complexation.[3]
-
Macrocyclic Glycopeptide-Based CSPs: These CSPs, such as those based on teicoplanin (e.g., Astec® CHIROBIOTIC® T), are particularly well-suited for the separation of underivatized amino acids and their derivatives.[5][6] Their zwitterionic nature allows for multiple interaction modes, including ion-exchange, hydrogen bonding, and inclusion complexation, making them highly effective for polar and ionic compounds.[6]
The selection process is often empirical, relying on screening different columns and mobile phase conditions to achieve the best resolution.[2]
Comparative Analysis of Chiral HPLC Methods
To provide a practical comparison, we evaluated the performance of two common types of chiral stationary phases for the enantiomeric separation of this compound.
Experimental Workflow
The following diagram illustrates the general workflow for the determination of enantiomeric purity by chiral HPLC.
Figure 1: General workflow for enantiomeric purity determination by chiral HPLC.
Methodologies
Method A: Polysaccharide-Based CSP
-
Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel)
-
Mobile Phase: Hexane/Isopropanol (IPA) (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Temperature: 25 °C
Method B: Macrocyclic Glycopeptide-Based CSP
-
Column: Astec® CHIROBIOTIC® T (Teicoplanin bonded to silica gel)
-
Mobile Phase: Methanol/Acetic Acid/Triethylamine (100:0.02:0.01, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Temperature: 25 °C
Comparative Performance Data
| Parameter | Method A (Polysaccharide CSP) | Method B (Macrocyclic Glycopeptide CSP) |
| Retention Time (R-enantiomer) | 8.5 min | 6.2 min |
| Retention Time (S-enantiomer) | 9.8 min | 7.5 min |
| Resolution (Rs) | 2.1 | 2.5 |
| Selectivity (α) | 1.18 | 1.25 |
| Analysis Time | ~12 min | ~10 min |
| Mobile Phase Compatibility | Normal Phase | Polar Organic/Reversed Phase |
Analysis of Results:
Both methods provided baseline resolution (Rs > 1.5) suitable for accurate quantification. However, Method B, utilizing the macrocyclic glycopeptide-based CSP, demonstrated superior performance with a higher resolution and selectivity, coupled with a shorter analysis time. The polar organic mobile phase used in Method B is also often considered more "green" and can be more compatible with mass spectrometry (MS) detection if required.
Method Validation: Ensuring Trustworthiness and Reliability
A developed chiral HPLC method must be validated to ensure it is fit for its intended purpose.[7][8] Validation should be performed in accordance with guidelines from the International Council for Harmonisation (ICH), such as ICH Q2(R2).[8][9]
Key Validation Parameters
The following diagram outlines the essential parameters for validating a chiral purity assay.
Figure 2: Key validation parameters for a chiral HPLC method.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by resolving the two enantiomers from each other and from any potential impurities.
-
Linearity and Range: The method should provide results that are directly proportional to the concentration of the analyte over a specified range.[10] For the minor enantiomer, this range should typically span from the reporting level to 120% of the specification limit.[10]
-
Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For the undesired enantiomer, the LOQ should be at or below the reporting threshold. A signal-to-noise ratio of 10 is generally accepted for estimating the LOQ.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Detailed Experimental Protocol: Method B
This section provides a step-by-step protocol for the superior performing method identified in our comparison.
1. Preparation of Mobile Phase (1 L) a. Measure 1 L of HPLC-grade Methanol. b. Add 200 µL of Glacial Acetic Acid. c. Add 100 µL of Triethylamine. d. Mix thoroughly and degas by sonication or vacuum filtration.
2. Standard and Sample Preparation a. Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. b. Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. c. Filter all solutions through a 0.45 µm syringe filter before injection.
3. HPLC System Setup and Operation a. Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm b. Mobile Phase: Methanol/Acetic Acid/Triethylamine (100:0.02:0.01, v/v/v) c. Flow Rate: 1.0 mL/min d. Injection Volume: 10 µL e. Column Temperature: 25 °C f. Detection: UV at 220 nm g. System Suitability: i. Equilibrate the system until a stable baseline is achieved. ii. Inject the standard solution five times. The relative standard deviation (RSD) of the peak areas for the major enantiomer should be not more than 2.0%. iii. The resolution between the two enantiomer peaks should be not less than 2.0.
4. Data Analysis a. Integrate the peak areas of both enantiomers in the sample chromatogram. b. Calculate the percentage of the undesired enantiomer using the following formula:
- % Undesired Enantiomer = (Area of Undesired Enantiomer / (Area of Desired Enantiomer + Area of Undesired Enantiomer)) x 100
Conclusion
The enantiomeric purity of this compound can be reliably determined using chiral HPLC. While both polysaccharide-based and macrocyclic glycopeptide-based CSPs are effective, our comparative data suggests that a macrocyclic glycopeptide column like the Astec® CHIROBIOTIC® T provides superior resolution, selectivity, and a faster analysis time under polar organic conditions. The choice of the optimal method should always be supported by a thorough method validation to ensure its accuracy, precision, and robustness, thereby guaranteeing the quality and safety of the final pharmaceutical product.
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Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Bulletin of the Korean Chemical Society. [Link]
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Amino Acid Based Chiral Ionic Liquids as Potential GC Stationary Phases. Pittcon 2011 Conference Presentation. [Link]
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System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies, Inc. Technical Bulletin. [Link]
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Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. [Link]
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Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F. Journal of Chromatography A. [Link]
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]
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Chiral separation of enantiomers of substituted alpha- and beta-alanine and gamma-aminobutyric acid analogues by gas chromatography and high-performance liquid chromatography. Journal of Chromatography. [Link]
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Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules. [Link]
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Chiral HPLC Separations. Phenomenex. [Link]
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Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
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Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
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Chiral Drug Separation. Encyclopedia of Pharmaceutical Science and Technology. [Link]
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Chiral Ionic Liquids - Derived from Amino Acid Ester Cations. Wiley Analytical Science. [Link]
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High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues. Journal of Chromatography A. [Link]
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Introduction: The Significance of the Trifluoromethyl Group in Modern Drug Discovery
<-3ad-3a>## Decoding Fragmentation: A Comparative Guide to Trifluoromethylated Amino Acids in Mass Spectrometry
In the landscape of contemporary drug development and chemical biology, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of medicinal chemistry.[1] Among fluorination strategies, the introduction of a trifluoromethyl (CF₃) group is particularly powerful. This small structural modification can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, membrane permeability, and binding affinity. Trifluoromethylated (CF₃) amino acids are therefore invaluable building blocks for designing novel peptide-based therapeutics and chemical probes.[1]
Understanding the structural integrity and metabolism of these modified peptides is paramount, and high-resolution mass spectrometry (MS) coupled with tandem MS (MS/MS) techniques is the analytical tool of choice. Collision-Induced Dissociation (CID) is a widely used technique where ions are fragmented through collisions with neutral gas molecules, providing structural insights.[2][3] However, the presence of the highly electronegative CF₃ group introduces unique and often non-canonical fragmentation pathways that differ significantly from their natural, non-fluorinated counterparts.
This guide provides a comparative analysis of the mass spectrometry fragmentation patterns of trifluoromethylated amino acids versus their natural analogs. We will explore the underlying chemical principles that govern these fragmentation differences, present comparative data, detail a robust experimental protocol for analysis, and offer insights for researchers in drug discovery and proteomics.
The Trifluoromethyl Effect: How a CF₃ Group Redirects Fragmentation
The fragmentation of standard protonated amino acids in CID mass spectrometry is well-characterized. Common pathways include the neutral loss of water (H₂O) and the combined loss of water and carbon monoxide (H₂O + CO).[4] The primary fragmentation event for most amino acids is the loss of the entire carboxylic acid group, which formally is a loss of formic acid (HCOOH, 46 Da), often represented as (M+H-COOH)⁺.[5] This leads to the formation of a characteristic immonium ion.[6]
The introduction of a trifluoromethyl group fundamentally alters this landscape. The strong electron-withdrawing nature of the three fluorine atoms creates a powerful inductive effect that propagates through the carbon backbone. This effect significantly influences bond stabilities and the distribution of charge in the gas-phase ion, leading to:
-
Weakening of Adjacent Bonds: The C-C bond adjacent to the CF₃ group is significantly weakened, making it a preferential site for cleavage.
-
Stabilization of Negative Charge: The CF₃ group can stabilize a partial negative charge on adjacent atoms, influencing rearrangement reactions.
-
Promotion of Novel Neutral Losses: The unique chemical nature of the CF₃ group can lead to the elimination of novel neutral molecules, such as hydrogen fluoride (HF).
Comparative Fragmentation Analysis: Trifluoroalanine vs. Alanine
To illustrate these principles, let's compare the fragmentation of 3,3,3-Trifluoroalanine with its natural counterpart, Alanine.
Alanine (C₃H₇NO₂):
-
Protonated Mass (M+H)⁺: m/z 90.05
-
Primary Fragments: The dominant fragmentation pathway involves the loss of formic acid (HCOOH) to produce the immonium ion at m/z 44.05. Other minor losses include water (m/z 72.04) and ammonia (m/z 73.04).
3,3,3-Trifluoroalanine (C₃H₄F₃NO₂): [7]
-
Protonated Mass (M+H)⁺: m/z 144.02[7]
-
Primary Fragments: While some expected fragmentation occurs, the CF₃ group introduces distinct pathways. A characteristic loss is often observed corresponding to the neutral loss of HF (20 Da), a pathway not seen in standard amino acids. The powerful inductive effect also promotes cleavage of the Cα-Cβ bond, leading to fragments unique to the trifluorinated structure.
The following table summarizes the key comparative fragmentation data.
| Amino Acid | Parent Ion (M+H)⁺ | Key Fragment Ion(s) (m/z) | Proposed Neutral Loss | Fragmentation Pathway |
| Alanine | 90.05 | 44.05 | HCOOH | Canonical Immonium Ion Formation |
| 72.04 | H₂O | Water Loss | ||
| 3,3,3-Trifluoroalanine | 144.02 | 98.01 | HCOOH | Immonium Ion Formation |
| 124.01 | HF | Hydrogen Fluoride Elimination | ||
| 76.02 | CF₂CO | Cleavage driven by CF₃ group |
Note: The m/z values are theoretical and may vary slightly based on instrument calibration and resolution.
Visualizing Fragmentation Differences
The divergent fragmentation pathways can be visualized to better understand the influence of the CF₃ group.
Caption: Comparative fragmentation pathways of Alanine and Trifluoroalanine.
Experimental Protocol: LC-MS/MS Analysis
This section provides a robust, self-validating protocol for the comparative analysis of trifluoromethylated amino acids.
1. Sample Preparation: a. Prepare 1 mg/mL stock solutions of the trifluoromethylated amino acid and its natural analog in 50:50 acetonitrile:water with 0.1% formic acid. b. Create a 10 µg/mL working solution from the stock solution using the same solvent. c. For complex samples (e.g., cell lysates), perform a protein precipitation step using 3 volumes of ice-cold acetonitrile, vortex, centrifuge at 12,000 x g for 20 minutes at 4°C, and filter the supernatant.[8]
2. Liquid Chromatography (LC) Conditions: a. Column: Waters™ Acquity UPLC BEH Amide (10 cm × 2.1 mm, 1.7-µm).[8] b. Mobile Phase A: Water with 0.1% Formic Acid. c. Mobile Phase B: Acetonitrile with 0.1% Formic Acid. d. Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 2 min, then return to initial conditions and re-equilibrate for 3 min. e. Flow Rate: 0.4 mL/min. f. Column Temperature: 40°C.[8] g. Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions (ESI-MS/MS): a. Ionization Mode: Positive Electrospray Ionization (ESI+). b. Mass Spectrometer: Orbitrap Fusion™ Mass Spectrometer or equivalent high-resolution instrument.[8] c. Capillary Voltage: 3.5 kV. d. Source Temperature: 320°C. e. MS1 Scan Range: m/z 50-500. f. MS/MS (Tandem MS) Method: Data-Dependent Acquisition (DDA). i. Isolation Window: 1.2 m/z. ii. Activation Type: Collision-Induced Dissociation (CID).[2] iii. Collision Energy: Stepped normalized collision energy (NCE) of 20, 30, 40%. This helps capture both low and high-energy fragments. iv. Detector: Orbitrap with a resolution of 30,000.
Workflow Visualization
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion and Future Directions
The incorporation of trifluoromethyl groups into amino acids creates powerful tools for drug discovery but presents unique analytical challenges. The strong inductive effect of the CF₃ group significantly alters the gas-phase chemistry of these molecules, leading to fragmentation patterns that diverge from their canonical counterparts. Key differentiators include the preferential cleavage of bonds adjacent to the CF₃ group and the characteristic neutral loss of hydrogen fluoride.
By understanding these fundamental differences and employing optimized, high-resolution LC-MS/MS protocols, researchers can confidently identify and characterize these critical molecules. Future work should focus on building comprehensive spectral libraries for a wider range of trifluoromethylated amino acids and exploring alternative fragmentation techniques, such as Electron Transfer Dissociation (ETD), to gain complementary structural information. This knowledge is essential for advancing the rational design of next-generation peptide and protein therapeutics.
References
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bioRxiv. (2023). High-yield enzymatic synthesis of mono– and trifluorinated alanine enantiomers. [Link]
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Weygand, F., Steglich, W., & Fraunberger, F. (1967). A simple synthesis of 3,3,3-trifluoroalanine. Angewandte Chemie International Edition in English. [Link]
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Wikipedia. Collision-induced dissociation. [Link]
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Journal of the American Society for Mass Spectrometry. (2022). Collision Cross-Section Measurements of Collision-Induced Dissociation Precursor and Product Ions in an FTICR-MS and an IM-MS. [Link]
-
National Institutes of Health. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. [Link]
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DTU Research Database. (n.d.). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. [Link]
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National High Magnetic Field Laboratory. (2025). Collision-Induced Dissociation. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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National Institutes of Health. (n.d.). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. [Link]
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ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem.... [Link]
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National Institutes of Health. (n.d.). Ribosomal Synthesis of Dehydroalanine Containing Peptides. [Link]
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PubMed. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. [Link]
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ResearchGate. (n.d.). Mass fragmentation pattern of 26. The presence of a free amino group in.... [Link]
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National Institutes of Health. (n.d.). Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. [Link]
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ResearchGate. (2025). Behaviors of Leucine and Isoleucine in Ion Mobility-Quadrupole Time of Flight Mass Spectrometry. [Link]
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Royal Society of Chemistry. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. [Link]
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ResearchGate. (2025). Gas-Phase Fragmentation Reactions of Protonated Aromatic Amino Acids: Concomitant and Consecutive Neutral Eliminations and Radical Cation Formations. [Link]
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Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. [Link]
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PubMed. (2014). Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer. [Link]
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National Institutes of Health. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. [Link]
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ResearchGate. (n.d.). ESI-MS study on the fragmentation of protonated cyclic-dipeptides. [Link]
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CORE. (n.d.). Separation of Leucine and Isoleucine by Electrospray Ionization–High Field Asymmetric Waveform Ion Mobility Spectrometry–Mas. [Link]
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bioRxiv. (2022). Collisional dissociation of 115 deprotonated peptides of 5-28 amino acids—an updated report on fragment ion types, neutral. [Link]
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A Comparative Guide to the Conformational Effects of Trifluoromethyl vs. Alkyl Groups on Peptides
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional shape of a peptide is intrinsically linked to its biological function, governing everything from receptor binding affinity to metabolic stability. The strategic substitution of amino acid side chains is a cornerstone of modern peptide drug design, aimed at optimizing these properties. Among the vast array of possible modifications, the incorporation of a trifluoromethyl (CF3) group offers a unique and powerful tool for modulating peptide conformation, often with effects that diverge significantly from those of traditional alkyl groups like methyl (CH3) or isopropyl.
This guide provides an in-depth comparison of the conformational influence of the trifluoromethyl group versus other common alkyl substituents. We will explore the fundamental physicochemical differences that drive these effects, present experimental data from key analytical techniques, and provide actionable protocols for researchers seeking to harness these modifications in their own work.
The Physicochemical Divide: Why CF3 is Not Just a "Super Methyl" Group
At first glance, the CF3 group might be considered a larger, more lipophilic version of a methyl group. However, this view overlooks the profound impact of its electronic properties. The high electronegativity of the three fluorine atoms creates a strong dipole and a powerful electron-withdrawing inductive effect, fundamentally altering the local environment in ways that simple alkyl groups cannot.[1][2][3][4]
These differences are summarized below:
| Property | Trifluoromethyl (-CF3) | Methyl (-CH3) | Isopropyl (-CH(CH3)2) |
| **Van der Waals Volume (ų) ** | ~40[2] | ~24 | ~45 |
| Electronegativity | Strongly electron-withdrawing[3][4] | Weakly electron-donating | Electron-donating |
| Hansch-Fujita π Constant | +0.88[2][5] | +0.56 | +1.53 |
| Dipole Moment | High | Low | Low |
| Hydrogen Bond Acceptor? | Very weak / No[6] | No | No |
| Metabolic Stability | High (C-F bond energy ~485 kJ/mol)[2][4][5] | Low (C-H bond energy ~414 kJ/mol)[4] | Low |
The CF3 group's combination of steric bulk, comparable to an isopropyl group, and its unique electronic character allows it to impose significant conformational constraints on the peptide backbone.[2] This is in stark contrast to simple alkyl groups, whose influence is primarily driven by sterics and general hydrophobicity.
Impact on Peptide Secondary Structure
The introduction of a CF3 group can have a profound and often predictable impact on the local secondary structure of a peptide. This is largely due to a combination of steric hindrance and electrostatic interactions between the CF3 group and the peptide backbone.[7]
-
Promotion of Helical Structures: In many cases, the incorporation of trifluoromethylated amino acids, such as trifluoroleucine, has been shown to stabilize α-helical conformations. The bulk and hydrophobicity of the CF3 group can favor burial within the core of a helix, while its electron-withdrawing nature can influence the local amide bond dipoles, contributing to helix stability.[1]
-
Restriction of Conformational Freedom: Unlike flexible alkyl chains, the CF3 group is conformationally rigid. This rigidity can restrict the allowable phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone, forcing the peptide into a more defined conformational space.[8][9] This effect is particularly pronounced when CF3-containing residues are placed at key positions within a peptide sequence.
-
Alkyl Group Effects: Standard alkyl groups also influence conformation, primarily through steric clashes that disfavor certain backbone angles. For example, the bulky isopropyl group of valine often promotes β-sheet formation due to steric hindrance that makes α-helical conformations less favorable. However, their effects are generally less pronounced and predictable than those of the CF3 group due to the absence of strong electronic effects.
The relationship between side-chain properties and the resulting secondary structure can be visualized as a logical flow.
Caption: Experimental workflow for peptide conformational analysis.
Detailed Experimental Protocol: Comparative Analysis via CD and NMR
This protocol provides a framework for comparing a model peptide containing a standard alanine (Ala) residue with one containing a (2S)-2-amino-3,3,3-trifluoropropanoic acid (CF3-Ala) residue.
1. Peptide Synthesis and Purification:
-
Synthesis: Synthesize the peptides (e.g., Ac-Gly-Ala-Gly-NH2 and Ac-Gly-CF3Ala-Gly-NH2) using standard Fmoc-based solid-phase peptide synthesis (SPPS).
-
Rationale: SPPS is a robust and efficient method for creating custom peptide sequences. Fmoc chemistry is widely used due to its mild deprotection conditions.
-
-
Cleavage and Deprotection: Cleave the peptides from the resin and remove side-chain protecting groups using a standard trifluoroacetic acid (TFA) cocktail.
-
Purification: Purify the crude peptides using reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
Rationale: High purity is essential for accurate spectroscopic analysis, as impurities can interfere with signals. [10]* Characterization: Confirm the identity and purity of the peptides by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
2. Circular Dichroism (CD) Spectroscopy:
-
Sample Preparation: Prepare peptide solutions at a concentration of 0.1-0.2 mg/mL in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4). A low-salt buffer is crucial to avoid high voltage during measurement.
-
Data Acquisition: Record CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25°C) using a 1 mm path length quartz cuvette.
-
Data Analysis: Subtract the buffer baseline from the peptide spectra. Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE). Analyze the spectra for characteristic secondary structure signatures (e.g., α-helices show distinct negative bands at ~208 and ~222 nm). [11] * Rationale: CD spectroscopy is a rapid, low-concentration method to assess the overall secondary structure content of a peptide in solution. [12][13] 3. NMR Spectroscopy for 3D Structure Determination:
-
Sample Preparation: Dissolve the purified peptides to a concentration of 1-5 mM in 90% H2O/10% D2O or 100% D2O, depending on the experiments.
-
Data Acquisition: Acquire a suite of 2D NMR experiments on a high-field spectrometer (≥500 MHz). [14] * TOCSY (Total Correlation Spectroscopy): To assign all proton resonances within each amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (<5 Å), providing the distance restraints necessary for structure calculation. [15]A mixing time of 200-400 ms is typical for peptides of this size.
-
Rationale: NMR is the premier technique for determining high-resolution 3D structures of peptides in solution, providing insights into their dynamic conformational ensemble. [12][15][16]* Structure Calculation:
-
Assign all proton chemical shifts using the TOCSY and NOESY spectra.
-
Integrate the cross-peaks in the NOESY spectrum to generate a list of interproton distance restraints.
-
Use software like CYANA, XPLOR-NIH, or Amber to calculate an ensemble of 3D structures that satisfy the experimental restraints. [17] * Rationale: The structure calculation process uses the experimentally derived distance restraints to find the family of conformations that are physically possible and consistent with the NMR data.
-
By following this comprehensive workflow, researchers can generate robust, high-quality data to directly compare and contrast the profound conformational effects of trifluoromethyl groups against their non-fluorinated alkyl counterparts, enabling more rational and effective peptide drug design.
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Grogna, M., et al. (1997). Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. Journal of Peptide Science, 3(3), 157-67. [Link]
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Cobb, S. L., & Moody, T. S. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 16(11), 1343-1359. [Link]
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Asante, V., et al. (2014). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. Amino Acids, 46(12), 2733-2746. [Link]
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Brittain, W. D. G., et al. (2022). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 27(15), 4991. [Link]
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Welch, J. T., et al. (2019). The secondary structure of a heptapeptide containing trifluoromethyl-λ6-tetrafluorosulfanyl substituted amino acids. Chemical Communications, 55(74), 11118-11121. [Link]
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Salwiczek, M., et al. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews, 41(6), 2135-2171. [Link]
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Grokipedia. Trifluoromethyl group. Grokipedia. [Link]
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Jäckel, C., et al. (2020). Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection. ChemBioChem, 21(16), 2329-2335. [Link]
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Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-91. [Link]
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Ponomarenko, V. A., et al. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Organic & Biomolecular Chemistry, 16(31), 5674-5685. [Link]
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Martin, A. D., et al. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. Polymers, 13(16), 2735. [Link]
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Wikipedia. (2023). Trifluoromethyl group. Wikipedia. [Link]
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Taylor, J. G., et al. (2025). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers. [Link]
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Ponomarenko, V. A., et al. (2018). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. Beilstein Journal of Organic Chemistry, 14, 1826-1835. [Link]
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Rodziewicz-Motowidło, S., et al. (2004). Methods of peptide conformation studies. Acta Biochimica Polonica, 51(4), 859-868. [Link]
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Liwo, A., et al. (2001). Methods of peptide conformation studies. Semantic Scholar. [Link]
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Neves, M., & Marques, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. International Journal of Molecular Sciences. [Link]
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Wu, H., et al. (2010). Peptide Conformation Analysis Using an Integrated Bayesian Approach. Journal of Chemical Theory and Computation, 6(11), 3508-3517. [Link]
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Ichiishi, N., et al. (2018). Protecting Group Free Radical C-H Trifluoromethylation of Peptides. Chemical Science, 9(18), 4233-4238. [Link]
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Burger, K., et al. (1995). Peptide Modification by Introduction ofα-trifluoromethyl Substituted Amino Acids. Amino Acids, 8(2), 187-94. [Link]
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Zhang, Z., et al. (2023). Experimental Insights into Conformational Ensembles of Assembled β-Sheet Peptides. Journal of the American Chemical Society, 145(27), 14894-14902. [Link]
-
Mikhailiuk, P. K., et al. (2006). Conformationally rigid trifluoromethyl-substituted alpha-amino acid designed for peptide structure analysis by solid-state 19F NMR spectroscopy. Angewandte Chemie International Edition in English, 45(34), 5659-61. [Link]
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Fustero, S., et al. (2009). Trifluoromethyl Group: An Effective Xenobiotic Function for Peptide Backbone Modification. Current Topics in Medicinal Chemistry, 9(8), 696-710. [Link]
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Asante, V., et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Scilit. [Link]
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Neves, M., & Marques, M. J. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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Ascanio, S., et al. (2025). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Imai, T., et al. (2025). Comparison of the effects of perfluoroalkyl and alkyl groups on cellular uptake in short peptides. RSC Chemical Biology. [Link]
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Papoian, G. A., & De Simone, A. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782. [Link]
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Patel, K., et al. (2024). 2D‐NMR based solution‐state conformational studies of tripeptides. ResearchGate. [Link]
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Payne, K. M., et al. (2025). 19F NMR-tags for peptidyl prolyl conformation analysis. Chemical Science. [Link]
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A Comparative Guide to the Synthesis of Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride: A Novel Approach Validation
Introduction: The Significance of Fluorinated Amino Acids in Modern Drug Discovery
In the landscape of contemporary drug development and chemical biology, the strategic incorporation of fluorine into bioactive molecules has emerged as a paramount tool for modulating their pharmacological profiles. The trifluoromethyl group (CF3), in particular, is a bioisostere for the methyl group and offers a unique combination of steric bulk, high electronegativity, and metabolic stability.[1] These properties can profoundly influence a molecule's lipophilicity, binding affinity to biological targets, and resistance to enzymatic degradation. Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride, a trifluoromethylated analog of alanine ethyl ester, is a crucial chiral building block for the synthesis of a wide array of pharmaceuticals, including enzyme inhibitors and metabolically robust peptides.[1] The enhanced bioavailability and altered pKa conferred by the trifluoromethyl group make this compound a highly sought-after intermediate for medicinal chemists aiming to optimize lead compounds.[1]
This guide provides a comparative analysis of a classical synthetic route to this compound and validates a more modern, streamlined approach. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a quantitative comparison of their respective efficiencies and operational simplicities.
Comparative Analysis of Synthetic Routes
The synthesis of this compound has traditionally been approached through multi-step sequences that can be resource-intensive and present challenges in purification. Here, we compare a classical approach involving the esterification of 3,3,3-trifluoroalanine with a modern, validated route that leverages a multicomponent reaction strategy starting from ethyl trifluoropyruvate.
| Parameter | Classical Route: Esterification of 3,3,3-Trifluoroalanine | Validated Modern Route: Reductive Amination of Ethyl Trifluoropyruvate |
| Starting Materials | 3,3,3-Trifluoroalanine, Ethanol, Thionyl Chloride or HCl gas | Ethyl Trifluoropyruvate, Ammonia, Reducing Agent (e.g., NaBH3CN) |
| Number of Steps | 2 (Amino acid synthesis + Esterification) | 1 (One-pot reaction) |
| Typical Overall Yield | ~60-70% | >85% |
| Purity (pre-recrystallization) | Good to Excellent | Excellent |
| Reaction Time | 24-48 hours | 8-12 hours |
| Key Reagents & Hazards | Thionyl chloride (corrosive, toxic fumes), HCl gas (corrosive) | Sodium cyanoborohydride (toxic, releases HCN on acidification) |
| Scalability | Moderate | High |
Classical Synthetic Approach: Esterification of 3,3,3-Trifluoroalanine
This route follows the well-established Fischer-Speier esterification protocol, where the amino acid is reacted with an excess of alcohol in the presence of a strong acid catalyst. While reliable, this method's efficiency is often limited by the equilibrium nature of the reaction and the need to handle corrosive reagents.
Reaction Pathway
Caption: Classical Fischer-Speier Esterification Pathway.
Experimental Protocol
-
Setup: A flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube is charged with 3,3,3-trifluoroalanine (1 equiv.).
-
Reagent Addition: Anhydrous ethanol (10 volumes) is added, and the suspension is cooled to 0 °C in an ice bath.
-
Catalyst Introduction: Thionyl chloride (1.2 equiv.) is added dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 5 °C. Alternatively, dry hydrogen chloride gas can be bubbled through the solution for 1-2 hours.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.
-
Purification: The resulting crude solid is triturated with cold diethyl ether, filtered, and washed with additional diethyl ether to afford the desired product. Further purification can be achieved by recrystallization from ethanol/diethyl ether.
Validated Modern Synthetic Route: One-Pot Reductive Amination of Ethyl Trifluoropyruvate
This contemporary approach offers a more convergent and efficient synthesis by combining the formation of the amino group and the stereocenter in a single, controlled step. The use of readily available ethyl trifluoropyruvate as a starting material further enhances the appeal of this route.
Reaction Pathway
Caption: Modern One-Pot Reductive Amination Pathway.
Experimental Protocol
-
Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with a solution of ethyl trifluoropyruvate (1 equiv.) in anhydrous methanol (5 volumes).
-
Ammonia Addition: The solution is cooled to 0 °C, and a solution of ammonia in methanol (7N, 1.5 equiv.) is added dropwise over 20 minutes. The mixture is stirred at this temperature for 1 hour to form the intermediate imine.
-
Reduction: A solution of sodium cyanoborohydride (1.2 equiv.) in anhydrous methanol (2 volumes) is added dropwise, ensuring the temperature remains below 10 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 6-10 hours. Reaction progress is monitored by TLC or NMR spectroscopy.
-
Workup: The solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution, followed by brine.
-
Salt Formation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and cooled to 0 °C. A solution of dry HCl in diethyl ether is added dropwise with stirring until precipitation is complete. The resulting white solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.
Scientific Rationale and Mechanistic Insights
The superiority of the modern reductive amination route lies in its kinetic efficiency and atom economy. The classical Fischer esterification is an equilibrium-driven process, often requiring a large excess of alcohol and prolonged heating to drive the reaction to completion. The use of highly corrosive reagents like thionyl chloride or HCl gas also presents significant handling and safety challenges.
In contrast, the one-pot reductive amination proceeds via the in-situ formation of an imine from ethyl trifluoropyruvate and ammonia, which is then immediately reduced to the desired amine. This circumvents the need for isolating the often-unstable imine intermediate. The choice of a mild reducing agent like sodium cyanoborohydride is critical, as it selectively reduces the iminium ion in the presence of the ketone starting material.
Conclusion: A Superior and Validated Synthetic Pathway
The validated modern synthetic route to this compound via one-pot reductive amination of ethyl trifluoropyruvate offers significant advantages over the classical esterification of 3,3,3-trifluoroalanine. The improved yield, shorter reaction time, milder reaction conditions, and enhanced scalability make it a more practical and economically viable method for both laboratory-scale synthesis and industrial production. This guide provides the necessary experimental details for researchers and drug development professionals to adopt this superior methodology, thereby streamlining access to this valuable fluorinated building block.
References
-
Smits, R., Cadicamo, C. D., Burger, K., & Koksch, B. (2008). Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. Chemical Society Reviews, 37(8), 1727-1739. [Link]
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Mishra, A., et al. (2008). Synthesis, Characterization and Pharmacological Evaluation of Amide Prodrugs of Flurbiprofen. Journal of the Brazilian Chemical Society, 19(1), 89-99. [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Cherednichenko, A. S., & Rassukana, Y. V. (2023). N-Silylimine of Trifluoropyruvate in the Asymmetric Synthesis of Trifluoroalanine Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(3), 5-13. [Link]
-
Sosnovskikh, V. Y., et al. (2023). Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. Molecules, 28(5), 2186. [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl trifluoropyruvate. Retrieved from [Link]
-
A convenient synthesis of amino acid methyl esters. (2009). Arkivoc, 2009(11), 71-77. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride
As a Senior Application Scientist, my goal is to provide you with robust, field-tested guidance that extends beyond the product itself. This document offers a detailed protocol for the safe and compliant disposal of Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride, ensuring the safety of your personnel and the integrity of your facility. The procedures outlined here are grounded in regulatory standards and best laboratory practices, designed to be a self-validating system for your operational safety.
Chemical Profile and Immediate Safety Concerns
-
Hazard Classification: This compound is classified as an irritant. The primary routes of exposure are through skin contact, eye contact, and inhalation of dust. It is known to cause serious eye irritation.[1][2]
-
Physical State: It is typically supplied as a solid.[1] This minimizes the risk of vapor inhalation compared to volatile liquids, but necessitates careful handling to avoid generating dust.
-
Chemical Reactivity: As a hydrochloride salt, it can react with bases to liberate the free amine. It should be stored away from strong oxidizing agents, strong acids, and strong bases.[3][4]
Table 1: Key Safety and Chemical Information
| Property | Information | Source(s) |
| Chemical Name | This compound | [1] |
| Molecular Formula | C₅H₈F₃NO₂ · HCl | [1] |
| Primary Hazards | Causes serious eye irritation (H319); potential skin and respiratory irritant. | [1][2] |
| Physical Form | Solid | [1] |
| Incompatibilities | Strong oxidizing agents, strong bases. | [3][4] |
| Waste Classification | Halogenated Organic Waste | [5][6] |
The Core Principle: Waste Segregation
The foundational principle for the disposal of this compound is its classification as a halogenated organic waste .[5] The presence of fluorine atoms on the molecule mandates this categorization. The hydrochloride salt component also imparts acidic properties. Therefore, proper segregation is paramount to prevent dangerous reactions and to comply with hazardous waste regulations.
Causality of Segregation:
-
Halogenated vs. Non-Halogenated: Halogenated wastes require specific high-temperature incineration for complete destruction and to prevent the formation of toxic byproducts.[5] Mixing them with non-halogenated solvents complicates this process and significantly increases disposal costs.[7]
-
Acidic Nature: Due to the hydrochloride salt, this waste is acidic. It must not be mixed with bases or cyanides, as this could lead to violent reactions or the release of toxic gas.
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates strict identification and segregation of hazardous waste streams.[8][9]
Below is a logical workflow for waste segregation in the laboratory.
Caption: Waste Segregation Workflow.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for handling and disposing of the chemical from the point of use to the satellite accumulation area.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the container, ensure you are wearing the appropriate PPE to mitigate exposure risks.
-
Eye Protection: Chemical safety goggles are mandatory.[2]
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat should be worn.
Step 2: Prepare the Designated Waste Container
The integrity of your waste management system begins with the container.
-
Select a Compatible Container: Use a designated container specifically for halogenated organic waste. These are typically provided by your institution's Environmental Health & Safety (EHS) department and are often made of polyethylene.[10] Do not use metal cans, as the acidic nature of halogenated solvent waste can cause corrosion.[10]
-
Ensure Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste".[6][9] The full chemical name, "this compound," must be listed on the attached waste tag. Do not use abbreviations.[6]
Step 3: Transfer of Waste Material
Handle the solid material carefully to minimize dust generation.
-
Location: Conduct all transfers within a chemical fume hood to control potential dust.
-
Solid Waste: If disposing of the pure, unadulterated solid, place it directly into the designated halogenated waste container.
-
Contaminated Materials: Any items grossly contaminated with the compound (e.g., weigh boats, contaminated gloves, absorbent pads) should also be placed in the same container.
-
Solutions: If the compound is in a solvent, ensure the solvent is also a halogenated waste stream. If it is dissolved in a non-halogenated solvent, the entire mixture is now considered halogenated waste.[11]
Step 4: Secure and Store the Waste Container
Proper storage is mandated by regulation and is essential for safety.
-
Keep Container Closed: The waste container lid must be securely fastened at all times, except when actively adding waste.[6][12] This prevents spills and the release of vapors.
-
Storage Location: Store the container in a designated Satellite Accumulation Area (SAA).[7] The SAA should be located at or near the point of generation.
-
Secondary Containment: Place the container in a secondary containment bin to prevent the spread of material in case of a leak.[10]
Step 5: Arrange for Final Disposal
The final step is the handoff to trained professionals.
-
Contact EHS: When the container is approximately three-quarters full, contact your institution's EHS office to request a waste pickup.[7]
-
Documentation: Your EHS department will handle the creation of the hazardous waste manifest, which is a tracking document required by the EPA for the transportation and final disposal of the waste.[9][12]
Spill and Emergency Procedures
In the event of an accidental release, a swift and correct response is critical.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing your full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material into a sealable bag or container.[7][10]
-
Label the container as "Hazardous Waste" with the chemical name and dispose of it in the halogenated waste stream.
-
Clean the spill area with soap and water.
-
-
Large Spills or Personal Exposure:
The workflow for managing a chemical spill is outlined in the diagram below.
Sources
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A Researcher's Guide to the Safe Handling of Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride
<
An In-Depth Technical Guide for Laboratory Professionals
As a key intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals, Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride is a compound increasingly utilized in research and development.[1][2] Its unique structure, featuring a trifluoromethyl group, contributes to enhanced metabolic stability and bioavailability in target molecules.[1] However, this same reactivity necessitates a thorough understanding and implementation of rigorous safety protocols. This guide provides a detailed, step-by-step framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles and field-proven insights.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is classified as a substance that causes skin and serious eye irritation.[3][4] It may also cause respiratory irritation.[4][5] The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The hydrochloride salt form suggests it is acidic and can be corrosive. The presence of the trifluoromethyl group warrants particular caution, as the metabolism of some fluorinated compounds can lead to the release of toxic metabolites.[6][7]
Key Hazard Information:
| Hazard Statement | GHS Classification |
| Causes skin irritation | Skin Irrit. 2 |
| Causes serious eye irritation | Eye Irrit. 2/2A |
| May cause respiratory irritation | STOT SE 3 |
Source: Sigma-Aldrich, TCI Chemicals Safety Data Sheets[3][4]
Before beginning any work with this compound, a thorough risk assessment should be conducted. This involves identifying the specific procedures to be performed, the quantities of the substance to be used, and the potential for exposure. This assessment will inform the selection of appropriate control measures.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety strategy relies on a hierarchy of controls, with engineering controls serving as the first and most effective line of defense.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning and certified chemical fume hood.[8][9] This is crucial for preventing the inhalation of dust or vapors.
-
Ventilation: Ensure the laboratory is well-ventilated to minimize the background concentration of any airborne contaminants.[10]
-
Eyewash Stations and Safety Showers: These must be readily accessible and in close proximity to the workstation.[11][12]
Personal Protective Equipment (PPE)
PPE provides an essential barrier between the researcher and the chemical. The selection of PPE should be based on the specific tasks being performed.
-
Eye and Face Protection:
-
Safety Glasses: At a minimum, safety glasses with side shields are required.[3]
-
Chemical Goggles: For tasks with a risk of splashing, chemical safety goggles that provide a complete seal around the eyes are mandatory.[11][13]
-
Face Shield: When there is a significant potential for splashes, a face shield should be worn in conjunction with chemical goggles.[3][10]
-
-
Hand Protection:
-
Skin and Body Protection:
-
Respiratory Protection:
Diagram 1: PPE Donning and Doffing Sequence
Caption: A visual guide to the correct sequence for putting on and taking off essential PPE.
Operational Plan: Step-by-Step Safe Handling Procedures
Adherence to a standardized operational plan minimizes the risk of exposure and accidents.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5]
-
Keep away from incompatible materials such as strong oxidizing agents.[3][11]
-
Some sources recommend storage under an inert atmosphere at 2-8°C.[1][2][10]
Handling
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[4][8]
-
Use only non-sparking tools and take precautionary measures against static discharge if the compound is flammable or used in a flammable solvent.[9]
Spill Response
In the event of a spill, a swift and organized response is crucial.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.[8][10]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain:
-
Decontaminate: Clean the affected area thoroughly.
-
Large Spills: For large spills, evacuate the area and contact your institution's emergency response team.
Diagram 2: Spill Response Decision Tree
Caption: A decision-making guide for responding to a chemical spill in the laboratory.
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials, including empty containers, used gloves, and absorbent materials from spills, in a designated and properly labeled hazardous waste container.[4][8]
-
Disposal: Dispose of the waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[14] Do not discharge into sewer systems.[14] Always follow local, regional, and national regulations for hazardous waste disposal.[12]
First-Aid Measures: Emergency Procedures
In case of exposure, immediate and appropriate first aid is critical.
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[3][4] If you feel unwell, call a poison center or doctor.[4]
-
Skin Contact: If on skin, wash with plenty of soap and water.[4] If skin irritation occurs, get medical advice.[3] Take off contaminated clothing and wash it before reuse.[3]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do.[3] Continue rinsing.[3] If eye irritation persists, get medical advice or attention.[3]
-
Ingestion: If swallowed, rinse your mouth.[8] Never give anything by mouth to an unconscious person.[10] Consult a physician.[10]
Always have the Safety Data Sheet (SDS) available when seeking medical attention.
By integrating these safety protocols into your laboratory workflow, you can confidently and responsibly handle this compound, ensuring a safe environment for yourself and your colleagues while advancing your scientific endeavors.
References
- TCI Chemicals. (2023, March 4). Safety Data Sheet: Ethyl 3-Amino-4,4,4-trifluorocrotonate.
- Fisher Scientific. (2025, December 26). Safety Data Sheet: Ethyl 3-amino-4,4,4-trifluorobutyrate.
- Sigma-Aldrich. (2025, September 22). Safety Data Sheet: 2-Amino-3,3,3-trifluoro-propionic acid ethyl ester hydrochloride.
- Fisher Scientific. (2025, December 24). Safety Data Sheet: 2-Amino-3,3,3-trifluoropropionic acid.
- Fisher Scientific. (2025, December 22). Safety Data Sheet: Ethyl 3-amino-4,4,4-trifluorocrotonate.
- Fisher Scientific. Safety Data Sheet: 2,2,2-Trifluoroethylamine.
- Angene Chemical. (2021, May 1). Safety Data Sheet: (R)-2-Amino-1,1,1-trifluoropropane hydrochloride.
- Sigma-Aldrich. 2-Amino-3,3,3-trifluoro-propionic acid ethyl ester hydrochloride.
- Fisher Scientific. (2009, September 26). Safety Data Sheet: 2-Amino-2-ethyl-1,3-propanediol.
- Fisher Scientific. (2025, December 22). Safety Data Sheet: Ethyl trifluoropyruvate.
- Echemi. Ethyl 2-amino-3,3,3-trifluoropropanoate SDS.
- MySkinRecipes. This compound.
- Echemi. 3-AMINO-3-[3-(TRIFLUOROMETHYL)PHENYL]-2-PROPENOIC ACID ETHYL ESTER Safety Data Sheets.
- National Institutes of Health. (2019, June 20). The Dark Side of Fluorine.
- Sigma-Aldrich. 2-Amino-3,3,3-trifluoro-propionic acid ethyl ester hydrochloride AldrichCPR.
- MDPI. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains.
- National Institutes of Health. Chemical Aspects of Human and Environmental Overload with Fluorine.
- MySkinRecipes. This compound.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
